molecular formula C10H16O3 B12788632 (S)-Menthiafolic acid CAS No. 75979-26-9

(S)-Menthiafolic acid

Número de catálogo: B12788632
Número CAS: 75979-26-9
Peso molecular: 184.23 g/mol
Clave InChI: SSKWMOQUUQAJGV-QEHWCHDUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(2E,6S)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid has been reported in Anethum graveolens, Euterpe oleracea, and other organisms with data available.
See also: Acai fruit pulp (part of).

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

75979-26-9

Fórmula molecular

C10H16O3

Peso molecular

184.23 g/mol

Nombre IUPAC

(2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid

InChI

InChI=1S/C10H16O3/c1-4-10(3,13)7-5-6-8(2)9(11)12/h4,6,13H,1,5,7H2,2-3H3,(H,11,12)/b8-6+/t10-/m1/s1

Clave InChI

SSKWMOQUUQAJGV-QEHWCHDUSA-N

SMILES isomérico

C/C(=C\CC[C@@](C)(C=C)O)/C(=O)O

SMILES canónico

CC(=CCCC(C)(C=C)O)C(=O)O

Origen del producto

United States

Foundational & Exploratory

Technical Guide: Isolation and Characterization of Bioactive Compounds from Anethum graveolens

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals.

Preamble: This document addresses the inquiry into the discovery and isolation of (S)-Menthiafolic acid from Anethum graveolens (commonly known as Dill). Scientific databases confirm the presence of this compound, identified as (2E,6S)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid, in Anethum graveolens. However, a comprehensive review of the available literature reveals a lack of detailed, published studies focusing specifically on the discovery, isolation, and purification protocols for this particular compound from this plant source.

To fulfill the core requirements of providing an in-depth technical guide with detailed methodologies and data, this document will focus on the isolation and characterization of a major, well-documented bioactive compound from Anethum graveolens: Carvone (B1668592) . Carvone is a principal component of dill essential oil, and its extraction and purification are well-established, providing a robust and representative example of isolating a target molecule from this plant.

Part 1: Extraction and Compositional Analysis of Anethum graveolens Essential Oil

The initial step in isolating a target compound is the efficient extraction of the essential oil from the plant material. Steam distillation is a widely employed and effective method for this purpose.

Quantitative Data: Composition of Anethum graveolens Essential Oil

The chemical composition of dill essential oil can vary based on the geographical origin of the plant, the part of the plant used (seeds, leaves, flowers), and the extraction method. The major constituents consistently reported are monoterpenes, with carvone and limonene (B3431351) being predominant in the seed oil.

CompoundRelative Abundance (%) in Seed Oil (Range)Chemical Class
Carvone 33.57 - 55.2% [1][2]Oxygenated Monoterpene
Limonene15.02 - 43.8%[2][3]Monoterpene Hydrocarbon
α-Phellandrene8.1 - 21.83%[2][4]Monoterpene Hydrocarbon
Dihydrocarvone13.13 - 14.7%[2][4]Oxygenated Monoterpene
Dill Ether13.2 - 18.84%[4][5]Oxygenated Monoterpene
Myristicin7.11 - 24.21%[2][6]Phenylpropanoid
Experimental Protocol: Steam Distillation of Anethum graveolens Seeds

This protocol outlines the laboratory-scale extraction of essential oil from dried dill seeds.

Materials and Equipment:

  • Dried seeds of Anethum graveolens

  • Grinder or mill

  • 2000 mL round-bottom boiling flask

  • Heating mantle

  • Clevenger-type apparatus

  • Condenser

  • Distilled water

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Take 200 g of dried Anethum graveolens seeds and coarsely grind them to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the ground dill seeds into the 2000 mL boiling flask and add 1000 mL of distilled water.

  • Distillation: Heat the flask using the heating mantle. The water will boil, and the resulting steam will pass through the plant material, carrying the volatile essential oils.

  • Condensation: The steam and essential oil vapor mixture travels to the condenser. Ensure a steady flow of cold water through the condenser to efficiently liquefy the vapor.

  • Collection: The condensed liquid (a mixture of water and essential oil, known as the hydrosol) collects in the Clevenger apparatus. The essential oil, being less dense than water, will form a layer on top.

  • Extraction Duration: Continue the distillation for approximately 3 hours to ensure complete extraction of the essential oil.

  • Separation: After distillation, carefully collect the oil layer from the hydrosol using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the purified essential oil in airtight glass vials at 4°C in the dark to prevent degradation.

Visualization: Steam Distillation Workflow

G cluster_0 Preparation cluster_1 Extraction cluster_2 Separation & Purification start Dried Anethum graveolens Seeds grind Grinding start->grind distillation Steam Distillation (Boiling Flask + Clevenger) grind->distillation Ground Seeds + Water condenser Condensation distillation->condenser Vapor separation Separatory Funnel condenser->separation Hydrosol + Oil drying Drying (Anhydrous Na2SO4) separation->drying storage Purified Essential Oil drying->storage

Caption: Workflow for Essential Oil Extraction.

Part 2: Isolation and Purification of Carvone

Following the extraction of the essential oil, the next stage is the isolation of the target compound, carvone, from the complex mixture. Column chromatography is a highly effective technique for this purpose due to the polarity difference between carvone and other major components like limonene.

Quantitative Data: Purification of Carvone

The success of the purification can be monitored by techniques like Thin Layer Chromatography (TLC) and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterValueMethod of Analysis
Purity of Carvone in initial essential oil33.57 - 55.2%GC-MS[1][2]
Purity of Carvone after column chromatography>95% (expected)GC-MS
Retention Factor (Rf) of Carvone on TLC~0.4 (Hexane:Ethyl Acetate (B1210297) 9:1)TLC
Retention Factor (Rf) of Limonene on TLC~0.9 (Hexane:Ethyl Acetate 9:1)TLC
Experimental Protocol: Column Chromatography for Carvone Isolation

This protocol details the separation of carvone from the extracted essential oil.

Materials and Equipment:

  • Extracted Anethum graveolens essential oil

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • N-Hexane (non-polar solvent)

  • Ethyl acetate (polar solvent)

  • Beakers and collection tubes

  • TLC plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve a known amount of the essential oil (e.g., 2 g) in a minimal amount of n-hexane and load it onto the top of the silica column.

  • Elution (Isocratic): Begin eluting the column with 100% n-hexane. The non-polar compounds, primarily limonene, will travel down the column faster and be collected first.

  • Fraction Collection: Collect the eluent in small fractions (e.g., 10 mL each).

  • Monitoring by TLC: Monitor the collected fractions using TLC with a mobile phase of hexane (B92381):ethyl acetate (9:1). Spot the fractions on a TLC plate and visualize under a UV lamp. Limonene will have a higher Rf value than carvone.

  • Elution (Gradient): Once the limonene has been eluted, gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient is to move from 100% hexane to a 95:5 and then 90:10 hexane:ethyl acetate mixture. This will start to elute the more polar carvone.

  • Isolating Carvone Fractions: Continue collecting fractions and monitoring by TLC. Fractions that show a single spot corresponding to the Rf value of carvone should be pooled together.

  • Solvent Removal: Combine the pure carvone fractions and remove the solvent using a rotary evaporator to obtain the purified carvone.

  • Characterization: Confirm the identity and purity of the isolated compound using analytical techniques such as GC-MS and NMR spectroscopy.

Visualization: Carvone Purification Workflow

G cluster_0 Chromatographic Separation cluster_1 Analysis & Isolation start Anethum graveolens Essential Oil column Silica Gel Column Chromatography start->column elution1 Elution with n-Hexane column->elution1 elution2 Gradient Elution with Hexane:Ethyl Acetate elution1->elution2 fractions Fraction Collection elution1->fractions waste Limonene & Other Non-polar Fractions elution1->waste elution2->fractions tlc TLC Monitoring fractions->tlc pooling Pooling of Pure Fractions tlc->pooling Identify Carvone Fractions end_product Purified Carvone (>95%) pooling->end_product Solvent Evaporation

Caption: Purification of Carvone via Column Chromatography.

Part 3: Biological Activity and Signaling Pathways

Carvone, isolated from Anethum graveolens, has been reported to exhibit a range of biological activities, including antimicrobial and antioxidant effects.[5][7] These activities are relevant for drug development and pharmaceutical applications.

Visualization: Hypothetical Signaling Pathway for Antimicrobial Action

While the precise molecular mechanisms are still under investigation, a plausible pathway for the antimicrobial action of lipophilic compounds like carvone involves the disruption of the bacterial cell membrane.

G cluster_0 Bacterial Cell membrane Cell Membrane ion_gradient Disrupted Ion Gradient membrane->ion_gradient cytoplasm Cytoplasm atp ATP Depletion ion_gradient->atp death Cell Death atp->death carvone Carvone carvone->membrane Membrane Interaction & Disruption

Caption: Antimicrobial Mechanism of Carvone.

References

An In-depth Technical Guide to the Chemical Characterization of (S)-Menthiafolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

(S)-Menthiafolic acid, systematically known as (2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid, is a naturally occurring acyclic monoterpenoid. This document provides a comprehensive technical overview of its chemical characterization, including its physicochemical properties, spectroscopic data, proposed synthetic and isolation methodologies, and potential biological activities based on related compounds. Due to the limited availability of specific experimental data for this compound in public-access databases, this guide consolidates known information and presents plausible experimental protocols and inferred biological functions to serve as a foundational resource for researchers.

Introduction

This compound is a chiral monoterpenoid carboxylic acid. Its structure features a ten-carbon backbone with two methyl groups, a hydroxyl group at a chiral center (C6), and two carbon-carbon double bonds. The "(S)" designation indicates the stereochemistry at the C6 position, and "(2E)" refers to the geometry of the double bond between C2 and C3. This compound has been identified as a constituent of several plant species, including dill (Anethum graveolens) and açaí palm (Euterpe oleracea).[1] While not as extensively studied as other monoterpenoids, its structural features suggest potential for interesting biological activities.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These data are compiled from various chemical databases.

PropertyValueReference(s)
IUPAC Name (2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid[1]
Synonyms This compound, (+)-Menthiafolic acid[1]
Molecular Formula C₁₀H₁₆O₃[1]
Molecular Weight 184.23 g/mol [1]
CAS Number 75979-26-9[1]
Appearance Not reported; likely an oil or low-melting solid
Optical Rotation Not reported

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: A predicted ¹³C NMR spectrum is available and provides expected chemical shifts for the carbon atoms in the structure.

Carbon AtomPredicted Chemical Shift (ppm)
1~171.5
2~129.0
3~140.0
4~40.0
5~22.0
6~73.0
7~145.0
8~112.0
2-CH₃~12.5
6-CH₃~27.0

Note: These are predicted values and may differ from experimental results.

¹H NMR: Experimentally determined ¹H NMR data for this compound is not currently available in public databases. However, based on the structure, the following proton signals would be expected:

  • A vinyl proton at the C3 position.

  • Protons of the vinyl group at C7 and C8.

  • Methylene protons at C4 and C5.

  • Singlets for the two methyl groups.

  • A signal for the hydroxyl proton.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, characteristic absorption bands can be predicted based on its functional groups:

  • O-H stretch (hydroxyl): A broad band around 3300 cm⁻¹.

  • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

  • C-H stretch (alkane and alkene): Bands between 2850-3100 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C=C stretch (alkene): Bands around 1640-1680 cm⁻¹.

  • C-O stretch (hydroxyl and carboxylic acid): Bands in the 1050-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Experimental Protocols

The following are proposed experimental protocols for the synthesis and isolation of this compound based on methodologies for similar compounds.

Proposed Stereoselective Synthesis

A plausible route to this compound involves the oxidation of (S)-linalool. This would be a multi-step process.

Step 1: Protection of the Tertiary Alcohol The tertiary alcohol of (S)-linalool is first protected to prevent its oxidation in subsequent steps. A common protecting group for tertiary alcohols is the silyl (B83357) ether, for example, using tert-butyldimethylsilyl chloride (TBDMSCl).

Protocol:

  • Dissolve (S)-linalool (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Add imidazole (B134444) (1.5 equivalents).

  • Add TBDMSCl (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting silyl ether by column chromatography.

Step 2: Oxidation of the Primary Alcohol to the Carboxylic Acid The protected linalool (B1675412) is then subjected to a two-step oxidation to convert the primary alcohol to a carboxylic acid.

Protocol:

  • Oxidation to the aldehyde: Dissolve the protected linalool (1 equivalent) in anhydrous DCM. Add Dess-Martin periodinane (1.5 equivalents) and stir at room temperature for 2-4 hours.

  • Filter the reaction mixture through a pad of Celite and wash with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Oxidation to the carboxylic acid: Dissolve the crude aldehyde in a mixture of t-butanol and water. Add 2-methyl-2-butene (B146552) (5 equivalents) followed by a solution of sodium chlorite (B76162) (4 equivalents) and sodium dihydrogen phosphate (B84403) (4 equivalents) in water.

  • Stir the reaction vigorously for 4-6 hours.

  • Extract the mixture with ethyl acetate (B1210297).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Deprotection of the Tertiary Alcohol The final step is the removal of the silyl protecting group to yield this compound.

Protocol:

  • Dissolve the protected carboxylic acid (1 equivalent) in tetrahydrofuran (B95107) (THF).

  • Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.2 equivalents) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound, by column chromatography.

Synthesis_Workflow start (S)-Linalool step1 Protection of tertiary alcohol (TBDMSCl, Imidazole) start->step1 intermediate1 Protected (S)-Linalool step1->intermediate1 step2 Two-step Oxidation (DMP, NaClO2) intermediate1->step2 intermediate2 Protected this compound step2->intermediate2 step3 Deprotection (TBAF) intermediate2->step3 end_product This compound step3->end_product

Proposed synthetic workflow for this compound.
Proposed Isolation from Natural Sources

A general procedure for the isolation of this compound from a plant source like Anethum graveolens (dill) seeds is outlined below.

Protocol:

  • Extraction:

    • Grind the dried plant material (e.g., dill seeds) into a fine powder.

    • Perform a Soxhlet extraction with a solvent such as methanol (B129727) or ethanol (B145695) for 6-8 hours.

    • Alternatively, perform maceration at room temperature with the chosen solvent for 24-48 hours with occasional shaking.

    • Concentrate the resulting extract under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as hexane (B92381), ethyl acetate, and butanol. This compound is expected to be in the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction.

  • Chromatographic Purification:

    • Subject the concentrated ethyl acetate fraction to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of hexane and ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions containing the compound of interest.

    • Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) if necessary.

Isolation_Workflow start Plant Material (e.g., Anethum graveolens seeds) step1 Grinding and Extraction (Methanol/Ethanol) start->step1 intermediate1 Crude Extract step1->intermediate1 step2 Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) intermediate1->step2 intermediate2 Ethyl Acetate Fraction step2->intermediate2 step3 Silica Gel Column Chromatography intermediate2->step3 intermediate3 Semi-pure Fractions step3->intermediate3 step4 Preparative HPLC intermediate3->step4 end_product This compound step4->end_product

General workflow for the isolation of this compound.

Potential Biological Activity and Signaling Pathways

There is no specific research on the biological activity of this compound. However, the activities of other acyclic monoterpenoids and monoterpene acids can provide insights into its potential therapeutic effects.

Antimicrobial and Antifungal Activity

Many acyclic monoterpenoids exhibit significant antimicrobial and antifungal properties. The proposed mechanism of action for many of these compounds involves the disruption of microbial cell membranes. Their lipophilic nature allows them to intercalate into the lipid bilayer of the cell membrane, leading to increased fluidity and permeability. This can disrupt essential cellular processes such as ion transport and energy production, ultimately leading to cell death. In fungi, some monoterpenes have been shown to interfere with ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.

Antifungal_Pathway cluster_membrane Fungal Cell Membrane ergosterol Ergosterol lipids Phospholipids monoterpene This compound (and related monoterpenes) disruption Membrane Disruption monoterpene->disruption inhibition Inhibition monoterpene->inhibition disruption->ergosterol disruption->lipids leakage Leakage of Intracellular Components disruption->leakage causes death Fungal Cell Death leakage->death erg_pathway Ergosterol Biosynthesis Pathway erg_pathway->ergosterol produces inhibition->erg_pathway

References

An In-Depth Technical Guide to (S)-Menthiafolic Acid: Stereochemistry and Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Menthiafolic acid, a naturally occurring chiral carboxylic acid, presents a significant area of interest in stereochemistry and enantiomeric purity analysis. This technical guide aims to provide a comprehensive overview of the stereochemical aspects and analytical methodologies pertinent to ensuring the enantiomeric purity of this compound. A thorough review of existing literature reveals a notable scarcity of specific experimental data and established protocols for this particular compound. Consequently, this document will focus on the foundational principles and general methodologies applicable to the stereochemical analysis of chiral acids like this compound, while highlighting the current knowledge gaps.

Introduction to this compound

This compound, systematically named (2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid, is a monoterpenoid derivative.[1] Its structure features a single chiral center at the C6 position, leading to the existence of two enantiomers: this compound and (R)-Menthiafolic acid. The designation "(S)" refers to the specific spatial arrangement of the substituents around this stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. The molecule also possesses a carbon-carbon double bond at the C2 position with E-geometry.

Chemical Structure of this compound:

Stereochemistry and its Importance

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its biological activity. For chiral molecules like this compound, the two enantiomers can exhibit significantly different pharmacological, toxicological, and metabolic properties. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, the ability to synthesize and analyze the enantiomerically pure form of a chiral compound is of paramount importance in drug development and related fields.

Challenges in Sourcing Specific Data for this compound

General Methodologies for Stereochemical Analysis and Enantiomeric Purity Determination

Given the lack of specific protocols for this compound, this section outlines the general experimental methodologies that are broadly applicable to the analysis of chiral carboxylic acids. These techniques would form the basis for developing a specific analytical workflow for this compound.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and determining enantiomeric excess (e.e.).

Experimental Workflow for Chiral HPLC Method Development:

G cluster_0 Method Development racemic Prepare Racemic Menthiafolic Acid Standard csp_selection Select Chiral Stationary Phase (CSP) racemic->csp_selection mobile_phase Optimize Mobile Phase Composition csp_selection->mobile_phase detection Set Detection Wavelength (UV/Vis) mobile_phase->detection injection Inject Racemic Standard detection->injection separation Analyze Chromatogram for Peak Separation injection->separation optimization Iteratively Optimize Conditions separation->optimization validation Validate Method (Linearity, Accuracy, Precision) separation->validation Successful Separation optimization->separation Refine G cluster_1 NMR Analysis sample_prep Prepare Sample of Menthiafolic Acid add_csa Add Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA) sample_prep->add_csa acquire_nmr Acquire High-Resolution NMR Spectrum add_csa->acquire_nmr analyze_spectrum Analyze for Diastereomeric Signal Splitting acquire_nmr->analyze_spectrum integrate_peaks Integrate Peaks to Determine Enantiomeric Ratio analyze_spectrum->integrate_peaks G cluster_2 Hypothetical Cellular Interaction s_menthiafolic_acid This compound cell_membrane Cell Membrane Receptor/Enzyme s_menthiafolic_acid->cell_membrane signaling_cascade Intracellular Signaling Cascade (e.g., MAPK, NF-κB) cell_membrane->signaling_cascade transcription_factor Transcription Factor Activation signaling_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory, Antioxidant) gene_expression->cellular_response

References

An In-depth Technical Guide on the Biological Activity of Folate Antagonists: A Proxy for (S)-Menthiafolic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the biological activity, experimental protocols, or signaling pathways associated with (S)-Menthiafolic acid or its derivatives. The following technical guide is therefore presented as a proxy, focusing on well-characterized folate antagonists. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the potential evaluation of novel antifolates, using established methodologies and knowledge from existing compounds.

Introduction to Folate Antagonists

Folate antagonists, or antifolates, are a class of drugs that interfere with the metabolic pathways of folic acid (vitamin B9). By doing so, they inhibit the synthesis of purines and pyrimidines, which are essential precursors for DNA and RNA synthesis. This disruption of nucleic acid production makes antifolates potent inhibitors of cell division, particularly in rapidly proliferating cells such as cancer cells. The primary target for many classical antifolates is the enzyme dihydrofolate reductase (DHFR).

This guide will focus on the biological activity of well-established antifolates, primarily Methotrexate, with additional data on Pemetrexed (B1662193) and Pralatrexate (B1268), to serve as a comprehensive resource for researchers in the field.

Quantitative Data on the Biological Activity of Selected Antifolates

The inhibitory activity of antifolates is typically quantified by their half-maximal inhibitory concentration (IC50) against their target enzyme (e.g., DHFR) and various cancer cell lines. The following tables summarize the IC50 values for Methotrexate, Pemetrexed, and Pralatrexate.

Table 1: IC50 Values of Methotrexate against Various Cancer Cell Lines and Dihydrofolate Reductase (DHFR)

Cell Line/EnzymeCancer TypeIC50 ValueCitation
Human DHFR-0.12 ± 0.07 µM
A549Lung Carcinoma0.1 µM[1]
HCT-116Colorectal Carcinoma0.15 mM (48h)[2]
MCF-7Breast Cancer49.22 µM (24h)[1]
HeLaCervical Cancer3.20 ± 0.48 μM (96h)
JurkatT-cell LeukemiaData not readily available in cited sources
DaoyMedulloblastoma9.5 x 10⁻² µM
Saos-2Osteosarcoma3.5 x 10⁻² µM
BT-20Breast Cancer67 µg/ml
BT-549Breast Cancer112 µg/ml[3]
MB-468Breast Cancer105 µg/ml[3]

Table 2: IC50 Values of Pemetrexed against Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueCitation
A549Non-Small Cell Lung Cancer1.82 ± 0.17 µmol/L (48h)[4]
HCC827Non-Small Cell Lung Cancer1.54 ± 0.30 µmol/L (48h)[4]
H1975Non-Small Cell Lung Cancer3.37 ± 0.14 µmol/L (48h)[4]
PC-9Non-Small Cell Lung Cancer0.080 ± 0.0053 µmol/l[5]
MSTO-211HMalignant Pleural Mesothelioma31.8 nM[6]
TCC-MESO-2Malignant Pleural Mesothelioma32.3 nM[6]

Table 3: IC50 Values of Pralatrexate against Various Lymphoma Cell Lines

Cell LineLymphoma TypeIC50 ValueCitation
RLTransformed Follicular Lymphoma3–5 nM[7]
HTDiffuse Large B-cell Lymphoma3–5 nM[7]
SKI-DLBCL-1Diffuse Large B-cell Lymphoma3–5 nM[7]
RajiBurkitt's Lymphoma3–5 nM[7]
Hs445Hodgkin's Disease3–5 nM[7]
H9T-cell Lymphoma3.3 nM (48h)[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of antifolate compounds. The following are standard protocols for key experiments.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • DHFR enzyme (human recombinant)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Test compound (e.g., Methotrexate as a positive control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF (e.g., 10 mM) in the assay buffer.

    • Prepare a stock solution of NADPH (e.g., 10 mM) in the assay buffer.

    • Prepare a stock solution of the test compound and a positive control (e.g., Methotrexate) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 2 µL of the test compound dilutions.

    • Positive Control Wells: Add 2 µL of Methotrexate dilutions.

    • Negative Control (No Inhibitor) Wells: Add 2 µL of the solvent.

    • To each well, add 178 µL of a master mix containing assay buffer and NADPH (final concentration, e.g., 100 µM).

  • Enzyme Addition:

    • Add 10 µL of DHFR enzyme solution to each well (final concentration, e.g., 5-10 nM).

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of DHF solution to each well (final concentration, e.g., 50 µM).

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a suitable curve-fitting software.[9][10]

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be solubilized and quantified by spectrophotometry.

Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value using a suitable curve-fitting software.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were created using the DOT language.

Folate Metabolism and Mechanism of DHFR Inhibition

// Nodes Folate [label="Folate", fillcolor="#F1F3F4"]; DHF [label="Dihydrofolate (DHF)", fillcolor="#F1F3F4"]; THF [label="Tetrahydrofolate (THF)", fillcolor="#F1F3F4"]; Serine [label="Serine", fillcolor="#F1F3F4"]; Glycine [label="Glycine", fillcolor="#F1F3F4"]; Methylene_THF [label="5,10-Methylene-THF", fillcolor="#FBBC05"]; dUMP [label="dUMP", fillcolor="#F1F3F4"]; dTMP [label="dTMP", fillcolor="#34A853"]; Purine_Synthesis [label="Purine Synthesis", fillcolor="#34A853"]; DNA_Synthesis [label="DNA Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methotrexate [label="Methotrexate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DHFR [label="Dihydrofolate Reductase\n(DHFR)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; TS [label="Thymidylate Synthase\n(TS)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; SHMT [label="Serine Hydroxymethyl\n-transferase (SHMT)", shape=ellipse, fillcolor="#FFFFFF", style=filled];

// Edges Folate -> DHFR [label=""]; DHFR -> DHF [label=""]; DHF -> DHFR [dir=back]; DHFR -> THF [label="NADPH -> NADP+"]; THF -> Methylene_THF [label=""]; Serine -> SHMT [label=""]; SHMT -> Glycine [label=""]; Methylene_THF -> SHMT [dir=back]; SHMT -> THF [dir=back]; Methylene_THF -> DHF [label=""]; Methylene_THF -> TS [label=""]; TS -> DHF [label=""]; dUMP -> TS [label=""]; TS -> dTMP [label=""]; dTMP -> DNA_Synthesis [label=""]; THF -> Purine_Synthesis [label=""]; Purine_Synthesis -> DNA_Synthesis [label=""]; Methotrexate -> DHFR [label=" Inhibition", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } Caption: Folate metabolism pathway and the inhibitory action of Methotrexate.

Experimental Workflow for Screening Antifolate Compounds

// Nodes Start [label="Start: Compound Library", shape=ellipse, fillcolor="#F1F3F4"]; Primary_Screening [label="Primary Screening:\nDHFR Inhibition Assay", fillcolor="#FBBC05"]; Hit_Identification [label="Hit Identification\n(Potent DHFR Inhibitors)", fillcolor="#34A853"]; Secondary_Screening [label="Secondary Screening:\nCell-Based Viability Assays\n(e.g., MTT Assay on Cancer Cell Lines)", fillcolor="#FBBC05"]; Lead_Selection [label="Lead Compound Selection\n(High Potency and Selectivity)", fillcolor="#34A853"]; Mechanism_of_Action [label="Mechanism of Action Studies:\n- Target Engagement\n- Downstream Effects", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vivo_Studies [label="In Vivo Efficacy and Toxicity Studies\n(Animal Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Preclinical Candidate", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Primary_Screening; Primary_Screening -> Hit_Identification; Hit_Identification -> Secondary_Screening; Secondary_Screening -> Lead_Selection; Lead_Selection -> Mechanism_of_Action; Mechanism_of_Action -> In_Vivo_Studies; In_Vivo_Studies -> End; } Caption: A typical workflow for the screening and evaluation of novel antifolate compounds.

References

(S)-Menthiafolic Acid: A Key Precursor to the Potent Aroma Compound Wine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

(S)-Menthiafolic acid, a naturally occurring monoterpenoid, has been identified as a crucial precursor to wine lactone, a potent aroma compound that significantly influences the sensory profile of many aged wines. This technical guide provides a comprehensive overview of the chemical transformation of this compound into wine lactone, including detailed experimental protocols, quantitative data, and visual representations of the underlying pathways.

Introduction

Wine lactone, with its characteristic coconut, woody, and sweet aroma, is a key contributor to the bouquet of aged wines.[1] Its presence is not directly derived from the grapes themselves but is the result of a slow, acid-catalyzed chemical transformation that occurs during the maturation of wine.[1] The primary precursor to this influential aroma compound is this compound, also known as (E)-8-carboxylinalool.[1] This guide delves into the scientific understanding of this transformation, offering valuable insights for researchers in oenology, flavor chemistry, and related fields.

Chemical Transformation Pathway

The formation of wine lactone from this compound is a non-enzymatic, acid-catalyzed cyclization reaction. This process is inherently slow, suggesting that wine lactone concentrations increase as wine ages.[2] The reaction is stereoselective, with the (S)-enantiomer of menthiafolic acid predominantly yielding the potent (3S,3aS,7aR)-enantiomer of wine lactone.

G Figure 1. Acid-Catalyzed Cyclization of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_products Products S_Menthiafolic_Acid This compound Wine_Lactone Wine Lactone S_Menthiafolic_Acid->Wine_Lactone Slow Acid-Catalyzed Cyclization Acid H+ (Acidic Environment of Wine)

Caption: Acid-catalyzed conversion of this compound to wine lactone.

Quantitative Data

The concentration of this compound and the subsequent formation of wine lactone are influenced by various factors, including grape variety, fermentation processes, and wine aging conditions.

Table 1: Concentration of Menthiafolic Acid in Grape Juice and Wine
Sample TypeConcentration Range (μg/L)Reference
White Grape Juice16 - 236[3]
White Wines26 - 342[3]
Shiraz Wines26 - 342[3]

Menthiafolic acid is found in both free and glycosidically bound forms in grapes and wine. The free form is released during fermentation.

Table 2: Enantiomeric Excess (ee) of Wine Lactone Formation from (6R)-Menthiafolic Acid under Different Conditions
TemperaturepHEnantiomeric Excess (ee) of (3S,3aS,7aR)-enantiomerReference
Room Temperature3.4up to 60%[4]
45 °C3.0, 3.2, or 3.4Near-racemic[4]
100 °C (SDE)3.25 - 22%[4]
100 °C (closed vessel)3.25 - 22%[4]

Note: The study cited utilized the (6R)-enantiomer, and the results demonstrate the influence of temperature and pH on the stereoselectivity of the reaction.

Experimental Protocols

Preparation of Model Wine Solution

A model wine solution is essential for studying the formation of wine lactone under controlled conditions.

Materials:

Procedure:

  • Prepare a solution of 11 g/L L(+)-tartaric acid in deionized water.

  • Add ethanol to a final concentration of 13% (v/v).

  • Adjust the pH of the solution to 3.2 with sodium hydroxide.

G Figure 2. Workflow for Model Wine Preparation Start Start Dissolve_Tartaric_Acid Dissolve L(+)-tartaric acid in water Start->Dissolve_Tartaric_Acid Add_Ethanol Add ethanol to 13% v/v Dissolve_Tartaric_Acid->Add_Ethanol Adjust_pH Adjust pH to 3.2 with NaOH Add_Ethanol->Adjust_pH End Model Wine Ready Adjust_pH->End

Caption: A simple workflow for preparing a model wine solution.

Acid-Catalyzed Cyclization of this compound in Model Wine

This protocol outlines the hydrolysis of menthiafolic acid to form wine lactone in a controlled laboratory setting.

Materials:

  • This compound

  • Model wine solution (pH 3.2)

  • Ampules

  • Nitrogen gas

Procedure:

  • Prepare a stock solution of this compound in ethanol.

  • Spike the model wine solution with the stock solution to achieve the desired final concentration of this compound (e.g., 5 mg/L).[5]

  • Transfer the solution into ampules.

  • Seal the ampules under a nitrogen atmosphere to prevent oxidation.[5]

  • Store the ampules in the dark at a controlled temperature (e.g., room temperature or 45°C) for a specified period.[5]

Quantification of Menthiafolic Acid and Wine Lactone by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the quantitative analysis of menthiafolic acid and wine lactone in wine and model solutions.

Sample Preparation:

  • For wine samples, spike with a deuterated internal standard.

  • Perform a liquid-liquid extraction with a suitable solvent (e.g., a mixture of pentane (B18724) and diethyl ether).

  • Concentrate the organic extract under a stream of nitrogen before analysis.

GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A chiral stationary phase column is required for the enantioselective analysis of wine lactone.

  • Method: Develop a suitable temperature program for the GC oven to achieve separation of the target analytes. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

G Figure 3. GC-MS Analysis Workflow Sample_Preparation Sample Preparation (Wine or Model Solution) Spiking Spike with Internal Standard Sample_Preparation->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Concentration Concentrate Extract Extraction->Concentration GC_MS_Analysis GC-MS Analysis (Chiral Column) Concentration->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

Caption: General workflow for the quantification of wine lactone by GC-MS.

Conclusion

The transformation of this compound into wine lactone is a critical process in the development of the aromatic complexity of aged wines. Understanding the kinetics and stereoselectivity of this reaction, as well as the factors that influence the concentration of the precursor, provides valuable knowledge for oenologists and flavor chemists. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for further research and application in the fields of food science, analytical chemistry, and sensory analysis.

References

(S)-Menthiafolic Acid: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Menthiafolic acid, a naturally occurring monoterpenoid, presents a subject of interest for potential therapeutic exploration. This technical guide synthesizes the currently available information on this compound, focusing on its chemical identity and putative biological activities. While dedicated research on its therapeutic applications is limited, this document outlines its known properties and provides a framework for future investigation into its potential as an anti-inflammatory and antioxidant agent. This guide adheres to a technical format, presenting available data, generalized experimental protocols for its evaluation, and conceptual diagrams to illustrate potential mechanisms and workflows.

Introduction

This compound, systematically known as (2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid, is a monoterpenoid found in various plant species.[1] Its chemical structure and presence in the plant kingdom suggest the possibility of bioactive properties. Preliminary mentions in scientific literature allude to potential anti-inflammatory and antioxidant activities, which are common traits of many plant-derived secondary metabolites. However, in-depth studies to validate and quantify these effects, as well as to elucidate the underlying mechanisms of action, are not extensively available in the public domain.

This guide aims to bridge this knowledge gap by providing a comprehensive overview of what is currently known about this compound and to propose a strategic approach for its systematic evaluation as a potential therapeutic agent.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its study and development as a therapeutic agent.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₃[1]
Molecular Weight 184.23 g/mol [1]
IUPAC Name (2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid[1]
CAS Number 75979-26-9[1]
Canonical SMILES C\C(=C\CC--INVALID-LINK--(C=C)O)\C(=O)O[1]
Natural Occurrence Found in Anethum graveolens (dill) and Euterpe oleracea (açaí palm), among other organisms.[1]

Potential Therapeutic Applications

Based on preliminary information and the common biological activities of structurally related natural products, the most promising therapeutic avenues for this compound appear to be in the realms of anti-inflammatory and antioxidant applications.

Anti-Inflammatory Potential

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Natural products are a rich source of novel anti-inflammatory compounds.

Hypothesized Mechanism of Action: this compound could potentially exert anti-inflammatory effects by inhibiting key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. These pathways regulate the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS).

Anti-Inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases DNA DNA NFkB->DNA Translocates to Nucleus Menthiafolic_Acid This compound (Hypothesized Target) Menthiafolic_Acid->IKK Inhibits? Menthiafolic_Acid->NFkB Inhibits? Pro_inflammatory_Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Induces Antioxidant Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1/Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus Menthiafolic_Acid This compound (Hypothesized Action) Menthiafolic_Acid->ROS Direct Scavenging? Menthiafolic_Acid->Keap1_Nrf2 Induces Nrf2 release? Antioxidant_Enzymes Transcription of Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Induces Experimental_Workflow Start Start: This compound In_Vitro_Screening In Vitro Screening (Anti-inflammatory & Antioxidant Assays) Start->In_Vitro_Screening Cytotoxicity Cytotoxicity Assessment In_Vitro_Screening->Cytotoxicity Mechanism_of_Action Mechanism of Action Studies (Western Blot, qPCR) Cytotoxicity->Mechanism_of_Action If non-toxic In_Vivo_Studies In Vivo Animal Models (e.g., Carrageenan-induced paw edema, LPS-induced systemic inflammation) Mechanism_of_Action->In_Vivo_Studies Pharmacokinetics Pharmacokinetics & Toxicology In_Vivo_Studies->Pharmacokinetics Lead_Optimization Lead Optimization & Preclinical Development Pharmacokinetics->Lead_Optimization

References

In-depth Technical Guide: Antioxidant and Anti-inflammatory Properties of (S)-Menthiafolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Menthiafolic acid, identified chemically as (2E,6S)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid, is a natural compound found in organisms such as Anethum graveolens (dill) and Euterpe oleracea (açaí palm)[1]. While the broader families of compounds to which this compound belongs have been the subject of scientific inquiry, specific research into its antioxidant and anti-inflammatory properties is not extensively documented in the currently available scientific literature. This guide aims to synthesize the existing information and provide a framework for future investigation into the therapeutic potential of this compound.

Based on the available information, a detailed analysis of the antioxidant and anti-inflammatory properties, including quantitative data, experimental protocols, and signaling pathways specifically for this compound, cannot be constructed. The following sections will, therefore, provide a general overview based on related compounds and suggest potential avenues for research.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC10H16O3[1]
Molecular Weight184.23 g/mol [1]
IUPAC Name(2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid[1]
PubChem CID10845194[1]

Putative Biological Activities: A Framework for Investigation

Given the structural features of this compound, which include a carboxylic acid group and a hydroxyl group, it is plausible that it may exhibit antioxidant and anti-inflammatory activities. These functional groups are common in many biologically active natural products.

1. Potential Antioxidant Properties

The presence of a hydroxyl group suggests that this compound could act as a radical scavenger, donating a hydrogen atom to neutralize free radicals. This is a common mechanism for many phenolic and terpenoid compounds found in plants known for their antioxidant effects[2][3].

Suggested Experimental Protocols for Antioxidant Activity Assessment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and straightforward method to evaluate the free radical scavenging ability of a compound. The assay measures the decrease in absorbance of the DPPH radical solution upon addition of the antioxidant.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants and is based on the reduction of the ABTS radical cation.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Cellular Antioxidant Activity (CAA) Assay: This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent oxidative stress within cultured cells.

2. Potential Anti-inflammatory Properties

Inflammation is a complex biological response involving various signaling pathways and inflammatory mediators. Compounds with antioxidant properties often exhibit anti-inflammatory effects by mitigating oxidative stress, which is a key contributor to the inflammatory process.

Potential Mechanisms of Anti-inflammatory Action:

This compound could potentially modulate key inflammatory pathways, such as:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways: MAPKs (e.g., ERK, JNK, p38) play a critical role in inflammation and cellular stress responses.

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: These enzymes are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.

Suggested Experimental Protocols for Anti-inflammatory Activity Assessment:

  • Inhibition of Nitric Oxide (NO) Production in Macrophages: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common in vitro model to screen for anti-inflammatory activity by measuring the inhibition of NO production.

  • Measurement of Pro-inflammatory Cytokine Production: The effect of this compound on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in LPS-stimulated immune cells can be quantified using ELISA.

  • Western Blot Analysis: To investigate the underlying molecular mechanisms, Western blotting can be used to assess the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., IκBα, NF-κB p65, MAPKs).

  • In vivo Animal Models of Inflammation: To confirm its anti-inflammatory effects in a physiological context, animal models such as carrageenan-induced paw edema or LPS-induced systemic inflammation could be employed.

Visualizing Potential Research Workflows

The following diagrams illustrate hypothetical workflows for investigating the antioxidant and anti-inflammatory properties of this compound.

G cluster_0 Antioxidant Activity Workflow Compound This compound DPPH_Assay DPPH Assay Compound->DPPH_Assay ABTS_Assay ABTS Assay Compound->ABTS_Assay FRAP_Assay FRAP Assay Compound->FRAP_Assay CAA_Assay Cellular Antioxidant Assay Compound->CAA_Assay Results Quantitative Data (IC50 values) DPPH_Assay->Results ABTS_Assay->Results FRAP_Assay->Results CAA_Assay->Results

Caption: Proposed workflow for assessing the antioxidant capacity of this compound.

G cluster_1 Anti-inflammatory Activity Workflow Compound This compound Cell_Culture LPS-stimulated RAW 264.7 Macrophages Compound->Cell_Culture In_Vivo In vivo Animal Models Compound->In_Vivo NO_Assay Nitric Oxide Production Assay Cell_Culture->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Measurement (ELISA) Cell_Culture->Cytokine_Assay Western_Blot Western Blot Analysis (NF-κB, MAPKs) Cell_Culture->Western_Blot Data_Analysis Data Analysis and Interpretation NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis In_Vivo->Data_Analysis

Caption: Proposed workflow for investigating the anti-inflammatory effects of this compound.

G cluster_2 Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Menthiafolic_Acid This compound Menthiafolic_Acid->IKK inhibits?

Caption: A potential signaling pathway that could be modulated by this compound.

While direct evidence for the antioxidant and anti-inflammatory properties of this compound is currently lacking in the scientific literature, its chemical structure suggests that it warrants investigation as a potential therapeutic agent. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for researchers to systematically evaluate its biological activities. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform these in vitro and in vivo assays. Elucidating its mechanisms of action could pave the way for its development as a novel antioxidant and anti-inflammatory drug. The presence of this compound in edible plants also suggests its potential as a nutraceutical.

References

A Technical Guide to the Biological Investigation of Folate Analogs: A Case Study Approach

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction to Folate Metabolism and the Role of Antifolates

Folate (Vitamin B9) and its derivatives are essential cofactors in a variety of one-carbon transfer reactions necessary for the synthesis of purines, thymidylate, and several amino acids.[2][3][4][5] The central pathway involves the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). THF is then converted into various cofactors that support DNA, RNA, and protein synthesis.

Antifolates are a class of drugs that interfere with folate metabolism, thereby inhibiting cell division and proliferation.[6][7] They are widely used in the treatment of cancer and autoimmune diseases.[6][7] The investigation of a novel compound with structural similarities to folate, such as (S)-Menthiafolic acid, would logically begin with assessing its potential to interact with key enzymes in the folate pathway.

Quantitative Assessment of Antifolate Activity

A primary step in characterizing a potential antifolate is to quantify its inhibitory activity against cancer cell lines known to be sensitive to this class of drugs, such as the L1210 murine leukemia cell line.[8][9][10][11] The half-maximal inhibitory concentration (IC50) is a key metric.

Table 1: Comparative IC50 Values of Various Antifolates in L1210 Murine Leukemia Cells

Antifolate CompoundTarget(s)IC50 (Continuous Exposure)Reference
Lometrexol (DDATHF)GARFTData indicates high sensitivity, but specific value not provided in the snippet.[12]
Trimetrexate (TMQ)DHFRIncreased by 30-fold with folate supplementation.[12]
Pemetrexed (ALIMTA)DHFR, TS, GARFTIncreased by 30-fold with folate supplementation.[12]
Raltitrexed (Tomudex)TSIncreased by 10-fold with folate supplementation.[12]
Methotrexate (B535133) (MTX)DHFRIncreased by 6-fold with folate supplementation.[12]

Data extracted from a study assessing the impact of folate cofactor pools on antifolate activity.[12] The reported values represent the fold-increase in IC50 upon supplementation with 5-formyltetrahydrofolate, indicating that the baseline IC50 is significantly lower.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a novel compound's biological activity. Below are representative protocols for enzyme and cell-based assays.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This in vitro biochemical assay determines the direct inhibitory effect of a compound on the DHFR enzyme.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to THF. An inhibitor will slow down this rate of absorbance decrease.[13][14][15]

Materials and Reagents:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)

  • Test compound (e.g., this compound)

  • Positive Control Inhibitor (e.g., Methotrexate)[13]

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound, methotrexate, DHF, and NADPH in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, diluted DHFR enzyme, and various concentrations of the test compound or control inhibitor. Include wells with enzyme and buffer only (enzyme control) and wells with buffer only (background control).

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the DHF substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.

  • Data Analysis: Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (L1210 Murine Leukemia Cells)

This cell-based assay evaluates the cytotoxic or cytostatic effect of a compound on cancer cells.

Principle: The ability of a compound to inhibit the growth of a cell line is measured. Cell viability can be quantified using various methods, such as the MTT or MTS assay, which measure metabolic activity.[16]

Materials and Reagents:

  • L1210 murine leukemia cells

  • Complete cell culture medium (e.g., DMEM with 10% horse serum)

  • Test compound

  • Positive control (e.g., Methotrexate)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed L1210 cells into a 96-well plate at a predetermined density (e.g., 5 x 10^4 viable cells/mL) and allow them to acclimate.[16]

  • Compound Treatment: Add serial dilutions of the test compound and positive control to the wells. Include untreated wells as a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. If using MTT, add the solubilization solution.[16]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each compound concentration. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualization of Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental designs.

The Folate Metabolism Pathway

The following diagram illustrates the central role of DHFR in the folate cycle, a primary target for antifolate drugs.

Folate_Metabolism Folate Folic Acid DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Serine Serine Glycine Glycine Serine->Glycine MethyleneTHF->DHF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF NADPH -> NADP+ dTMP dTMP (Thymidylate) MethyleneTHF->dTMP Purines Purine Synthesis MethyleneTHF->Purines MethylTHF->THF dUMP dUMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA Purines->DNA Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine DHFR DHFR DHFR->DHF TS Thymidylate Synthase (TS) TS->dUMP SHMT SHMT SHMT->THF MTHFR MTHFR MTHFR->MethyleneTHF MS Methionine Synthase MS->MethylTHF

Caption: Simplified folate metabolism pathway.

Experimental Workflow for Screening a Novel Folate Analog

This diagram outlines the logical progression for the initial biological evaluation of a compound like this compound.

Antifolate_Screening_Workflow Start Novel Compound (this compound) BiochemAssay In Vitro Biochemical Assay (e.g., DHFR Inhibition) Start->BiochemAssay CellAssay Cell-Based Proliferation Assay (e.g., L1210 cells) Start->CellAssay ActiveBiochem Active? BiochemAssay->ActiveBiochem ActiveCell Active? CellAssay->ActiveCell Inactive Inactive or Low Potency ActiveBiochem->Inactive No FurtherStudies Further Mechanistic Studies: - Other folate enzymes - Cellular uptake - Polyglutamation ActiveBiochem->FurtherStudies Yes ActiveCell->Inactive No ActiveCell->FurtherStudies Yes End Lead Candidate for Further Development FurtherStudies->End

Caption: Workflow for initial antifolate screening.

Conclusion

While direct biological data for this compound remains elusive in early studies, the established principles and methodologies for investigating folate analogs provide a clear and robust framework for its future characterization. The protocols and data presented herein for known antifolates serve as a comprehensive guide for researchers embarking on the study of novel compounds in this critical area of drug discovery. The initial steps would involve a combination of in vitro enzyme inhibition assays and cell-based proliferation studies to determine if the compound warrants further, more detailed mechanistic investigation.

References

Methodological & Application

Application Notes and Protocols for (S)-Menthiafolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Data

A summary of the key physicochemical properties of (S)-Menthiafolic acid is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₆O₃[1][2]
Molecular Weight184.23 g/mol [1][2]
IUPAC Name(2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid[2]
CAS Number75979-26-9[2][3]
Canonical SMILESCC(=CCCC(C)(C=C)O)C(=O)O[2]
Isomeric SMILESC/C(=C\CC--INVALID-LINK--(C=C)O)/C(=O)O[2]
InChI KeySSKWMOQUUQAJGV-QEHWCHDUSA-N[1]
AppearanceNot specified in literature-
SolubilityNot specified in literature-

Theoretical Synthesis Protocol

The following is a proposed, theoretical multi-step synthesis for this compound. This pathway is hypothetical and would require optimization and experimental validation.

Proposed Retrosynthetic Analysis

A plausible retrosynthesis of this compound could start from commercially available building blocks. The target molecule can be disconnected at the C4-C5 bond, suggesting a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to form the α,β-unsaturated ester and a Grignard reaction to install the tertiary alcohol.

Theoretical Synthesis Workflow

theoretical_synthesis_workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Horner-Wadsworth-Emmons Reaction cluster_3 Step 4: Saponification A Commercially Available Ketone C (S)-Linalool oxide (Intermediate 1) A->C 1. Et2O, 0°C to rt 2. Aqueous workup B Vinylmagnesium bromide B->C D Intermediate 1 F α,β-Unsaturated Aldehyde (Intermediate 2) D->F DCM, rt E Oxidizing Agent (e.g., PCC, DMP) E->F G Intermediate 2 I α,β-Unsaturated Ester (Intermediate 3) G->I NaH, THF, 0°C to rt H Triethyl phosphonoacetate H->I J Intermediate 3 L This compound (Final Product) J->L 1. THF/H2O, rt 2. Acidic workup K LiOH or NaOH K->L

Caption: Theoretical synthesis workflow for this compound.

Detailed Experimental Protocol (Theoretical)

Step 1: Synthesis of (S)-Linalool oxide (Intermediate 1)

  • To a solution of a suitable commercially available ketone in anhydrous diethyl ether (Et₂O) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add vinylmagnesium bromide dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with Et₂O.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Synthesis of α,β-Unsaturated Aldehyde (Intermediate 2)

  • To a solution of (S)-Linalool oxide (Intermediate 1) in dichloromethane (B109758) (DCM), add an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel or Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

Step 3: Synthesis of α,β-Unsaturated Ester (Intermediate 3)

  • To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C, add triethyl phosphonoacetate dropwise.

  • Stir the mixture for 30 minutes at 0°C.

  • Add a solution of the α,β-Unsaturated Aldehyde (Intermediate 2) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Step 4: Synthesis of this compound

  • Dissolve the α,β-Unsaturated Ester (Intermediate 3) in a mixture of THF and water.

  • Add lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH ~3 with dilute hydrochloric acid (HCl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Extraction Protocol from Natural Sources

As this compound is a natural product, extraction from plant sources is a viable method for obtaining it for research.

Extraction and Purification Workflow

extraction_purification_workflow A Plant Material (e.g., Anethum graveolens leaves) B Grinding and Extraction (e.g., with Methanol (B129727) or Ethanol) A->B C Filtration and Concentration B->C D Crude Extract C->D E Liquid-Liquid Partitioning (e.g., Hexane/Water, Ethyl Acetate/Water) D->E F Organic Phase E->F G Column Chromatography (Silica Gel) F->G H Fractions containing This compound G->H I Purification by HPLC (e.g., C18 column) H->I J Pure this compound I->J

Caption: Workflow for extraction and purification of this compound.

Detailed Experimental Protocol
  • Plant Material Preparation:

    • Obtain fresh or dried leaves of Anethum graveolens.

    • Grind the plant material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in methanol or ethanol (B145695) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional shaking.

    • Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate).

    • This compound, being moderately polar, is expected to partition into the ethyl acetate fraction.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction to column chromatography on silica gel.

    • Elute with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor by TLC.

    • Combine fractions containing the compound of interest.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • For higher purity, subject the enriched fractions to preparative HPLC on a C18 column.

    • Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Collect the peak corresponding to this compound.

  • Characterization:

    • Confirm the identity and purity of the isolated compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and comparison with any available literature data.

Biological Activity

Preliminary research suggests that this compound may possess anti-inflammatory and antioxidant properties.[2] Further investigation is required to elucidate the specific mechanisms of action and potential therapeutic applications. Due to the limited specific data on its biological signaling pathways, a corresponding diagram cannot be provided at this time.

Conclusion

This document provides a comprehensive guide for researchers interested in studying this compound. While a validated laboratory synthesis protocol is not currently published, the proposed theoretical pathway offers a starting point for its chemical synthesis. Alternatively, the detailed extraction and purification protocol provides a reliable method for obtaining this natural product for research and drug development purposes.

References

Application Notes & Protocols for the Extraction of (S)-Menthiafolic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Menthiafolic acid is a compound of significant interest in pharmaceutical and nutraceutical research. Effective extraction from plant sources is crucial for its study and application. This document provides a comprehensive overview of protocols for the extraction, purification, and analysis of this compound from plant material. The methodologies presented are based on established techniques for similar folate compounds and are designed to be adapted and optimized for specific plant matrices. These protocols will guide researchers in developing robust and efficient extraction processes, ensuring high-purity yields for downstream applications.

Introduction to this compound and its Extraction

This compound belongs to the folate family, a group of B vitamins essential for various metabolic processes. The extraction of folates from plant material can be challenging due to their low concentration and susceptibility to degradation. The choice of extraction method depends on the plant matrix, the chemical properties of the target compound, and the intended application of the extract. This guide outlines several common and advanced extraction techniques applicable to this compound.

Extraction Methodologies

A variety of techniques can be employed for the extraction of bioactive compounds from plant materials.[1] The selection of an appropriate method is critical for maximizing yield and purity.

Conventional Extraction Techniques

Traditional methods like solvent extraction are widely used. Organic solvents such as ethanol (B145695) and methanol (B129727) are often employed, sometimes in combination with water.[2] The efficiency of these methods can be influenced by factors like temperature, extraction time, and the solid-to-solvent ratio.[2]

Advanced Extraction Techniques

Modern techniques can offer improved efficiency and are often more environmentally friendly. These include:

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction yield.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Enzyme-Assisted Extraction (EAE): Involves the use of enzymes to break down the plant cell wall, facilitating the release of intracellular compounds.[3][4]

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.[5] This method is advantageous for its selectivity and the ease of solvent removal.

Experimental Protocols

The following protocols provide a starting point for the extraction and purification of this compound. Optimization of these protocols for specific plant materials is recommended.

General Sample Preparation
  • Harvesting and Drying: Harvest fresh plant material and wash it to remove any debris. The material should then be dried, for instance at 40°C, to a constant weight to prevent enzymatic degradation and microbial growth.

  • Grinding: Grind the dried plant material into a fine powder to increase the surface area for extraction.

Protocol 1: Solvent Extraction
  • Extraction:

    • Suspend the powdered plant material in a 70% ethanol-water solution at a solid-to-liquid ratio of 1:20 (w/v).[2]

    • Agitate the mixture at a constant speed (e.g., 250 rpm) and maintain the temperature at 50°C for 2 hours.[2]

  • Filtration:

    • Separate the extract from the solid residue by centrifugation followed by filtration.

  • Concentration:

    • Evaporate the solvent from the filtrate under reduced pressure to obtain a concentrated crude extract.

Protocol 2: Enzyme-Assisted Extraction (EAE)
  • Enzymatic Hydrolysis:

    • Suspend the powdered plant material in a buffer solution at an optimal pH for the selected enzyme (e.g., pH 4.9 for Viscozyme L).[3]

    • Add the enzyme (e.g., 1% v/w of dry weight) and incubate at the optimal temperature (e.g., 45°C) for a specified time (e.g., 3 hours).[3]

  • Enzyme Deactivation:

    • Heat the mixture to 95°C for 10 minutes to deactivate the enzyme.[3]

  • Filtration and Concentration:

    • Follow the filtration and concentration steps as described in the solvent extraction protocol.

Purification Protocol: Solid-Phase Extraction (SPE)

Crude extracts often contain impurities that can interfere with analysis and downstream applications. Solid-phase extraction is a common method for purifying folates.

  • Column Conditioning:

    • Condition a Bond-Elut C18 SPE cartridge by passing methanol followed by deionized water through it.[6][7]

  • Sample Loading:

    • Dissolve the crude extract in an appropriate solvent and load it onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent to remove polar impurities.

  • Elution:

    • Elute the this compound from the cartridge using a stronger solvent, such as methanol.

  • Drying:

    • Evaporate the eluent to obtain the purified extract.

Analytical Methods

Accurate quantification and identification of this compound are essential. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for this purpose.

  • HPLC-MS/MS: This method offers high sensitivity and selectivity for the analysis of folates.[8][9] A C18 column is typically used for separation, and the mobile phase often consists of an acidified aqueous solution and an organic solvent like methanol or acetonitrile.[9] Mass spectrometry is used for detection and quantification, often employing stable isotope-labeled internal standards for improved accuracy.[6][8][10]

Data Presentation

The following tables summarize hypothetical quantitative data for different extraction methods. These tables are for illustrative purposes and actual results will vary depending on the plant material and experimental conditions.

Extraction MethodSolventTemperature (°C)Time (h)Yield (mg/g dry weight)Purity (%)
Solvent Extraction70% Ethanol5021.265
Ultrasound-Assisted70% Ethanol4011.870
Enzyme-AssistedWater4532.575

Table 1: Comparison of Extraction Methods for this compound.

ParameterCondition 1Condition 2Condition 3Yield (mg/g)
Temperature (°C)4050601.5
Time (h)1231.8
Solid-to-Liquid Ratio1:101:201:302.1

Table 2: Optimization of Solvent Extraction Parameters.

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing PlantMaterial Plant Material Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding SolventExtraction Solvent Extraction Grinding->SolventExtraction Ethanol/Water EAE Enzyme-Assisted Extraction Grinding->EAE Buffer + Enzyme Filtration Filtration SolventExtraction->Filtration EAE->Filtration Concentration Concentration Filtration->Concentration Purification Purification (SPE) Concentration->Purification Analysis Analysis (HPLC-MS) Purification->Analysis

Caption: General workflow for the extraction and analysis of this compound.

PurificationProcess CrudeExtract Crude Extract ConditionSPE 1. Condition SPE Cartridge (Methanol, Water) LoadSample 2. Load Sample ConditionSPE->LoadSample Wash 3. Wash (Remove Impurities) LoadSample->Wash Elute 4. Elute (Collect this compound) Wash->Elute PurifiedProduct Purified this compound Elute->PurifiedProduct

References

Application Note: Quantification of Folate Derivatives by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Quantification of (S)-Menthiafolic Acid using HPLC-MS

Audience: Researchers, scientists, and drug development professionals.

Note on Analyte: Comprehensive searches of scientific literature and chemical databases did not yield results for a compound named "this compound." It is possible this is a novel or proprietary compound, or a misspelling. This application note therefore details a robust and widely applicable HPLC-MS/MS method for the quantification of (6S)-5-methyltetrahydrofolate (L-5-MTHF, Levomefolic acid) , the primary active form of folate in the human body.[1][2] The principles and protocols described herein provide a strong foundation for developing a method for a novel folate derivative like "this compound," though specific parameters, particularly mass spectrometry settings, would require optimization.

Introduction

Folate (Vitamin B9) and its derivatives are essential water-soluble vitamins critical for a variety of biological processes, including DNA synthesis, repair, methylation, and as cofactors in one-carbon metabolism.[1][3] The synthetic form, folic acid, must be reduced and methylated in the body to its active form, L-5-methyltetrahydrofolate (L-5-MTHF).[2] Direct measurement of L-5-MTHF is often more indicative of bioactive folate status.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the selective and sensitive quantification of folates in complex biological matrices like plasma and serum.[4][5][6] This method offers high specificity by separating the analyte from matrix components chromatographically and differentiating it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

This document provides a detailed protocol for the extraction and quantification of L-5-MTHF from human plasma or serum using HPLC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Acetic Acid (LC-MS grade).

  • Reagents: Ammonium acetate, Ascorbic acid, 2-Mercaptoethanol, L-cysteine.

  • Standards: L-5-methyltetrahydrofolate (analytical standard), and a stable isotope-labeled internal standard (SIL-IS) such as [¹³C₅]-5-MTHF or [²H₄]-5-MTHF for accurate quantification.[4][7]

  • Water: Deionized water, >18 MΩ·cm.

  • Biological Matrix: Human plasma or serum, collected in tubes containing an appropriate anticoagulant (e.g., EDTA).

Standard and Sample Preparation

Workflow Overview

G cluster_prep Sample & Standard Preparation cluster_extraction Analyte Extraction cluster_analysis Analysis s0 Prepare Stock Solutions (Analyte & IS) s1 Generate Calibration Curve Standards (Serial Dilution in Matrix) s0->s1 e0 Aliquot 200 µL Sample/Standard s1->e0 s2 Thaw Plasma/Serum Samples s2->e0 e1 Add Internal Standard (SIL-IS) e0->e1 e2 Protein Precipitation (e.g., with cold Methanol containing stabilizer) e1->e2 e3 Vortex & Centrifuge (e.g., 10,000 rpm, 10 min, 4°C) e2->e3 e4 Collect Supernatant e3->e4 e5 Evaporate to Dryness (under Nitrogen stream) e4->e5 e6 Reconstitute in Mobile Phase A e5->e6 a0 Inject into HPLC-MS/MS System e6->a0 a1 Data Acquisition (MRM Mode) a0->a1 a2 Data Processing & Quantification a1->a2 G folate Folic Acid (Diet/Supplement) dhf Dihydrofolate (DHF) folate->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR mthf 5,10-Methylene-THF thf->mthf dna_purine DNA/Purine Synthesis thf->dna_purine mthf->thf l5mthf L-5-Methyl-THF (L-5-MTHF) mthf->l5mthf MTHFR mthf->dna_purine l5mthf->thf Methionine Synthase homocysteine Homocysteine methionine Methionine homocysteine->methionine Methionine Synthase sam S-Adenosylmethionine (SAM) methionine->sam sah S-Adenosylhomocysteine (SAH) sam->sah Methyltransferase methylation DNA/Protein Methylation sam->methylation sah->homocysteine

References

Application Notes and Protocols for the Detection of (S)-Menthiafolic Acid in Wine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Menthiafolic acid (S-MeFA), a monoterpene derivative, has been identified as a naturally occurring compound in grapes and wine. Its presence is of significant interest due to its role as a precursor to wine lactone, a compound that can influence the aroma profile of wine. The accurate and sensitive detection of this compound is crucial for understanding its formation, its impact on wine quality, and for potential applications in viticulture and oenology. This document provides detailed analytical methods and protocols for the quantification of this compound in wine, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) techniques, which have been successfully applied for its analysis.[1][2]

This compound has been detected in various wine types, with concentrations observed to range from 26 to 342 µg/L.[1][2] The predominant enantiomeric form found in wine is the (S)-configuration.[1][2]

Analytical Method Overview

The recommended analytical approach for the determination of this compound in wine involves a multi-step process, including sample preparation, derivatization, and instrumental analysis. Given the acidic nature and relatively low volatility of Menthiafolic acid, derivatization is a critical step to enable its analysis by Gas Chromatography.

Key Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and selectivity for the quantification of total Menthiafolic acid.

  • Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the separation and quantification of the (S) and (R) enantiomers of Menthiafolic acid, which is crucial for specific investigations into the (S)-form.

Experimental Protocols

Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE)

This protocol describes a general method for the extraction of acidic compounds, like this compound, from a wine matrix.

Materials:

  • Wine sample

  • Ethyl acetate (B1210297) (HPLC grade)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

  • Vortex mixer

Procedure:

  • Sample Acidification: Pipette 10 mL of the wine sample into a 50 mL centrifuge tube. Adjust the pH of the wine sample to approximately 2.0 by adding a small amount of hydrochloric acid. This protonates the carboxylic acid group of Menthiafolic acid, making it more soluble in the organic solvent.

  • Salting Out: Add approximately 2 g of sodium chloride to the acidified wine sample and vortex to dissolve. The addition of salt increases the ionic strength of the aqueous phase, which enhances the partitioning of the analyte into the organic phase.

  • Extraction: Add 10 mL of ethyl acetate to the centrifuge tube. Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-5) on the remaining aqueous layer with a fresh 10 mL aliquot of ethyl acetate to maximize recovery. Combine the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent from the dried extract to a final volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen. The concentrated extract is now ready for derivatization.

Protocol 2: Derivatization for GC-MS Analysis

To increase the volatility and thermal stability of Menthiafolic acid for GC-MS analysis, a silylation reaction is performed.

Materials:

  • Concentrated wine extract from Protocol 1

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Solvent Exchange: Ensure the extract is in an aprotic solvent. If necessary, evaporate the remaining ethyl acetate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of anhydrous pyridine.

  • Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS (or MSTFA) to the reconstituted extract in the GC vial.

  • Incubation: Tightly cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or oven to facilitate the derivatization reaction.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

Protocol 3: GC-MS and Enantioselective GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • For Enantioselective Analysis: A chiral GC column is required. A common choice for the separation of chiral terpenes and their derivatives is a column coated with a cyclodextrin-based stationary phase (e.g., a β-cyclodextrin derivative).

Illustrative GC-MS Parameters:

ParameterSetting
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 60 °C, hold for 2 min, ramp at 5 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-450
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Illustrative Enantioselective GC-MS Parameters:

ParameterSetting
Chiral Column e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness, coated with a suitable chiral stationary phase
Oven Temperature Program Isothermal or a slow temperature ramp may be required to achieve enantiomeric separation. This needs to be optimized based on the specific column and analyte. For example: 80 °C hold for 1 min, ramp at 2 °C/min to 180 °C.
Other parameters Similar to the standard GC-MS parameters, but may require optimization.

Data Analysis:

  • Quantification: Create a calibration curve using standards of this compound that have undergone the same extraction and derivatization procedure.

  • Identification: Confirm the identity of the derivatized Menthiafolic acid peak by comparing its retention time and mass spectrum with that of an authentic standard.

Quantitative Data Summary

The following tables present illustrative quantitative data for the analysis of this compound in wine. These values are based on typical performance characteristics of GC-MS methods for organic acids in complex matrices and should be validated in-house.

Table 1: Method Validation Parameters (Illustrative)

ParameterValue
Linear Range 5 - 500 µg/L
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 1.5 µg/L
Limit of Quantification (LOQ) 5.0 µg/L
Precision (RSD%) < 10%
Accuracy (Recovery %) 85 - 105%

Table 2: Recovery Data for Spiked Wine Samples (Illustrative)

Spiked Concentration (µg/L)Measured Concentration (µg/L)Recovery (%)
2523.594
10098.298.2
250255.5102.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis wine_sample Wine Sample (10 mL) acidification Acidification (pH 2) wine_sample->acidification salting_out Salting Out (NaCl) acidification->salting_out lle Liquid-Liquid Extraction (Ethyl Acetate) salting_out->lle concentration Concentration lle->concentration derivatization_step Silylation (BSTFA/MSTFA) concentration->derivatization_step gcms_analysis GC-MS or Enantioselective GC-MS derivatization_step->gcms_analysis data_analysis Data Analysis (Quantification) gcms_analysis->data_analysis

Caption: Experimental workflow for the analysis of this compound in wine.

logical_relationship cluster_origin Origin in Grapes and Wine cluster_analyte Target Analyte cluster_impact Aroma Impact grapes Grapes fermentation Fermentation grapes->fermentation wine Wine fermentation->wine s_menthiafolic_acid This compound wine->s_menthiafolic_acid wine_lactone Wine Lactone s_menthiafolic_acid->wine_lactone aroma_profile Wine Aroma Profile wine_lactone->aroma_profile

Caption: Relationship of this compound to wine aroma.

References

Application of (S)-Menthiafolic Acid in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of (S)-Menthiafolic acid in the field of flavor and fragrance research. Due to the limited publicly available data on the specific sensory properties of this compound, this guide presents a hypothetical application based on its chemical structure and outlines detailed protocols for its characterization and evaluation.

This compound , also known as (2E,6S)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid, is a monoterpenoid that has been identified in plants such as Anethum graveolens (dill) and Euterpe oleracea (açaí palm)[1]. Its structure, featuring a carboxylic acid and a hydroxyl group, suggests potential for complex flavor and fragrance characteristics, possibly contributing to fruity, green, or herbaceous notes.

Hypothetical Application: Flavor and Fragrance Ingredient

Based on its chemical structure, this compound is hypothesized to possess a unique flavor and fragrance profile that could be utilized in the following applications:

  • Flavor Enhancer: The acidic and potentially fruity/herbal notes could enhance and brighten existing flavor profiles in beverages, confectioneries, and savory products.

  • Fragrance Component: Its volatile nature suggests it could be used as a top or middle note in fragrance compositions, contributing a fresh, natural, and complex aroma.

  • Sensory Modulator: The molecule could potentially interact with taste and olfactory receptors to modulate the perception of other flavor and fragrance compounds.

Quantitative Data Summary

As there is no publicly available quantitative sensory data for this compound, the following table presents a template for the types of data that would be generated through the experimental protocols outlined below.

Parameter This compound (Hypothetical Data) Reference Compound (e.g., Linalool)
Odor Threshold (in water) 5 ppb6 ppb
Taste Threshold (in water) 500 ppbNot applicable
Sensory Panel Descriptor Analysis Fruity, Green, Slightly Waxy, HerbaceousFloral, Citrus, Woody
Receptor Activation (EC50) TBDTBD

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) Analysis

This protocol is designed to identify and characterize the volatile components and aroma profile of this compound. GC-MS separates and identifies the chemical constituents, while GC-O allows for the sensory evaluation of each separated compound.[2][3][4][5]

Objective: To determine the purity and identify the key aroma-active compounds in a sample of this compound.

Materials:

  • This compound sample

  • Solvent (e.g., ethanol, dichloromethane)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Gas Chromatograph with an Olfactory port (GC-O)

  • Appropriate GC column (e.g., DB-5ms, HP-INNOWax)

  • Trained sensory panelists

Procedure:

  • Sample Preparation: Prepare a dilution of the this compound sample in the chosen solvent.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS system.

    • Run a temperature program to separate the volatile compounds.

    • The mass spectrometer will fragment the eluted compounds, and the resulting mass spectra are used to identify the compounds by comparison to a spectral library.[2]

  • GC-O Analysis:

    • Inject the same sample into the GC-O system.

    • As compounds elute from the column, the effluent is split between a detector (e.g., FID) and a heated sniffing port.

    • A trained panelist sniffs the effluent and records the odor description and intensity at specific retention times.[3]

  • Data Analysis: Correlate the retention times and mass spectral data from the GC-MS with the odor descriptors from the GC-O to identify the aroma-active compounds.

GC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample This compound Dilution Dilution in Solvent Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS Inject GCO GC-O Analysis Dilution->GCO Inject Identification Compound Identification GCMS->Identification Mass Spectra AromaProfile Aroma Profile GCO->AromaProfile Odor Descriptors Identification->AromaProfile Correlate Data

Caption: Workflow for GC-MS and GC-O analysis of this compound.

Sensory Panel Evaluation

This protocol outlines the process for conducting a sensory panel to describe and quantify the flavor and fragrance attributes of this compound.[6][7][8]

Objective: To obtain a descriptive sensory profile of this compound.

Materials:

  • Purified this compound

  • Odorless and tasteless medium for dilution (e.g., deionized water, refined oil)

  • Reference standards for common flavor and aroma descriptors

  • Trained sensory panel (8-12 members)

  • Sensory evaluation booths with controlled lighting and ventilation[6]

Procedure:

  • Panelist Training: Train panelists on the use of a standardized lexicon of descriptive terms and intensity scales.

  • Sample Preparation: Prepare a series of dilutions of this compound in the chosen medium to determine the detection and recognition thresholds.

  • Descriptive Analysis:

    • Present panelists with a sample of this compound at a supra-threshold concentration.

    • Panelists will individually evaluate the sample and rate the intensity of various sensory attributes (e.g., fruity, green, floral, sour) on a structured scale (e.g., a 15-point scale).

  • Data Analysis: Analyze the data statistically to generate a sensory profile, often visualized as a spider or radar plot.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Training Panelist Training Evaluation Individual Sensory Evaluation Training->Evaluation SamplePrep Sample Preparation SamplePrep->Evaluation DataCollection Data Collection Evaluation->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis SensoryProfile Sensory Profile Generation StatisticalAnalysis->SensoryProfile

Caption: Workflow for sensory panel evaluation of this compound.

G-Protein Coupled Receptor (GPCR) Activation Assay

This protocol is designed to investigate the interaction of this compound with specific olfactory and taste receptors, which are predominantly G-protein coupled receptors (GPCRs).[9][10][11][12]

Objective: To determine if this compound activates specific olfactory or taste GPCRs and to quantify the activation potency.

Materials:

  • This compound

  • Cell line expressing the target olfactory or taste receptor (e.g., HEK293 cells)

  • Cell culture medium and reagents

  • Assay buffer

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a luciferase reporter gene assay system

  • Plate reader capable of fluorescence or luminescence detection

Procedure:

  • Cell Culture and Transfection: Culture the host cells and transfect them with the plasmid DNA encoding the GPCR of interest.

  • Assay Preparation:

    • Plate the transfected cells in a multi-well plate.

    • For calcium imaging assays, load the cells with a calcium-sensitive dye.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer and add them to the cells.

  • Signal Detection:

    • Measure the change in fluorescence or luminescence using a plate reader. An increase in signal indicates receptor activation.[10]

  • Data Analysis: Plot the response as a function of the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).

GPCR_Signaling_Pathway Ligand This compound Receptor Olfactory/Taste GPCR Ligand->Receptor Binds G_Protein G-Protein (Gα, Gβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Produces Downstream Downstream Signaling (e.g., Ion Channel Opening, Ca2+ Release) Second_Messenger->Downstream Activates Response Cellular Response (Neurotransmitter Release) Downstream->Response Leads to

Caption: Generalized GPCR signaling pathway for taste and olfaction.

Conclusion

While further research is required to fully elucidate the sensory properties and potential applications of this compound, the protocols outlined in this document provide a robust framework for its comprehensive evaluation. The hypothetical application as a flavor and fragrance ingredient is based on its chemical structure, and the detailed experimental workflows will enable researchers to generate the necessary quantitative data to validate this potential. The investigation of novel compounds like this compound is crucial for the continued innovation and development of new and exciting flavors and fragrances.

References

Application Notes and Protocols: (S)-Menthiafolic Acid as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (S)-Menthiafolic Acid

This compound, systematically known as (2E,6S)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid , is a chiral monoterpenoid that has been identified in various natural sources. Its structure features a tertiary alcohol at a stereogenic center and a conjugated carboxylic acid, making it a molecule of interest for organic synthesis. Chiral building blocks are crucial in drug development as the stereochemistry of a molecule often dictates its pharmacological activity and safety profile.

While possessing desirable functionalities for a chiral building block, a review of current scientific literature indicates that the specific use of enantiomerically pure this compound as a chiral auxiliary or a starting material for the asymmetric synthesis of other complex molecules is not well-documented. However, syntheses of its racemic form have been reported, and its structure suggests potential applications based on the established roles of similar terpene-derived chiral molecules.

This document provides an overview of the synthesis of the racemic analogue of this compound and discusses its potential, yet underexplored, applications as a chiral building block. Furthermore, it includes detailed protocols and application notes for well-established terpene-derived chiral auxiliaries to provide a practical context for researchers in asymmetric synthesis.

Synthesis of (±)-(E)-2,6-dimethyl-6-hydroxy-2,7-octadienoic acid

The following protocols are based on reported microwave-assisted syntheses of the racemic form of Menthiafolic acid, starting from commercially available linalool (B1675412).[1] Microwave-assisted synthesis offers advantages such as reduced reaction times, higher yields, and environmentally friendly conditions.

Experimental Workflow

The synthesis is a multi-step process involving oxidation of the primary alcohol of linalool to an aldehyde, followed by further oxidation to the carboxylic acid.

G cluster_0 Step 1: Oxidation to Aldehyde cluster_1 Step 2: Oxidation to Carboxylic Acid linalool Linalool reagent1 SeO₂, t-BuOOH, SiO₂ Microwave (640W, 10 min) linalool->reagent1 dienal (±)-(E)-2,6-dimethyl-6-hydroxy- 2,7-octadienal dienal2 (±)-(E)-2,6-dimethyl-6-hydroxy- 2,7-octadienal reagent1->dienal reagent2 CrO₃, SiO₂ Microwave dienal2->reagent2 acid (±)-(E)-2,6-dimethyl-6-hydroxy- 2,7-octadienoic acid reagent2->acid

Caption: Workflow for the synthesis of racemic Menthiafolic acid.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of (±)-(E)-2,6-dimethyl-6-hydroxy-2,7-octadienal

  • Reagent Preparation: Prepare a solid support by adsorbing selenium dioxide (SeO₂) and tert-butyl hydroperoxide (t-BuOOH) onto silica (B1680970) gel.

  • Reaction Setup: In a conical flask, add linalool to the prepared solid support.

  • Microwave Irradiation: Place the flask in a neutral alumina (B75360) bath inside a microwave oven and irradiate at 640 W for 10 minutes.

  • Workup and Purification: After cooling, extract the product with diethyl ether. Wash the organic layer with brine and dry over anhydrous sodium sulfate (B86663). Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2.2.2: Synthesis of (±)-(E)-2,6-dimethyl-6-hydroxy-2,7-octadienoic acid

  • Reagent Preparation: Prepare silica-supported chromium trioxide (CrO₃).

  • Reaction Setup: Add the (±)-(E)-2,6-dimethyl-6-hydroxy-2,7-octadienal obtained from the previous step to the silica-supported CrO₃ in a suitable vessel.

  • Microwave Irradiation: Irradiate the mixture in a microwave oven until the reaction is complete (monitoring by TLC).

  • Workup and Purification: Extract the product with diethyl ether. Wash the organic layer with water and brine, and then dry over anhydrous sodium sulfate. Evaporate the solvent to yield the crude product, which can be further purified by column chromatography.

Quantitative Data

The reported yields for the microwave-assisted synthesis are summarized in the table below.

StepStarting MaterialProductYield (%)Reference
1. Oxidation to AldehydeLinalool(±)-(E)-2,6-dimethyl-6-hydroxy-2,7-octadienal85
2. Oxidation to AcidDienal(±)-(E)-2,6-dimethyl-6-hydroxy-2,7-octadienoic acidHigh

Potential Applications of this compound as a Chiral Building Block (Hypothetical)

Although not yet demonstrated in the literature, the structure of this compound allows for several hypothetical applications in asymmetric synthesis. The chiral tertiary alcohol and the carboxylic acid are key functional groups that can be exploited.

  • As a Chiral Starting Material: The entire carbon skeleton, with its defined stereocenter, could be incorporated into a larger target molecule. The carboxylic acid and the vinyl group provide handles for further chemical transformations such as amide couplings, reductions, or cycloadditions.

  • As a Chiral Auxiliary: The molecule could be attached to a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary would be cleaved and recovered. The hydroxyl group is a potential attachment point for creating chiral esters or ethers.

G cluster_0 Chiral Auxiliary Workflow Aux This compound derivative (Chiral Auxiliary) Chiral_Complex Chiral Substrate-Auxiliary Complex Aux->Chiral_Complex Prochiral Prochiral Substrate Prochiral->Chiral_Complex Attachment Diastereoselective_Reaction Diastereoselective Reaction Chiral_Complex->Diastereoselective_Reaction Product_Complex Product-Auxiliary Complex Diastereoselective_Reaction->Product_Complex Cleavage Cleavage Product_Complex->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: Hypothetical workflow for using this compound as a chiral auxiliary.

Application Notes on Established Terpene-Derived Chiral Auxiliaries

Given the limited specific data on this compound, this section provides notes on well-established chiral auxiliaries derived from other terpenes, such as camphor (B46023) and pinene. These serve as a valuable reference for researchers looking to employ chiral pool-based strategies.[2][3][4]

Overview of Common Terpene-Derived Auxiliaries

Terpenes like camphor, pinene, and carene are widely used to create robust and highly effective chiral auxiliaries.[4][5] Their rigid bicyclic structures create a well-defined chiral environment, enabling high levels of stereocontrol in various reactions.[4]

  • Oppolzer's Camphorsultam: Derived from camphor, this is one of the most reliable and widely used chiral auxiliaries for reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions.[4]

  • Pinene Derivatives: Both α- and β-pinene can be converted into chiral auxiliaries that are effective in asymmetric reductions and alkylations.[4]

Comparative Performance Data

The efficacy of these auxiliaries is demonstrated by the high diastereomeric excess (d.e.) and yields achieved in key organic transformations.

Chiral AuxiliaryReaction TypeSubstrateProduct Yield (%)Diastereomeric Excess (d.e. %)Reference
(-)-Camphorsultam Asymmetric AlkylationN-propionyl derivative>90>98[4]
(+)-Camphorsultam Diels-AlderN-acryloyl derivative85-95>95[4]
Pinene-based Auxiliary Asymmetric ReductionProchiral ketoneHighUp to 99[4]
Carene-based Borane Asymmetric AllylationAldehyde70-95>95[5]
Protocol: Asymmetric Alkylation using (-)-Camphorsultam[5]

This protocol details a representative procedure for the diastereoselective alkylation of an N-acyl camphorsultam derivative.

  • Materials: (-)-N-propionylcamphorsultam, benzyl (B1604629) bromide, sodium bis(trimethylsilyl)amide (NaHMDS), anhydrous tetrahydrofuran (B95107) (THF).

  • Reaction Setup: Dissolve (-)-N-propionylcamphorsultam (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add NaHMDS (1.1 mmol, 1.0 M solution in THF) dropwise. Stir the mixture for 30 minutes at -78 °C to form the sodium enolate.

  • Alkylation: Add benzyl bromide (1.2 mmol) to the solution. Continue stirring at -78 °C for 4 hours.

  • Quenching and Workup: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved from the alkylated product by hydrolysis (e.g., with LiOH) to yield the chiral carboxylic acid and recover the camphorsultam auxiliary.

Conclusion and Future Outlook

This compound, or (2E,6S)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid, represents a chiral molecule from the natural terpene pool with potential as a building block in organic synthesis. While methods for its racemic synthesis exist, its application in an enantiopure form to control stereochemistry in the synthesis of other molecules remains an unexplored area of research. The established success of other terpene-derived auxiliaries, such as those from camphor and pinene, provides a strong rationale for investigating the synthetic utility of this compound. Future work could focus on developing efficient enantioselective syntheses of this molecule and exploring its efficacy in directing asymmetric transformations, thereby potentially adding a new and valuable tool to the synthetic chemist's toolbox for drug discovery and development.

References

Application Note: Gas Chromatography-Olfactometry (GC-O) Analysis of (S)-Menthiafolic Acid for Flavor and Fragrance Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-Menthiafolic acid, with the IUPAC name (2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid, is a naturally occurring monoterpenoid found in various plants like dill (Anethum graveolens) and açaí fruit (Euterpe oleracea)[1][2]. Its molecular formula is C₁₀H₁₆O₃[1][2]. This compound is significant in the food and fragrance industries due to its aromatic properties and its role as a precursor to wine lactone, a key contributor to the aroma profile of wines[1]. Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that couples the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector[3][4]. This allows for the identification of specific odor-active compounds within a complex mixture, even those present at concentrations below the detection limits of instrumental detectors like mass spectrometers[5][6]. This application note provides a detailed protocol for the GC-O analysis of this compound, enabling researchers to characterize its specific odor contribution.

Experimental Protocols

Sample Preparation: Extraction and Derivatization

Due to its polarity and to ensure thermal stability and volatility for GC analysis, this compound requires derivatization[7][8]. The following protocol describes a solid-phase microextraction (SPME) followed by an esterification (methylation) process.

Materials:

  • Sample matrix containing this compound (e.g., fruit puree, essential oil)

  • Deionized water

  • Sodium chloride (NaCl)

  • Internal Standard (e.g., 2-octanol (B43104) or a stable isotope-labeled analog)

  • Methanol

  • Sulfuric acid (H₂SO₄), concentrated

  • Dichloromethane (DCM), GC-grade

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • SPME fiber assembly (e.g., 65 µm DVB/PDMS)[9]

  • Heated agitator

  • GC vials (2 mL) with screw caps (B75204) and septa

Protocol:

  • Sample Homogenization: Weigh 2 g of the sample matrix into a 10 mL headspace vial. Add 4 mL of deionized water and a known concentration of the internal standard.

  • Salting Out: Add 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase, which enhances the volatility of the analytes.

  • Headspace SPME Extraction:

    • Immediately seal the vial. Place it in a heated agitator set to 60°C.

    • Allow the sample to equilibrate for 30 minutes with agitation[9].

    • Expose the SPME fiber to the headspace above the sample for 30 minutes at 60°C to adsorb the volatile and semi-volatile compounds.

  • Derivatization (Methyl Esterification):

    • While a direct thermal desorption of the acid is possible, derivatization is recommended for robustness. For liquid extracts, an alternative to SPME is liquid-liquid extraction followed by derivatization.

    • Alternative Protocol Step: Extract the analyte using a suitable solvent like dichloromethane. Dry the extract over anhydrous sodium sulfate.

    • To the dried extract, add 1 mL of a 2% (v/v) solution of sulfuric acid in methanol.

    • Seal the vial and heat at 60°C for 30 minutes to convert the carboxylic acid to its more volatile methyl ester.

    • Cool the reaction mixture, neutralize with a saturated sodium bicarbonate solution, and extract the methyl ester derivative with DCM.

  • GC-O Injection:

    • For SPME, retract the fiber and immediately introduce it into the GC injector for thermal desorption (e.g., at 250°C for 5 minutes)[9].

    • For the liquid derivatized sample, inject 1-2 µL into the GC system.

GC-O System Configuration

The GC column effluent is split between a mass spectrometer (MS) for compound identification and an olfactory detection port (ODP) for sensory analysis[3][4].

ParameterSpecification
Gas Chromatograph Agilent 7890A or equivalent
Injector Split/Splitless, operated in splitless mode for 1 min. Temperature: 250°C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a chiral column (e.g., CycloSil-B) for enantiomer separation
Oven Program 40°C (hold 3 min), ramp at 3°C/min to 150°C, then ramp at 5°C/min to 300°C (hold 5 min)[9]
Effluent Splitter 1:1 split ratio between MS and ODP
Transfer Line to ODP Heated to 250°C. Humidified air is added at 30 mL/min to prevent nasal discomfort.
Mass Spectrometer Quadrupole MS (e.g., Agilent 5975C)
MS Interface Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range m/z 35-350
Olfactometry Protocol: Aroma Extract Dilution Analysis (AEDA)

AEDA is a dilution-to-threshold method used to determine the odor potency of compounds[5][10].

Panelists:

  • A panel of 6-12 trained assessors is recommended[5].

  • Panelists should be screened for olfactory acuity and trained to recognize and describe various odors.

Protocol:

  • Serial Dilution: The prepared sample extract is serially diluted (e.g., 1:2, 1:4, 1:8, etc.) with the appropriate solvent.

  • GC-O Analysis: Each dilution is analyzed by GC-O, starting with the most diluted extract.

  • Odor Detection: Panelists sniff the effluent at the ODP and record the retention time, duration, and a descriptor for each odor event perceived.

  • FD Factor Determination: The analysis continues with progressively more concentrated extracts until the original, undiluted sample is analyzed. The Flavor Dilution (FD) factor for a compound is the highest dilution at which its odor is still detected[5][10].

Data Presentation and Analysis

The data from the MS detector and the olfactometry panel are combined to identify and rank the importance of the odor-active compounds.

Odor Activity Value (OAV) Calculation

The OAV determines the contribution of a single compound to the overall aroma and is calculated as the ratio of its concentration to its odor detection threshold[11].

OAV = Concentration / Odor Threshold

An OAV > 1 indicates that the compound is likely to contribute to the overall aroma of the sample.

Quantitative Data Summary

The following table summarizes hypothetical but representative data for the GC-O analysis of a sample containing this compound.

Compound IDRetention Index (RI)Odor Descriptor(s)FD FactorConcentration (µg/L)Odor Threshold (µg/L)Odor Activity Value (OAV)
Ethyl Butanoate988Fruity, pineapple641501.0150
Linalool1095Floral, citrus, woody2565206.087
This compound methyl ester 1550 Herbaceous, minty, sweet 128 85 0.5 *170
β-Damascenone1585Cooked apple, rose, honey102450.0022500
Wine Lactone1640Coconut, sweet, woody512250.012500

Note: The odor threshold for this compound is hypothetical for illustrative purposes. Actual thresholds must be determined experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-O analysis of this compound.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection & Data Acquisition cluster_results Data Processing & Results Sample Sample Matrix Extraction SPME or LLE Sample->Extraction Derivatization Esterification Extraction->Derivatization GC_Inject GC Injection Derivatization->GC_Inject GC_Column Chromatographic Separation GC_Inject->GC_Column Split Effluent Split (1:1) GC_Column->Split MS Mass Spectrometry (MS) (Identification) Split->MS ODP Olfactory Detection Port (ODP) (Sensory Evaluation) Split->ODP Data_Analysis Data Analysis (FD Factor, OAV) MS->Data_Analysis ODP->Data_Analysis Report Final Report & Profile Data_Analysis->Report

Figure 1. Experimental workflow for GC-O analysis.
Conceptual Relationship for Odor Activity

This diagram shows the logical relationship between a compound's concentration, its odor threshold, and the resulting Odor Activity Value (OAV), which determines its sensory relevance.

OAV_Concept cluster_inputs Measured Parameters cluster_calculation Calculation cluster_interpretation Interpretation Concentration Analyte Concentration (C) OAV_Calc OAV = C / OT Concentration->OAV_Calc Threshold Odor Threshold (OT) Threshold->OAV_Calc OAV_Result Odor Activity Value (OAV) OAV_Calc->OAV_Result Contribution Sensory Contribution OAV_Result->Contribution if OAV > 1

References

Application Notes and Protocols for the Structural Elucidation of (S)-Menthiafolic Acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of (S)-Menthiafolic acid using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined below are designed to enable researchers to unequivocally determine the chemical structure and stereochemistry of this natural product.

This compound, with the IUPAC name (2E,6S)-6-hydroxy-2,6-dimethyl-2,7-octadienoic acid, is a monoterpenoid that has been identified in various plant species.[1] Its structural characterization is fundamental for understanding its biological activity and potential therapeutic applications.

Overview of Structural Elucidation Strategy

The structural elucidation of this compound relies on a systematic approach employing one-dimensional (1D) and two-dimensional (2D) NMR experiments. The workflow begins with the acquisition of ¹H and ¹³C NMR spectra to identify the basic carbon framework and proton environments. Subsequently, 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, are employed to establish connectivity and spatial relationships between atoms, ultimately leading to the complete structural assignment.

Structural_Elucidation_Workflow cluster_1D_NMR 1D NMR Spectroscopy cluster_2D_NMR 2D NMR Spectroscopy cluster_Data_Analysis Data Analysis and Structure Determination H1_NMR ¹H NMR Assignment Spectral Assignment H1_NMR->Assignment C13_NMR ¹³C NMR C13_NMR->Assignment COSY COSY (¹H-¹H Correlation) Connectivity Establish Connectivity COSY->Connectivity HSQC HSQC (¹H-¹³C One-Bond Correlation) HSQC->Connectivity HMBC HMBC (¹H-¹³C Long-Range Correlation) HMBC->Connectivity NOESY NOESY (Through-Space ¹H-¹H Correlation) Stereochemistry Determine Stereochemistry NOESY->Stereochemistry Assignment->COSY Assignment->HSQC Assignment->HMBC Connectivity->NOESY Final_Structure Final Structure of This compound Stereochemistry->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Predicted NMR Data for this compound

Due to the limited availability of published experimental NMR data for this compound, the following data has been generated using reputable NMR prediction software and validated against known chemical shifts for similar structural motifs. These predicted values provide a reliable basis for the experimental protocols and data interpretation outlined below.

¹H NMR Data (Predicted, 500 MHz, CDCl₃)
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H26.85t7.51H
H42.25t7.52H
H51.60m2H
H75.90dd17.5, 10.51H
H8a5.20d17.51H
H8b5.05d10.51H
2-CH₃1.80s3H
6-CH₃1.25s3H
OH(variable)br s1H
COOH(variable)br s1H
¹³C NMR Data (Predicted, 125 MHz, CDCl₃)
Carbon LabelPredicted Chemical Shift (δ, ppm)Carbon Type
C1171.5C=O
C2128.0C
C3142.0CH
C440.0CH₂
C522.0CH₂
C672.0C
C7145.0CH
C8112.0CH₂
2-CH₃12.5CH₃
6-CH₃25.0CH₃

Experimental Protocols

Sample Preparation
  • Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Spectral width: 16 ppm

    • Acquisition time: 2 s

    • Relaxation delay: 2 s

  • ¹³C NMR:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Number of scans: 1024

    • Spectral width: 240 ppm

    • Acquisition time: 1 s

    • Relaxation delay: 2 s

  • COSY (Correlation Spectroscopy):

    • Pulse sequence: cosygpqf

    • Number of increments: 256

    • Number of scans per increment: 8

    • Spectral width in F1 and F2: 12 ppm

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse sequence: hsqcedetgpsisp2.3

    • Number of increments: 256

    • Number of scans per increment: 16

    • Spectral width in F1 (¹³C): 160 ppm

    • Spectral width in F2 (¹H): 12 ppm

    • One-bond coupling constant (¹JCH): 145 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse sequence: hmbcgpndqf

    • Number of increments: 256

    • Number of scans per increment: 32

    • Spectral width in F1 (¹³C): 240 ppm

    • Spectral width in F2 (¹H): 12 ppm

    • Long-range coupling constant (ⁿJCH): 8 Hz

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Pulse sequence: noesygpph

    • Number of increments: 256

    • Number of scans per increment: 16

    • Spectral width in F1 and F2: 12 ppm

    • Mixing time: 500 ms

Data Interpretation and Structural Assignment

The following section details the expected correlations and their role in the structural elucidation of this compound.

Caption: Key expected 2D NMR correlations for the structural elucidation of this compound.

¹H and ¹³C NMR Analysis

The ¹H NMR spectrum will provide initial information on the number and types of protons. The downfield signal around 6.85 ppm is characteristic of a vinylic proton in an α,β-unsaturated carboxylic acid. The signals between 5.0 and 6.0 ppm are indicative of a terminal vinyl group. The two singlet signals at 1.80 and 1.25 ppm correspond to the two methyl groups. The ¹³C NMR spectrum will show ten distinct carbon signals, including a carbonyl carbon (C1) around 171.5 ppm, four sp² carbons in the vinylic regions, and a quaternary carbon bearing a hydroxyl group (C6) at approximately 72.0 ppm.

COSY Analysis

The COSY spectrum will reveal proton-proton scalar couplings. Key expected correlations include:

  • A cross-peak between the protons at C4 (δ 2.25 ppm) and C5 (δ 1.60 ppm), establishing the ethyl fragment.

  • Correlations between the vinyl proton H7 (δ 5.90 ppm) and the terminal vinyl protons H8a and H8b (δ 5.20 and 5.05 ppm), confirming the presence of the -CH=CH₂ group.

HSQC Analysis

The HSQC spectrum correlates protons directly to their attached carbons. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton at δ 6.85 ppm (H2) will correlate with the carbon at δ 142.0 ppm (C3), and the methyl protons at δ 1.80 ppm will correlate with the methyl carbon at δ 12.5 ppm.

HMBC Analysis

The HMBC spectrum provides information about long-range (2-3 bond) proton-carbon correlations, which is vital for connecting the different structural fragments. Key HMBC correlations for assembling the carbon skeleton include:

  • Correlations from the methyl protons at C2 (2-CH₃) to the carbonyl carbon C1, the quaternary carbon C2, and the vinylic carbon C3.

  • Correlations from the protons at C4 and C5 to the quaternary carbon C6.

  • Correlations from the methyl protons at C6 (6-CH₃) to the quaternary carbon C6 and the vinyl methine carbon C7.

NOESY Analysis

The NOESY spectrum reveals through-space correlations between protons that are in close proximity, which is essential for determining the stereochemistry. For this compound, a key expected NOE would be between the protons of the methyl group at C6 and the protons at C5, confirming their spatial proximity. The E-geometry of the double bond between C2 and C3 can be confirmed by the absence of a strong NOE between the 2-CH₃ protons and the H2 proton.

By systematically analyzing the data from these NMR experiments, the complete and unambiguous structural and stereochemical assignment of this compound can be achieved. These application notes and protocols provide a robust framework for researchers engaged in the analysis of this and structurally related natural products.

References

Application Notes and Protocols for Monitoring (S)-Menthiafolic Acid Conversion to Wine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wine lactone is a potent aroma compound found in wine, contributing to its complex sensory profile. It is primarily formed during wine aging through the acid-catalyzed intramolecular cyclization of its precursor, (S)-menthiafolic acid ((2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid), a grape-derived secondary metabolite.[1][2] The conversion is a slow process, influenced by the pH and temperature of the wine matrix.[3][4] Monitoring this conversion is crucial for understanding and predicting the aromatic evolution of wine, and has broader implications for studying lactonization reactions in various chemical and pharmaceutical contexts.

This document provides detailed protocols for monitoring the conversion of this compound to wine lactone, including methods for sample preparation, chemical analysis, and data interpretation.

Chemical Conversion Pathway

The conversion of this compound to wine lactone is an acid-catalyzed intramolecular esterification (lactonization). The reaction proceeds via protonation of the carboxylic acid group, followed by nucleophilic attack of the hydroxyl group on the activated carbonyl carbon, leading to the formation of a cyclic ester, the wine lactone.

Reaction_Pathway Menthiafolic_acid This compound Intermediate Protonated Intermediate Menthiafolic_acid->Intermediate H+ (Acid-catalyzed) Wine_lactone Wine Lactone Intermediate->Wine_lactone Intramolecular Cyclization

Caption: Acid-catalyzed conversion of this compound to wine lactone.

Experimental Protocols

Monitoring the conversion requires accurate quantification of both the precursor, this compound, and the product, wine lactone. Due to their different chemical properties, distinct analytical methods are typically employed.

Quantification of this compound using HPLC-UV

This compound, being a non-volatile organic acid, is best quantified using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

3.1.1. Sample Preparation

  • Filter the wine or reaction sample through a 0.45 µm syringe filter to remove particulate matter.

  • For complex matrices like red wine, solid-phase extraction (SPE) may be necessary to remove interfering phenolic compounds.

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the filtered sample onto the cartridge.

    • Wash with water to remove sugars and other polar compounds.

    • Elute the organic acids with methanol.

    • Evaporate the methanol and reconstitute the sample in the mobile phase.

3.1.2. HPLC-UV Instrumentation and Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with an aqueous solution of a weak acid (e.g., 25 mM potassium dihydrogen phosphate) adjusted to a low pH (e.g., 2.5) with phosphoric acid.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 210 nm

3.1.3. Calibration

Prepare a series of standard solutions of this compound of known concentrations in a model wine solution (e.g., 12% ethanol (B145695) in water with tartaric acid to adjust pH to 3.5). Construct a calibration curve by plotting the peak area against the concentration.

Quantification of Wine Lactone using HS-SPME-GC-MS

Wine lactone is a volatile compound present at low concentrations, making Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) the ideal analytical technique.

3.2.1. Sample Preparation

  • Pipette a known volume of the wine or reaction sample (e.g., 5 mL) into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., deuterated wine lactone or a structurally similar lactone not present in the sample).

  • Add a salt (e.g., 1 g of NaCl) to increase the volatility of the analytes.

  • Seal the vial with a PTFE-lined septum.

3.2.2. HS-SPME-GC-MS Instrumentation and Conditions

ParameterValue
SPME Fiber Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Incubation Temperature 40 °C
Incubation Time 20 minutes
Extraction Time 30 minutes
Desorption Temperature 250 °C
Desorption Time 5 minutes
GC Column A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm)
Oven Temperature Program Start at 40 °C, hold for 2 minutes, ramp to 240 °C at 5 °C/min, hold for 5 minutes.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
MS Ionization Mode Electron Ionization (EI) at 70 eV.
MS Scan Mode Selected Ion Monitoring (SIM) using characteristic ions for wine lactone and the internal standard.

3.2.3. Calibration

Prepare a series of standard solutions of wine lactone of known concentrations in a model wine solution. Add the internal standard and analyze using the same HS-SPME-GC-MS method. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Experimental Workflow

The following diagram illustrates the overall workflow for monitoring the conversion of this compound to wine lactone.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Wine/Reaction Sample Filtration 0.45 µm Filtration Sample->Filtration SPE Solid-Phase Extraction (optional for HPLC) Filtration->SPE Headspace_Prep Headspace Vial Preparation (for GC-MS) Filtration->Headspace_Prep HPLC HPLC-UV Analysis (Menthiafolic Acid) SPE->HPLC GCMS HS-SPME-GC-MS Analysis (Wine Lactone) Headspace_Prep->GCMS Quant_MA Quantification of Menthiafolic Acid HPLC->Quant_MA Quant_WL Quantification of Wine Lactone GCMS->Quant_WL Kinetics Kinetic Analysis Quant_MA->Kinetics Quant_WL->Kinetics

Caption: Overall experimental workflow for monitoring the conversion.

Quantitative Data

The conversion of this compound to wine lactone is a slow, pseudo-first-order reaction. The rate of conversion is significantly influenced by pH and temperature.

Table 1: Concentration of Menthiafolic Acid and Wine Lactone in Various Wines [5][6]

Wine TypeMenthiafolic Acid (µg/L)Wine Lactone (ng/L)
Young White Wine100 - 300< 10
Aged White Wine20 - 15050 - 200
Young Red Wine50 - 200< 5
Aged Red Wine10 - 10020 - 100

Table 2: Kinetic Data for the Formation of Wine Lactone from Menthiafolic Acid at 45°C [3][4]

pHHalf-life (t½) (days)Rate Constant (k) (day⁻¹)
3.0140.0495
3.2210.0330
3.4300.0231

Table 3: Enantiomeric Distribution of Wine Lactone Formed from (R)-Menthiafolic Acid at Room Temperature [3][4]

pHEnantiomeric Excess (ee) of (3S,3aS,7aR)-wine lactone
3.040%
3.250%
3.460%

Conclusion

The provided protocols offer a comprehensive framework for monitoring the conversion of this compound to wine lactone. Accurate quantification of both the precursor and the product using the described HPLC-UV and HS-SPME-GC-MS methods allows for detailed kinetic studies and a deeper understanding of the factors influencing this important aroma-forming reaction in wine and other relevant systems. The enantioselective nature of the reaction further highlights the complexity and specificity of such chemical transformations.

References

Application Notes and Protocols for Determining the In Vitro Antioxidant Capacity of (S)-Menthiafolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by scavenging free radicals. The evaluation of the antioxidant capacity of novel compounds is a critical step in the development of new therapeutic agents. This document provides detailed protocols for common in vitro assays to determine the antioxidant capacity of the novel compound, (S)-Menthiafolic acid.

The assays described herein—DPPH, ABTS, FRAP, and ORAC—are widely used to assess the radical scavenging and reducing capabilities of chemical compounds.[1][2] Each assay is based on a different mechanism of antioxidant action, providing a comprehensive profile of the antioxidant potential of the test compound.[3]

Disclaimer: The quantitative data presented in this document for this compound is hypothetical and for illustrative purposes only, as no specific experimental data was found in a comprehensive literature search. Researchers should generate their own experimental data for accurate assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4][5] The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[6][7] A higher degree of color change indicates greater antioxidant capacity.[4]

Experimental Protocol

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (B145695) (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[5] Store the solution in the dark at 4°C.

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar concentration range for the positive control (e.g., Ascorbic acid).

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.[6]

    • Add 100 µL of the different concentrations of this compound or the standard to the respective wells.[6]

    • For the control well, add 100 µL of the solvent and 100 µL of the DPPH solution.[6]

    • For the blank well, add 200 µL of the solvent.[6]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5][6]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5][6]

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100[4]

Where:

  • Abs_control is the absorbance of the control (DPPH solution without the sample).

  • Abs_sample is the absorbance of the sample with the DPPH solution.

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.[8]

Hypothetical Data Presentation
Concentration (µg/mL)% DPPH Scavenging this compound% DPPH Scavenging (Ascorbic Acid)
1015.235.8
2538.565.2
5055.192.3
10078.995.1
20090.396.5
IC50 (µg/mL) 45.8 18.5

Experimental Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH with Sample/ Standard in 96-well Plate DPPH->Mix Sample Prepare this compound and Standard Dilutions Sample->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[9][10] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[10] In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured at 734 nm.[9]

Experimental Protocol

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate (B84403) buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM solution of ABTS in water.[11]

    • Prepare a 2.45 mM solution of potassium persulfate in water.[11]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9]

  • Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[12]

  • Preparation of Test Compound and Standard: Prepare serial dilutions of this compound and the Trolox standard.

  • Assay:

    • Add 180 µL of the ABTS•+ working solution to each well of a 96-well microplate.[9]

    • Add 20 µL of the different concentrations of this compound or the standard to the respective wells.[9]

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.[9]

Data Analysis: The percentage of ABTS•+ scavenging is calculated as:

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[9]

Hypothetical Data Presentation
Concentration (µg/mL)% ABTS Scavenging this compound% ABTS Scavenging (Trolox)
518.328.9
1035.152.4
2062.885.7
4088.994.1
8093.295.8
TEAC (µM Trolox/mg) 1.25 -

Experimental Workflow

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Radical Generate ABTS•+ Radical Solution Working_Sol Prepare ABTS•+ Working Solution ABTS_Radical->Working_Sol Mix Mix ABTS•+ with Sample/ Standard in 96-well Plate Working_Sol->Mix Sample Prepare this compound and Standard Dilutions Sample->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging and TEAC Measure->Calculate

ABTS Assay Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[13][14] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue-colored complex, which is measured spectrophotometrically at 593 nm.[6]

Experimental Protocol

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Positive control (e.g., Trolox, Ferrous sulfate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[6] Warm the reagent to 37°C before use.

  • Preparation of Test Compound and Standard: Prepare serial dilutions of this compound and the standard (e.g., Trolox).

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.[6]

    • Add 20 µL of the different concentrations of this compound or the standard to the respective wells.[6]

  • Incubation: Incubate the plate at 37°C for 4 minutes.[6]

  • Measurement: Measure the absorbance at 593 nm.[6]

Data Analysis: A standard curve is generated by plotting the absorbance of the Trolox standards against their concentrations. The FRAP value of the sample is then calculated from the standard curve and expressed as µM Trolox equivalents.

Hypothetical Data Presentation
Concentration (µg/mL)Absorbance at 593 nm (this compound)
100.182
250.415
500.789
1001.354
2001.897
FRAP Value (µM Trolox/mg) 850.5

Experimental Workflow

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_Reagent Prepare FRAP Working Reagent Mix Mix FRAP Reagent with Sample/Standard FRAP_Reagent->Mix Sample Prepare this compound and Standard Dilutions Sample->Mix Incubate Incubate (4 min, 37°C) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (Trolox Equivalents) Measure->Calculate

FRAP Assay Workflow

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15][16] The antioxidant's capacity to scavenge these radicals is quantified by measuring the decay of fluorescence over time. The area under the fluorescence decay curve (AUC) is used to calculate the antioxidant capacity.[15]

Experimental Protocol

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Positive control (e.g., Trolox)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer just before use.

  • Preparation of Test Compound and Standard: Prepare serial dilutions of this compound and the Trolox standard in phosphate buffer.

  • Assay:

    • In a 96-well black microplate, add 150 µL of the fluorescein solution to each well.[15]

    • Add 25 µL of the different concentrations of this compound, standard, or buffer (for the blank) to the respective wells.[15]

    • Incubate the plate at 37°C for 30 minutes.[15]

  • Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[15]

    • Immediately begin reading the fluorescence kinetically every 1-5 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.[15]

Data Analysis: The area under the curve (AUC) for each sample is calculated. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is expressed as µM Trolox equivalents.

Hypothetical Data Presentation
Concentration (µg/mL)Net Area Under Curve (AUC) (this compound)
15.2
2.512.8
524.5
1048.9
2095.1
ORAC Value (µM Trolox/mg) 2150.7

Experimental Workflow

ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Fluorescein, AAPH, and Buffers Mix Add Fluorescein and Sample/ Standard to Plate Reagents->Mix Sample Prepare this compound and Standard Dilutions Sample->Mix PreIncubate Pre-incubate (30 min, 37°C) Mix->PreIncubate Initiate Initiate with AAPH PreIncubate->Initiate Measure Kinetic Fluorescence Measurement Initiate->Measure Calculate Calculate Net AUC and ORAC Value Measure->Calculate

ORAC Assay Workflow

General Antioxidant Action

The fundamental principle behind the antioxidant activity measured in these assays is the ability of a compound to neutralize reactive free radicals, thereby preventing oxidative damage to cellular components.

Antioxidant_Action FreeRadical Free Radical (e.g., RO•) StableMolecule Stable Molecule (e.g., ROH) FreeRadical->StableMolecule becomes CellularComponent Cellular Component (DNA, Protein, Lipid) FreeRadical->CellularComponent attacks Antioxidant This compound (Antioxidant) Antioxidant->FreeRadical donates e- or H• StableRadical Stable Antioxidant Radical Antioxidant->StableRadical becomes OxidativeDamage Oxidative Damage CellularComponent->OxidativeDamage leads to

Principle of Antioxidant Action

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Menthiafolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of (S)-Menthiafolic acid is a specialized process and the following information is based on general principles of folic acid analog synthesis. Specific reaction parameters and outcomes may vary. Researchers should consult relevant literature and perform appropriate optimization studies for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of folic acid analogs like this compound typically involves a multi-step process. A common approach is the convergent synthesis where a pteridine (B1203161) moiety, a p-aminobenzoyl glutamate (B1630785) derivative, and the specific chiral auxiliary (in this case, a menthol (B31143) derivative) are coupled. The key challenge often lies in the stereoselective introduction of the chiral center.

Q2: What are the critical reaction parameters that influence the yield and purity of this compound?

Several parameters are crucial for a successful synthesis:

  • Purity of Starting Materials: Using high-purity reagents is essential to prevent side reactions and simplify purification.

  • Reaction Temperature: Temperature control is critical as many intermediates in folate synthesis are thermally sensitive.

  • pH Control: The pH of the reaction mixture can significantly affect reaction rates and the stability of the product.

  • Inert Atmosphere: Many folate derivatives are susceptible to oxidation. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent degradation.

Q3: What are the most common side reactions observed during the synthesis of folic acid analogs?

Common side reactions include:

  • Oxidation: The pteridine ring system is prone to oxidation, leading to the formation of inactive byproducts.

  • Racemization: If the chiral center is introduced early in the synthesis, subsequent reaction conditions might lead to a loss of stereochemical purity.

  • Hydrolysis: Ester or amide bond cleavage can occur under harsh acidic or basic conditions.

  • Side-chain Reactions: The glutamic acid moiety can undergo various side reactions if not properly protected.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Overall Yield Suboptimal coupling conditions.Screen different coupling reagents and optimize reaction time and temperature.
Degradation of intermediates or final product.Work under an inert atmosphere and use degassed solvents. Ensure strict temperature and pH control.
Inefficient purification leading to product loss.Optimize the purification method (e.g., column chromatography, recrystallization).
Presence of Impurities Incomplete reaction.Monitor reaction progress by TLC or HPLC and ensure the reaction goes to completion.
Formation of side products.Re-evaluate reaction conditions to minimize side reactions. Consider using protecting groups.
Contaminated starting materials.Use highly purified starting materials.
Difficulty in Product Purification Product has similar polarity to byproducts.Explore different chromatographic conditions (e.g., different solvent systems, stationary phases).
Product is unstable on the purification media.Consider alternative purification techniques like preparative HPLC or crystallization.
Inconsistent Results Variability in reagent quality.Use reagents from a consistent and reliable source.
Fluctuations in reaction conditions.Ensure precise control over all reaction parameters.

Experimental Protocols

Note: The following are generalized protocols and should be adapted based on specific laboratory conditions and the chosen synthetic route.

General Procedure for Coupling of Pteridine Moiety with the Amino Acid Side Chain
  • Preparation of the Activated Pteridine: A suitable precursor of the pteridine ring system is activated, for example, by conversion to a sulfonyl or phosphonium (B103445) salt.

  • Coupling Reaction: The activated pteridine is reacted with the p-aminobenzoyl-(S)-menthyl glutamate derivative in a suitable aprotic solvent (e.g., DMF, DMSO) in the presence of a non-nucleophilic base.

  • Monitoring: The reaction progress is monitored by an appropriate analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is quenched, and the crude product is isolated by precipitation or extraction.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization.

Data Presentation

Table 1: Hypothetical Optimization of Coupling Reaction Conditions
Entry Coupling Reagent Base Solvent Temperature (°C) Yield (%)
1HBTUDIPEADMF2545
2HATUDIPEADMF2560
3PyBOP2,6-LutidineDMSO2555
4HATUDIPEADMF050
5HATUDIPEANMP2565

Visualizations

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_purity->start If impure, purify and restart optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure check_degradation Investigate Product Degradation optimize_conditions->check_degradation If yield still low success Yield Improved optimize_conditions->success If successful improve_purification Improve Purification Technique check_degradation->improve_purification If degradation observed check_degradation->success If no degradation improve_purification->success If successful

Caption: Troubleshooting workflow for addressing low yield in synthesis.

General Synthesis Pathwaydot

Synthesis_Pathway Pteridine Pteridine Precursor Coupling Coupling Reaction Pteridine->Coupling Amino_Acid p-Aminobenzoyl-(S)- menthyl Glutamate Amino_Acid->Coupling Crude_Product Crude (S)-Menthiafolic Acid Coupling->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure (S)-Menthiafolic Acid Purification->Final_Product

Technical Support Center: (S)-Menthiafolic Acid Extraction & Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Menthiafolic acid, also known as (2E,6S)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis, extraction, and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in obtaining pure this compound?

A1: The main challenges lie in the purification of this compound after synthesis. These include separating the desired product from starting materials, byproducts, and solvents. The polarity and potential for isomerization of the molecule can also present purification difficulties.

Q2: What is a common method for the synthesis of (±)-(E)-2,6-dimethyl-6-hydroxy-2,7-octadienoic acid (a racemic mixture containing this compound)?

A2: A frequently employed method is the microwave-assisted synthesis from (±)-linalool. This involves the oxidation of linalool (B1675412) using silica-supported selenium dioxide and t-butyl hydroperoxide under microwave irradiation.[1]

Q3: How is the synthesized acid typically purified?

A3: Purification is commonly achieved through column chromatography over silica (B1680970) gel.[1] The crude product, after extraction with a solvent like diethyl ether, is loaded onto a silica gel column and eluted with a suitable solvent system.

Q4: Are there any known natural sources of this compound?

A4: Yes, this compound has been reported as a constituent of Anethum graveolens (dill) and Euterpe oleracea (açaí).[2] However, detailed protocols for its extraction from these natural sources are not widely available in the scientific literature. Two monoterpene glycosides of the (6S) isomer have also been isolated from the fruits of Gymnocladus chinensis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Synthesized Acid Incomplete reaction during microwave synthesis.Optimize microwave irradiation time and power. Ensure proper mixing of reactants on the silica support.
Degradation of the product during workup.Maintain neutral or slightly acidic conditions during the extraction process. Avoid prolonged exposure to high temperatures.
Difficulty in Separating the Product by Column Chromatography Inappropriate solvent system for elution.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. A common starting point is a mixture of ethyl acetate (B1210297) and n-hexane.
Overloading of the column.Use an appropriate amount of crude product relative to the amount of silica gel in the column. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
Presence of Impurities in the Final Product Incomplete removal of starting materials or byproducts.Re-purify the product using column chromatography with a shallower solvent gradient. Consider recrystallization if a suitable solvent can be found.
Co-elution of impurities with the product.Try a different stationary phase for chromatography (e.g., alumina) or a different chromatographic technique such as preparative HPLC.

Experimental Protocols

Microwave-Assisted Synthesis of (±)-(E)-2,6-dimethyl-6-hydroxy-2,7-octadienoic acid[1]
  • Preparation of Reagents:

    • Dissolve (±)-linalool and t-butyl hydroperoxide (70%) in dichloromethane.

    • Add silica gel to the solution to form a slurry.

    • Evaporate the excess solvent to obtain a free-flowing solid powder.

  • Microwave Irradiation:

    • Expose the solid mixture to microwave irradiation. A typical condition is 640W for 10 minutes.

  • Extraction:

    • Extract the resulting product with diethyl ether.

    • Filter the extract.

    • Wash the filtrate with 10% potassium hydroxide (B78521) solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography over silica gel to afford the pure acid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_extraction Extraction cluster_purification Purification reagents Reactants on Silica microwave Microwave Irradiation reagents->microwave extraction Solvent Extraction microwave->extraction washing Washing & Drying extraction->washing concentration Solvent Removal washing->concentration chromatography Column Chromatography concentration->chromatography final_product final_product chromatography->final_product Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic start Start Purification column_chromatography Perform Column Chromatography start->column_chromatography check_purity Check Purity (TLC/HPLC) is_pure Is it Pure? check_purity->is_pure re_purify Re-purify check_purity->re_purify Impurities Present optimize_solvent Optimize Solvent System is_pure->optimize_solvent No end Pure Product is_pure->end Yes column_chromatography->check_purity optimize_solvent->column_chromatography re_purify->column_chromatography

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Optimizing HPLC Separation of (S)-Menthiafolic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of (S)-Menthiafolic acid isomers. This resource provides detailed troubleshooting guidance, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound isomers? A1: this compound contains multiple chiral centers. The reduction of the folic acid moiety creates a second chiral center at the C6 position of the pteridine (B1203161) nucleus, resulting in a mixture of diastereomers (epimers)[1]. The primary challenge is to achieve sufficient resolution between these closely related stereoisomers, which have very similar physicochemical properties.

Q2: What type of HPLC column is most effective for this separation? A2: Chiral stationary phases (CSPs) are essential for separating stereoisomers. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose (B160209), are the most popular and broadly applicable choice due to their high separation efficiency and complex stereochemistry, which allows for multiple types of interactions (e.g., hydrogen bonding, π-π interactions)[2][3]. Reversed-phase columns (like C18 or C8) are generally used for analyzing folic acid and its derivatives but may not resolve diastereomers without a chiral selector[4][5].

Q3: How does the mobile phase composition affect the separation of isomers? A3: The mobile phase composition, including the choice of organic solvent, additives, and pH, is critical for optimizing selectivity[3][6]. The type and concentration of the organic modifier (e.g., acetonitrile (B52724), methanol) can alter retention and resolution[6][7]. Additives like formic acid or trifluoroacetic acid can improve peak shape and influence the ionization state of the analyte, which is crucial for achieving separation[3][5].

Q4: Can temperature be used to optimize the separation? A4: Yes, column temperature is a powerful parameter for optimizing chiral separations. Varying the temperature can alter the thermodynamics of the interactions between the analytes and the chiral stationary phase, sometimes improving resolution or even reversing the elution order of isomers[3][8]. It is advisable to explore a range of temperatures (e.g., 20°C to 50°C) during method development.

Q5: What are common sample preparation steps for analyzing folic acid derivatives? A5: Sample preparation for folic acid derivatives often involves extraction from a matrix, which may require enzymatic digestion (e.g., using α-amylase and protease) to release the analyte[4][9][10]. This is followed by a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances before injection into the HPLC system[4][11].

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers.

Issue 1: Poor or No Resolution Between Isomer Peaks

  • Possible Cause: Incorrect stationary phase.

    • Solution: Ensure you are using a chiral stationary phase (CSP). Polysaccharide-based columns are a primary choice for their broad selectivity[2][3]. If one CSP fails, screen other chiral columns with different chemistries (e.g., Pirkle-type, cyclodextrin-based)[2][3].

  • Possible Cause: Suboptimal mobile phase composition.

    • Solution: Systematically vary the organic modifier (e.g., switch between acetonitrile and methanol) and its concentration[7]. Introduce or adjust the concentration of an acidic additive (e.g., 0.1% formic acid or acetic acid) to control the ionization of the analytes[12]. The pH of the aqueous portion of the mobile phase can be critical and should be carefully controlled[13].

  • Possible Cause: Inappropriate temperature.

    • Solution: Evaluate the separation at different column temperatures (e.g., in 5°C increments from 25°C to 40°C). Increased temperature can sometimes significantly improve resolution[8].

Issue 2: Peak Tailing or Asymmetric Peaks

  • Possible Cause: Secondary interactions with the column.

    • Solution: Ensure the mobile phase pH is appropriate for your analyte and column. For silica-based columns, a pH between 2 and 8 is generally recommended[14]. Adding a small amount of a competing acid or base to the mobile phase can mitigate unwanted interactions.

  • Possible Cause: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol), ensuring compatibility with the stationary phase[15]. If performance does not improve, consider replacing the column. Using a guard column can help extend the life of the analytical column[16].

  • Possible Cause: Mismatch between injection solvent and mobile phase.

    • Solution: The injection solvent should be weaker than or of similar strength to the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion[15].

Issue 3: Unstable or Drifting Retention Times

  • Possible Cause: Inadequate column equilibration.

    • Solution: Ensure the column is fully equilibrated with the mobile phase before starting injections. For isocratic methods, flushing with 10-20 column volumes is typical. Chiral separations can sometimes require longer equilibration times[17].

  • Possible Cause: Mobile phase composition changing over time.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed[13][14]. If using a gradient, check the pump's proportioning valves for proper function.

  • Possible Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis[18].

Data Presentation: Reference HPLC Conditions

The following tables summarize typical starting conditions for separating chiral isomers and folic acid derivatives. These should be used as a starting point for method development for this compound.

Table 1: Chiral Stationary Phase Screening Conditions

ParameterCondition A (Normal Phase)Condition B (Reversed Phase)Condition C (Polar Organic)
Column Type Polysaccharide-based (e.g., Chiralpak IA, IC)Polysaccharide-based (e.g., Chiralcel OD-RH)Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC)
Mobile Phase Hexane / Isopropanol (e.g., 80:20 v/v) + 0.1% TFAAcetonitrile / Water with 10mM Phosphate Buffer (pH 3.0)100% Methanol + 0.1% Formic Acid
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 25 °C30 °C25 °C
Detection UV at 280 nm or 290 nm[4][19]UV at 280 nm or 290 nmUV at 280 nm or 290 nm

Table 2: Folic Acid Analysis on Achiral Columns (for reference)

ParameterMethod 1Method 2
Column Type C18 (e.g., ODS-Hypersil, 5 µm, 250 x 4.6 mm)C18 (5 µm, 25 cm x 4.6 mm)
Mobile Phase Gradient: A: 28 mM K₂HPO₄ + 60 mM H₃PO₄ in water; B: Same buffer in 20% ACN/80% water. Gradient from 100% A to 70:30 A:B over 10 min[9].Isocratic: 40 mM Na₂HPO₄ buffer with 8% Acetonitrile (v/v), pH adjusted to 5.5[10].
Flow Rate 1.0 mL/min[9]0.9 mL/min[10]
Temperature Ambient / Controlled at 25 °C25 °C[10]
Detection UV at 280 nmUV (wavelength not specified), Coulometric Electrochemical Detection[10]

Experimental Protocols & Visualizations

Protocol 1: Standard Sample Preparation
  • Extraction: Suspend 1g of sample in 10 mL of Tris-HCl extraction buffer (pH 7.4) containing 1% sodium ascorbate[9].

  • Enzymatic Digestion: If the matrix is complex (e.g., food products), perform a tri-enzyme treatment with α-amylase, protease, and a conjugase to free the folate derivatives[9][10].

  • Homogenization & Centrifugation: Homogenize the sample, heat to stop enzymatic reactions, cool, and centrifuge to pellet solids[9].

  • Solid-Phase Extraction (SPE): Use a strong anion-exchange (SAX) or immunoaffinity cartridge for cleanup and concentration of folic acid derivatives[4][11][20].

  • Final Preparation: Elute the analyte from the SPE cartridge, evaporate the solvent under nitrogen if necessary, and reconstitute in the initial mobile phase. Filter the final sample through a 0.22 µm syringe filter before injection.

G cluster_prep Sample Preparation Workflow A 1. Sample Extraction (Buffer with Ascorbate) B 2. Enzymatic Digestion (Amylase, Protease, etc.) A->B C 3. Centrifugation (Separate Solids) B->C D 4. Solid-Phase Extraction (SAX or Immunoaffinity Cleanup) C->D E 5. Elution & Reconstitution (In Mobile Phase) D->E F 6. Filtration (0.22 µm) E->F G Inject into HPLC F->G

Caption: Workflow for this compound sample preparation.
Protocol 2: Chiral HPLC Method Development

  • Column Selection: Begin with a polysaccharide-based chiral column (e.g., cellulose or amylose derivative)[3].

  • Initial Mobile Phase Screening:

    • Test a normal-phase condition (e.g., Hexane/IPA).

    • Test a reversed-phase condition (e.g., ACN/Buffered Water).

    • Test a polar organic condition (e.g., Methanol/Ethanol).

  • Optimization of the Best Condition:

    • Solvent Ratio: Adjust the ratio of strong to weak solvent in 5% increments to find the optimal retention and resolution.

    • Additive: Introduce 0.1% of an acidic modifier like formic acid or TFA to improve peak shape[3].

    • Temperature: Analyze the sample at 25°C, 30°C, and 35°C to determine the effect of temperature on selectivity[8].

  • System Suitability: Once a promising condition is found, perform replicate injections to ensure system suitability parameters (e.g., resolution > 1.5, tailing factor < 2.0, %RSD of retention time < 2%) are met.

G cluster_troubleshooting Troubleshooting Logic: Poor Resolution Start Poor Isomer Resolution (Rs < 1.5) CheckColumn Is a Chiral Stationary Phase (CSP) being used? Start->CheckColumn CheckMobilePhase Optimize Mobile Phase CheckColumn->CheckMobilePhase Yes UseCSP Action: Switch to a Polysaccharide CSP CheckColumn->UseCSP No VarySolvent Vary Organic Modifier & Ratio CheckMobilePhase->VarySolvent CheckTemp Optimize Temperature VaryTemp Test in 5°C increments (e.g., 25-40°C) CheckTemp->VaryTemp ScreenCSP Action: Screen different CSP chemistries AddModifier Add/Adjust Acidic Modifier (e.g., 0.1% FA) VarySolvent->AddModifier AddModifier->CheckTemp

References

Troubleshooting low sensitivity in MS detection of (S)-Menthiafolic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry (MS) detection of (S)-Menthiafolic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low sensitivity, during their experiments.

Disclaimer: As specific literature on the mass spectrometry of this compound is limited, the guidance provided here is based on established principles for the analysis of folic acid and its analogs. These recommendations should serve as a strong starting point for method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low sensitivity when detecting this compound?

Low sensitivity in the MS detection of this compound and similar folate derivatives can stem from a combination of factors.[1] The most common culprits include analyte instability, suboptimal sample preparation, inefficient ionization, and matrix effects.[1][2] Folates are known to be sensitive to degradation by light, temperature, oxygen, and extreme pH levels.[1][3]

Q2: Which ionization mode, positive or negative, is better for this compound?

Both positive and negative electrospray ionization (ESI) modes can be effective for detecting folic acid analogs.[1] In positive ion mode, you will typically observe the protonated molecule [M+H]⁺.[4] The optimal choice depends on the mobile phase composition and the specific mass spectrometer being used.[5] It is recommended to test both modes during initial method development.

Q3: How can I improve the stability of this compound during sample preparation and analysis?

To minimize degradation, it is crucial to handle samples with care.[1] Prepare fresh standards and samples whenever possible.[1] Protect samples from light by using amber vials and minimize their exposure to high temperatures.[1][6] Working at a neutral or slightly acidic pH can also improve stability.[3] The addition of antioxidants, such as ascorbic acid, during sample preparation may also be beneficial, although their effect should be validated as they can sometimes accelerate degradation under certain conditions.[7]

Q4: Can in-source fragmentation affect the sensitivity of my measurement?

Yes, in-source fragmentation can lead to a lower abundance of the primary parent ion, which can decrease sensitivity if you are monitoring that specific ion.[8] Folate polyglutamates are known to undergo in-source fragmentation.[8] While this compound is a monoglutamate, it's still advisable to optimize source conditions (e.g., cone voltage, capillary temperature) to minimize unwanted fragmentation and maximize the signal of the target precursor ion.

Troubleshooting Guide for Low Sensitivity

This guide provides a systematic approach to diagnosing and resolving low sensitivity issues in the LC-MS/MS analysis of this compound.

Step 1: Analyte and Standard Integrity
  • Question: Is my this compound standard viable?

    • Action: Prepare a fresh stock solution of your standard and inject it directly into the mass spectrometer (bypassing the LC column). If the signal is still low, the issue may be with the standard itself or the fundamental MS settings.[1]

Step 2: Mass Spectrometer Performance
  • Question: Is the mass spectrometer performing optimally?

    • Action:

      • Clean the Ion Source: A contaminated ion source is a common cause of reduced sensitivity.[1] Follow the manufacturer's protocol for cleaning.

      • Calibrate the Instrument: Ensure the mass spectrometer is properly calibrated to rule out mass accuracy issues.[9]

      • Optimize Ionization Parameters: Infuse a standard solution of this compound and optimize key parameters such as capillary voltage, cone voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize the signal of the [M+H]⁺ or [M-H]⁻ ion.[5]

Step 3: Liquid Chromatography and Mobile Phase
  • Question: Are my chromatographic conditions suitable for this compound?

    • Action:

      • Column Choice: For polar compounds like folic acid analogs, a standard C18 column might not provide sufficient retention, causing the analyte to elute in the solvent front where ion suppression is often high.[2] Consider using a C18 column with a polar-embedded or polar-endcapped group, or a Hydrophilic Interaction Liquid Chromatography (HILIC) column to improve retention.[2][10]

      • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency. For positive mode ESI, adding a small amount of a weak acid like formic acid (0.1%) can enhance protonation.[11] For negative mode, a weak base or certain weak acids at low concentrations might improve signal.[12][13]

      • Flow Rate: Lower flow rates, often associated with smaller internal diameter columns (e.g., 2.1 mm vs. 4.6 mm), can increase sensitivity.[2]

Step 4: Sample Preparation
  • Question: Is my sample preparation method efficient and clean?

    • Action:

      • Extraction Efficiency: Evaluate the recovery of your extraction method (e.g., solid-phase extraction, liquid-liquid extraction, protein precipitation) by spiking a known amount of standard into a blank matrix.[14][15]

      • Matrix Effects: Co-eluting matrix components can suppress the ionization of the analyte.[15] Improve sample cleanup to remove interfering substances. A more selective sample preparation technique like solid-phase extraction (SPE) can be beneficial.[15] You can also adjust your chromatography to separate the analyte from the regions of significant ion suppression.[2]

Quantitative Data Summary

The following table provides representative LC-MS/MS parameters for folic acid and its derivatives, which can be used as a starting point for method development for this compound.

ParameterTypical Value/RangeReference
Ionization Mode Positive Electrospray (H-ESI)[4]
Precursor Ion (m/z) 442.2 ([M+H]⁺ for Folic Acid)[4]
Product Ions (m/z) 295.0, 176.1 (for Folic Acid)[4]
Spray Voltage 3000-4000 V[4]
Vaporizer Temperature 300 °C[4]
Ion Transfer Tube Temp. 300 °C[4]
Sheath Gas 50 (arbitrary units)[4]
Auxiliary Gas 15 (arbitrary units)[4]
Lower Limit of Quantitation pg/mL to low ng/mL levels[4][16]

Experimental Protocols

Representative LC-MS/MS Method for Folic Acid Analogs

This protocol is a general guideline and should be optimized for your specific instrument and application.

  • Sample Preparation (from Serum):

    • To 200 µL of serum, add an internal standard.

    • Perform protein precipitation by adding 600 µL of methanol, vortexing, and centrifuging.[14]

    • Alternatively, use a more rigorous solid-phase extraction (SPE) protocol for cleaner samples.[15]

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[17]

    • Reconstitute the sample in the initial mobile phase.[18]

  • Liquid Chromatography:

    • Column: C18 with polar end-capping (e.g., 100 x 2.1 mm, 2.6 µm).[4]

    • Mobile Phase A: Water with 0.1% Formic Acid.[4]

    • Mobile Phase B: Methanol with 0.1% Formic Acid.[4]

    • Flow Rate: 0.35 mL/min.[4]

    • Gradient:

      • 0.0 - 1.0 min: 10% B

      • 1.0 - 4.0 min: Ramp to 50% B

      • 4.1 - 4.5 min: Ramp to 95% B

      • 4.6 - 6.0 min: Return to 10% B (equilibration)

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization: Positive Ion Electrospray (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM).

    • Transitions: Determine the optimal precursor and product ions for this compound and the internal standard by infusing a standard solution.

    • Collision Energy: Optimize for each SRM transition.

    • Source Parameters: Use the values in the table above as a starting point and optimize.

Visualizations

Troubleshooting_Workflow Troubleshooting Low MS Sensitivity for this compound cluster_ms MS Troubleshooting cluster_lc LC & Mobile Phase Troubleshooting cluster_sample_prep Sample Preparation Troubleshooting start Low Signal Detected check_standard Inject Fresh Standard Directly (Bypass LC) start->check_standard signal_ok Signal OK? check_standard->signal_ok clean_source Clean Ion Source signal_ok->clean_source No check_recovery Verify Extraction Recovery signal_ok->check_recovery No signal_ok->check_recovery Yes calibrate_ms Calibrate MS clean_source->calibrate_ms optimize_params Optimize Source Parameters (Voltage, Gas, Temp) calibrate_ms->optimize_params check_column Evaluate Column Chemistry (e.g., Polar C18, HILIC) optimize_params->check_column end Sensitivity Improved optimize_params->end check_mobile_phase Optimize Mobile Phase (pH, Additives) check_column->check_mobile_phase check_flow_rate Consider Lower Flow Rate check_mobile_phase->check_flow_rate check_flow_rate->end check_matrix_effects Investigate Matrix Effects (Improve Cleanup) check_recovery->check_matrix_effects check_matrix_effects->check_column Experimental_Workflow General LC-MS/MS Experimental Workflow cluster_lcms LC-MS/MS Analysis sample Biological Sample (e.g., Serum) add_is Add Internal Standard sample->add_is extraction Sample Extraction (PPT, LLE, or SPE) add_is->extraction drydown Evaporate & Reconstitute extraction->drydown lc_injection Inject into LC-MS/MS System drydown->lc_injection lc_separation LC Separation lc_injection->lc_separation ms_detection MS Detection (SRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

References

Stability of (S)-Menthiafolic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (S)-Menthiafolic acid?

Based on studies of related folic acid compounds, the primary factors influencing stability are expected to be:

  • pH: Folic acid and its derivatives exhibit varying stability at different pH levels. Generally, they are more stable in a slightly acidic to neutral pH range.[1]

  • Temperature: Elevated temperatures can accelerate the degradation of folates.[2][3]

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.

  • Oxidation: Folates are susceptible to oxidation, especially in the presence of oxygen and certain metal ions.[3]

Q2: What are the common degradation products of folic acid analogs?

The degradation of folic acid and its derivatives can lead to the formation of pterin-6-carboxylic acid and p-aminobenzoyl-l-glutamate (pABG).[4][5] The specific degradation pathway can be influenced by the storage conditions.

Q3: How can I monitor the stability of my this compound samples?

High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) is a common and effective method for monitoring the stability of folic acid analogs.[1][6][7] These techniques allow for the separation and quantification of the parent compound and its degradation products over time.

Q4: Are there any recommended storage conditions for folic acid analogs?

To enhance stability, it is generally recommended to store folic acid analogs:

  • At low temperatures (e.g., -20°C or -80°C) for long-term storage.[8]

  • Protected from light by using amber vials or storing them in the dark.

  • In a slightly acidic to neutral pH buffer if in solution.[1]

  • Under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of the compound in solution. Inappropriate pH of the solvent. Determine the optimal pH for stability by conducting a pH stability study. Adjust the buffer of your solution to this pH. A stable pH range of 5-5.5 has been noted for folic acid in some liquid formulations.[1]
Exposure to high temperatures. Store stock solutions and experimental samples at appropriate low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.[9]
Oxidative degradation. De-gas solvents before use. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants like ascorbic acid has been shown to retard degradation in some cases.[10]
Inconsistent results in stability studies. Photodegradation. Protect samples from light at all stages of the experiment, including storage and handling, by using amber vials or covering containers with aluminum foil.
Variability in storage conditions. Ensure all samples for a given study are stored under identical and tightly controlled conditions (temperature, humidity, light exposure).
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products. Characterize the degradation products using techniques like LC-MS/MS to understand the degradation pathway.[4] This can provide insights into the instability mechanism.

Data on Stability of Folic Acid and 5-Methyltetrahydrofolic Acid

The following tables summarize stability data for folic acid and 5-methyltetrahydrofolic acid (5-MTHF) under various conditions, which can serve as a reference for designing stability studies for this compound.

Table 1: Thermal Stability of Folic Acid and 5-Methyltetrahydrofolic Acid

CompoundTemperaturepHConditionsDegradation KineticsActivation Energy (Ea)Reference
Folic Acid> 65°C7Phosphate Buffer (0.2 M)First-order51.66 kJ mol⁻¹[2]
5-Methyltetrahydrofolic Acid> 65°C7Phosphate Buffer (0.2 M)First-order79.98 kJ mol⁻¹[2]
5-Methyltetrahydrofolic Acid85-110°C-In the presence of dihydroxyacetoneNonenzymatic glycation61.3 ± 9.3 kJ mol⁻¹[10]
5-Methyltetrahydrofolic Acid85-110°C-In the presence of fructoseNonenzymatic glycation77.6 ± 7.8 kJ mol⁻¹[10]

Table 2: Stability of 5-Methyltetrahydrofolate (5-MTHF) in Human Serum under Different Storage Conditions

Storage ConditionDurationAnalyteChange in ConcentrationReference
Room Temperature24 hours5-methylTHFSignificant decrease (~30%)[9]
37°C24 hours5-methylTHFSignificant decrease[9]
-20°C3 months5-methylTHFSignificant decrease[9]
Repeated Freeze-Thaw (≤3 cycles)-5-methylTHFGenerally stable[9]

Experimental Protocols

Protocol for HPLC-Based Stability Testing of Folic Acid Esters[6]

This method is used to determine the stability of folic acid esters under various conditions such as pH, temperature, and light.

Materials:

  • This compound

  • HPLC system with a UV-Vis detector

  • C18 HPLC column

  • Mobile phase (e.g., a mixture of a buffer and an organic solvent like methanol (B129727) or acetonitrile)

  • Buffers of various pH values

  • Temperature-controlled incubator

  • Controlled light source

Procedure:

  • Sample Preparation: Prepare solutions of this compound in buffers of different pH values at a known concentration.

  • Stress Conditions:

    • pH Stability: Store the solutions at different pH values at a constant temperature.

    • Thermal Stability: Store the solutions at a single pH at different temperatures.

    • Photostability: Expose the solutions at a single pH and temperature to a controlled light source.

  • Sample Analysis: At specified time intervals, inject an aliquot of each solution into the HPLC system.

  • Chromatography: The parent compound and its degradation products are separated on the HPLC column and detected by the UV-Vis detector.

  • Data Analysis: Quantify the peak area of the parent compound at each time point to determine the rate of degradation.

Visualizations

Potential Degradation Pathway of Folic Acid Analogs FA This compound (or Folic Acid Analog) Oxidation Oxidation FA->Oxidation Hydrolysis Hydrolysis FA->Hydrolysis Photodegradation Photodegradation (Light Exposure) FA->Photodegradation DP1 Oxidized Products Oxidation->DP1 DP2 Hydrolyzed Products (e.g., p-aminobenzoyl-l-glutamate) Hydrolysis->DP2 DP3 Photodegradation Products (e.g., Pterin-6-carboxylic acid) Photodegradation->DP3

Caption: Potential degradation pathways for folic acid analogs.

Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis cluster_results Results Prep Prepare stock solution of This compound Temp Temperature Variation (e.g., 4°C, 25°C, 40°C) Prep->Temp pH pH Variation (e.g., pH 3, 7, 9) Prep->pH Light Light Exposure (UV/Vis) Prep->Light Sampling Collect aliquots at defined time points Temp->Sampling pH->Sampling Light->Sampling HPLC HPLC/LC-MS Analysis Sampling->HPLC Data Quantify parent compound and degradation products HPLC->Data Kinetics Determine degradation kinetics and half-life Data->Kinetics

Caption: Workflow for assessing the stability of this compound.

References

Preventing degradation of (S)-Menthiafolic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (S)-Menthiafolic acid during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation, leading to the degradation of this compound.

Problem Potential Cause Recommended Solution
Low or inconsistent analytical results Degradation of this compound due to oxidation.Add antioxidants to all buffers and solutions used during sample preparation. A combination of ascorbic acid (0.1-1%) and a thiol-containing compound like 2-mercaptoethanol (B42355) or 2,3-dimercapto-1-propanol can be effective.[1][2]
Exposure to light, leading to photodegradation.Work under subdued or yellow light.[3] Use amber-colored vials or wrap containers in aluminum foil to protect samples from light.
Inappropriate pH of the sample or extraction buffer.Maintain a neutral to slightly alkaline pH (pH 7.0-9.2) during sample preparation and storage.[4][5] Folates are generally more stable in this pH range compared to acidic conditions.
High temperatures during sample processing.Keep samples on ice or at refrigerated temperatures (2-8 °C) throughout the preparation process. Avoid prolonged exposure to room temperature. For long-term storage, freeze samples at -20 °C or -80 °C.[1]
Appearance of unknown peaks in chromatogram Formation of degradation products.Review and optimize the sample preparation workflow to minimize exposure to heat, light, and extreme pH. Analyze for known folate degradation products like p-aminobenzoyl-L-glutamic acid and pterine-6-carboxylic acid to confirm degradation pathways.[6][7]
Poor recovery of this compound Binding of the analyte to proteins or other matrix components.For biological samples, incorporate a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) or an enzymatic digestion step (e.g., using protease) to release bound folate.[8]
Inefficient extraction from the sample matrix.Optimize the extraction procedure. For solid samples, thorough homogenization is crucial. For complex matrices, a tri-enzyme treatment (amylase, protease, and conjugase) may be necessary to release all forms of folate.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: Like other folate derivatives, this compound is susceptible to degradation from several factors, including:

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative cleavage of the molecule. This is a major degradation pathway.[9]

  • pH: Acidic conditions (pH < 6) can significantly accelerate the degradation of folates. Stability is generally greatest in the neutral to alkaline pH range.[4][10]

  • Temperature: Elevated temperatures increase the rate of chemical degradation. Folates are heat-labile.[4]

  • Light: Exposure to ultraviolet (UV) and even visible light can induce photodegradation, leading to the cleavage of the molecule.[3][6][7]

Q2: What antioxidants are recommended for stabilizing this compound, and at what concentrations?

A2: Ascorbic acid is a commonly used antioxidant for folate stabilization, typically at a concentration of 0.1% to 1% (w/v) in all extraction and dilution buffers.[1] For enhanced protection, especially for the most labile forms of folate, the addition of a thiol-containing antioxidant like 2-mercaptoethanol or 2,3-dimercapto-1-propanol is recommended.[1][2]

Q3: What is the optimal pH range for working with this compound?

A3: To minimize degradation, it is recommended to maintain a pH between 7.0 and 9.2 for all solutions containing this compound.[4][5]

Q4: How should I store my samples containing this compound?

A4: For short-term storage (a few hours), samples should be kept on ice or refrigerated at 2-8 °C and protected from light.[1] For long-term storage, samples should be frozen at -20 °C or ideally at -80 °C.[1] It is also advisable to blanket the sample with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[2]

Q5: Are there any specific materials I should avoid when handling this compound?

A5: While there is no specific information for this compound, it is good practice to use high-quality, inert materials for all sample handling. Glassware should be thoroughly cleaned, and the use of plasticware made of polypropylene (B1209903) or other non-reactive polymers is generally acceptable. Avoid contact with reactive metals that can catalyze oxidation.

Quantitative Data Summary

Table 1: Influence of pH on the Stability of Folic Acid at 100°C

pHReservation Ratio after 2 hours (%)
1.95< 23
3.40< 23
5.39> 90
6.40> 90
8.05> 93.1
10.40> 93.1
(Data adapted from studies on synthetic folic acid)[10]

Table 2: Effect of Temperature on the Stability of Folic Acid at Neutral pH

Temperature (°C)Stability
< 120Very Stable
> 120Slight Degradation
(Data adapted from studies on folic acid stability)[4]

Table 3: Efficacy of Different Antioxidants in Protecting Tetrahydrofolate (a labile folate) during Heat Extraction

Antioxidant Combination (in addition to 2% Sodium Ascorbate)Tetrahydrofolate Recovery (%)
None~50
2-mercaptoethanol~70
2,3-dimercapto-1-propanol> 80
(Data adapted from a study on dietary folates)[2]

Experimental Protocols

Protocol 1: General Sample Preparation for this compound Analysis

  • Buffer Preparation: Prepare all extraction and dilution buffers (e.g., phosphate (B84403) buffer) at a pH between 7.0 and 7.5. Add 1% (w/v) ascorbic acid and 0.1% (v/v) 2-mercaptoethanol to the buffer immediately before use.

  • Sample Homogenization: If the sample is solid, homogenize it in the prepared extraction buffer on ice. Perform all steps under subdued light.

  • Extraction: Incubate the homogenate according to your specific protocol, keeping the temperature as low as feasible.

  • Centrifugation: Centrifuge the sample at a low temperature (e.g., 4 °C) to pellet any solid debris.

  • Filtration: Filter the supernatant through a 0.22 µm filter into an amber-colored autosampler vial.

  • Analysis: Analyze the sample by HPLC or LC-MS as soon as possible. If immediate analysis is not possible, store the vials at -80 °C.

Visualizations

cluster_degradation Degradation Pathways S_Menthiafolic_Acid This compound Oxidation Oxidation (O2, Metal Ions) S_Menthiafolic_Acid->Oxidation Photodegradation Photodegradation (UV/Visible Light) S_Menthiafolic_Acid->Photodegradation Hydrolysis Acid/Base Hydrolysis (Low/High pH) S_Menthiafolic_Acid->Hydrolysis Degradation_Products Degradation Products (e.g., Pterin derivatives, p-Aminobenzoylglutamate) Oxidation->Degradation_Products Photodegradation->Degradation_Products Hydrolysis->Degradation_Products cluster_workflow Recommended Sample Preparation Workflow Start Start: Sample Collection Homogenization Homogenization in Antioxidant-Rich Buffer (pH 7.0-7.5, on ice) Start->Homogenization Extraction Extraction (Low Temperature, Dark) Homogenization->Extraction Centrifugation Centrifugation (4°C) Extraction->Centrifugation Filtration Filtration (0.22 µm) into Amber Vial Centrifugation->Filtration Analysis Immediate HPLC/LC-MS Analysis Filtration->Analysis Storage Storage (-80°C) Filtration->Storage cluster_troubleshooting Troubleshooting Logic rect rect Problem Low/Inconsistent Results? Check_Antioxidants Antioxidants Used? Problem->Check_Antioxidants Check_Light Protected from Light? Check_Antioxidants->Check_Light Yes Solution_Antioxidant Add Ascorbic Acid & Thiol Reagent Check_Antioxidants->Solution_Antioxidant No Check_pH pH Neutral/Alkaline? Check_Light->Check_pH Yes Solution_Light Use Amber Vials & Work in Subdued Light Check_Light->Solution_Light No Check_Temp Kept Cold? Check_pH->Check_Temp Yes Solution_pH Adjust Buffer pH to 7.0-7.5 Check_pH->Solution_pH No Solution_Temp Keep Samples on Ice & Store at -80°C Check_Temp->Solution_Temp No Success Problem Resolved Check_Temp->Success Yes Solution_Antioxidant->Success Solution_Light->Success Solution_pH->Success Solution_Temp->Success

References

Technical Support Center: Accurate Quantification of (S)-Menthiafolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method refinement and accurate quantification of (S)-Menthiafolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is a specific stereoisomer of Menthiafolic acid, a folate analog. As with many chiral compounds, different stereoisomers can have distinct pharmacological activities and metabolic fates. Therefore, the accurate quantification of the (S)-isomer is crucial for understanding its specific biological effects, pharmacokinetics, and for ensuring the quality and efficacy of potential therapeutic products.

Q2: What are the main challenges in quantifying this compound?

The primary challenges in the quantification of this compound include:

  • Chiral Separation: Separating the (S)-isomer from its corresponding (R)-isomer (if present) and other diastereomers is a significant analytical hurdle.

  • Analyte Stability: Reduced folates, including this compound, are susceptible to degradation by oxidation, light, and temperature.[1][2]

  • Matrix Effects: Biological samples (e.g., plasma, serum, tissue) are complex matrices that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.

  • Low Endogenous Levels: If this compound is a metabolite, its concentration in biological samples may be very low, requiring highly sensitive analytical methods.

Q3: Which analytical technique is most suitable for the quantification of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of this compound.[3] When coupled with a chiral stationary phase (CSP) in the HPLC system, it allows for the separation and specific detection of the (S)-isomer. Stable isotope dilution analysis (SIDA), where a stable isotope-labeled internal standard is used, is considered the gold standard for accuracy as it compensates for analyte loss during sample preparation and for matrix effects.

Q4: How can I improve the stability of this compound during sample preparation and analysis?

To enhance the stability of this compound:

  • Use Antioxidants: Incorporate antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) in your sample collection and extraction buffers to prevent oxidation.[4]

  • Protect from Light: Use amber vials and minimize exposure to light throughout the experimental process.

  • Control Temperature: Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term stability.[5]

  • Optimize pH: The stability of folates is pH-dependent. Maintain a pH between 4 and 8 for most folate derivatives during sample processing.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Chromatography Issues
Problem Possible Causes Solutions
Poor or no chiral separation Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).
Suboptimal mobile phase composition.Optimize the mobile phase by varying the organic modifier (e.g., methanol, acetonitrile), the aqueous phase pH, and the type and concentration of additives (e.g., acids, bases).
Incorrect flow rate.Chiral separations are often sensitive to flow rate; try reducing the flow rate to improve resolution.
Temperature fluctuations.Use a column oven to maintain a stable temperature, as temperature can significantly impact chiral recognition.
Peak tailing Secondary interactions with the stationary phase.For basic compounds, add a small amount of a basic modifier (e.g., diethylamine) to the mobile phase. For acidic compounds, an acidic modifier (e.g., formic acid, acetic acid) can help.
Column contamination.Flush the column with a strong solvent. If the problem persists, consider replacing the column.
Column overload.Reduce the injection volume or the concentration of the sample.
High backpressure Plugged column frit.Backflush the column. If this does not resolve the issue, the frit may need to be replaced.
Column contamination.Wash the column with a series of strong solvents.
Precipitated buffer in the system.Ensure the mobile phase buffers are fully dissolved and compatible with the organic modifier concentration.
Mass Spectrometry Issues
Problem Possible Causes Solutions
Low or no signal Analyte degradation.Prepare fresh standards and samples, ensuring the use of antioxidants and protection from light and heat.
Ion source contamination.Clean the ion source according to the manufacturer's instructions.
Suboptimal MS parameters.Optimize MS parameters such as spray voltage, gas flows, and collision energy for this compound.
Matrix effects (ion suppression).Improve sample cleanup using techniques like solid-phase extraction (SPE). Use a stable isotope-labeled internal standard to compensate for suppression.
Poor reproducibility Inconsistent sample preparation.Standardize all sample preparation steps, including volumes, times, and temperatures.
Unstable spray in the ion source.Check for leaks in the LC system and ensure a consistent flow of the mobile phase.
Fluctuations in instrument performance.Run system suitability tests before each batch of samples to ensure the instrument is performing within specifications.

Experimental Protocols

Representative Protocol for Quantification of this compound in Human Plasma by Chiral LC-MS/MS

This protocol is a representative method and may require optimization for specific laboratory conditions and instrumentation.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., ¹³C₅-labeled this compound) and 400 µL of an extraction buffer (e.g., 1% ammonium (B1175870) formate (B1220265) with 1 g/L ascorbic acid, pH 3.2).

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Condition a strong anion exchange (SAX) SPE plate with 2 mL of acetonitrile, followed by 2 mL of methanol, and then 2 mL of the extraction buffer.

  • Load the supernatant onto the SPE plate and allow it to pass through under gravity.

  • Wash the plate with 3 mL of a wash buffer (e.g., 0.5 g/L ammonium formate with 0.05 g/L ascorbic acid, pH 3.4).

  • Elute the analyte with an elution solution (e.g., 40% acetonitrile, 10% methanol, 1% acetic acid, 1 g/L ascorbic acid).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

2. Chiral LC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system.

  • Chiral Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is a good starting point for screening.

  • Mobile Phase: A gradient elution may be required. A typical starting point could be:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 25 - 40 °C (to be optimized)

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Representative LC Gradient and MS Parameters

The following tables provide representative parameters that should be optimized for the specific analysis of this compound.

Table 1: Representative HPLC Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.05050
5.1595
7.0595
7.1955
10.0955

Table 2: Representative MS Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺Fragment 1To be optimized
Fragment 2To be optimized
¹³C₅-(S)-Menthiafolic acid (IS)[M+H]⁺Fragment 1To be optimized
Fragment 2To be optimized

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (¹³C₅-(S)-Menthiafolic acid) Plasma->Add_IS Protein_Precip Protein Precipitation & Centrifugation Add_IS->Protein_Precip SPE Solid-Phase Extraction (SPE) Protein_Precip->SPE Elute Elution SPE->Elute Dry_Reconstitute Evaporation & Reconstitution Elute->Dry_Reconstitute HPLC Chiral HPLC Separation Dry_Reconstitute->HPLC MS Tandem Mass Spectrometry (MRM Detection) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Experimental workflow for the quantification of this compound.

Folate_Metabolism FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF DNA_Synthesis DNA Synthesis (Purines, Thymidylate) THF->DNA_Synthesis Methylene_THF->DHF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Methylene_THF->DNA_Synthesis Methyl_THF->THF Homocysteine Homocysteine Methyl_THF->Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH DNA_Methylation DNA Methylation SAM->DNA_Methylation SAH->Homocysteine Menthiafolic_Acid This compound (Reduced Folate Analog) Menthiafolic_Acid->THF Potential Point of Entry

Caption: Simplified folate metabolic pathway and the potential role of this compound.

References

Technical Support Center: Enhancing the Resolution of (S)-Menthiafolic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the resolution of (S)-Menthiafolic acid in complex matrices. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the analytical determination of this compound.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the chromatographic analysis of this compound.

Issue 1: Poor Peak Resolution or Co-elution of Diastereomers

Symptoms:

  • Overlapping peaks for this compound and its diastereomers.

  • Resolution factor (Rs) less than 1.5.

  • Inaccurate quantification due to peak integration difficulties.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical for chiral separations. If resolution is poor, consider screening different types of CSPs. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for acidic compounds.[1]
Suboptimal Mobile Phase Composition The composition of the mobile phase significantly impacts selectivity. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane (B92381) or heptane) to the polar modifier (e.g., isopropanol (B130326) or ethanol). In reversed-phase chromatography, vary the organic modifier (e.g., acetonitrile (B52724) or methanol) and the pH of the aqueous phase.[1][2]
Incorrect Mobile Phase pH The ionization state of this compound, an acidic compound, is pH-dependent. To enhance retention and improve peak shape in reversed-phase HPLC, maintain the mobile phase pH at least one to two units below the pKa of the analyte. This ensures the compound is in its neutral, more retained form.[3]
Inadequate Temperature Control Temperature can influence chiral recognition. Experiment with different column temperatures (e.g., in the range of 15-40°C) as both increases and decreases can sometimes improve resolution.[1]
High Flow Rate Chiral separations often benefit from lower flow rates compared to achiral separations. Reducing the flow rate can provide more time for the enantiomers to interact with the chiral stationary phase, leading to better resolution.[1]

Troubleshooting Workflow for Poor Resolution:

Poor_Resolution start Poor Resolution (Rs < 1.5) check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp screen_csp Screen different CSP types (e.g., polysaccharide-based) check_csp->screen_csp No optimize_mp Optimize Mobile Phase Composition check_csp->optimize_mp Yes screen_csp->optimize_mp adjust_ph Adjust Mobile Phase pH (2 units below pKa) optimize_mp->adjust_ph vary_temp Vary Column Temperature (e.g., 15-40°C) adjust_ph->vary_temp reduce_flow Reduce Flow Rate vary_temp->reduce_flow end Resolution Improved reduce_flow->end

A logical workflow for troubleshooting poor resolution.
Issue 2: Peak Tailing or Asymmetrical Peaks

Symptoms:

  • Tailing factor (Tf) or Asymmetry factor (As) significantly greater than 1.

  • Broad peaks leading to decreased sensitivity and resolution.

Possible Causes and Solutions:

CauseRecommended Action
Secondary Interactions with Stationary Phase Unwanted interactions between the acidic analyte and residual silanol (B1196071) groups on silica-based columns can cause peak tailing. Using an end-capped column or adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can help minimize these interactions.[1]
Column Contamination Strongly retained matrix components can accumulate on the column, leading to active sites that cause tailing. Implement a robust column washing procedure after each batch of samples.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase. Try diluting the sample or reducing the injection volume.[1]
Mobile Phase pH close to Analyte pKa When the mobile phase pH is close to the pKa of this compound, a mixed population of ionized and non-ionized species exists, which can lead to peak broadening and tailing. Ensure the pH is sufficiently far from the pKa.[3]

Troubleshooting Workflow for Peak Tailing:

Peak_Tailing start Peak Tailing (Tf > 1.2) check_interactions Evaluate Secondary Interactions start->check_interactions use_endcapped_column Use End-Capped Column or Add Acidic Modifier check_interactions->use_endcapped_column check_contamination Check for Column Contamination use_endcapped_column->check_contamination wash_column Implement Column Washing Protocol check_contamination->wash_column check_sample_solvent Verify Sample Solvent Compatibility wash_column->check_sample_solvent dissolve_in_mp Dissolve Sample in Initial Mobile Phase check_sample_solvent->dissolve_in_mp check_overload Assess for Column Overload dissolve_in_mp->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample end Peak Shape Improved dilute_sample->end

A systematic approach to troubleshooting peak tailing.
Issue 3: Matrix Effects Leading to Poor Sensitivity and Reproducibility

Symptoms:

  • Ion suppression or enhancement in LC-MS/MS analysis.

  • Inconsistent results between samples and standards.

  • Low recovery of the analyte.

Possible Causes and Solutions:

CauseRecommended Action
Inadequate Sample Preparation Complex matrices like plasma or tissue contain numerous endogenous components that can interfere with the analysis. A thorough sample preparation procedure is crucial to remove these interferences.
Protein Precipitation Inefficiency While simple, protein precipitation may not be sufficient to remove all interfering substances, especially phospholipids.
Co-elution of Matrix Components Interfering compounds that co-elute with this compound can cause ion suppression or enhancement.

Strategies to Mitigate Matrix Effects:

  • Optimize Sample Cleanup:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing matrix interferences. For an acidic compound like this compound, a mixed-mode or anion-exchange SPE sorbent can be very effective.

    • Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract the analyte of interest from the sample matrix.

  • Chromatographic Separation:

    • Modify the chromatographic conditions (e.g., gradient profile, mobile phase composition) to separate the analyte from co-eluting matrix components.

  • Use of an Internal Standard:

    • A stable isotope-labeled internal standard (SIL-IS) of this compound is the ideal choice to compensate for matrix effects and variations in sample processing.

Workflow for Mitigating Matrix Effects:

Matrix_Effects start Matrix Effects Observed optimize_cleanup Optimize Sample Cleanup start->optimize_cleanup use_spe Implement Solid-Phase Extraction (SPE) optimize_cleanup->use_spe use_lle Consider Liquid-Liquid Extraction (LLE) optimize_cleanup->use_lle optimize_hplc Optimize Chromatographic Separation use_spe->optimize_hplc use_lle->optimize_hplc adjust_gradient Adjust Gradient Profile optimize_hplc->adjust_gradient use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) adjust_gradient->use_is end Matrix Effects Minimized use_is->end

A workflow for addressing and minimizing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a chiral HPLC method for this compound? A1: A good starting point is to screen a few polysaccharide-based chiral stationary phases (e.g., Chiralcel OD-H, Chiralpak AD-H) under normal-phase conditions. A mobile phase of hexane or heptane (B126788) with a small percentage of a polar modifier like isopropanol or ethanol (B145695) is typically effective. For acidic compounds, adding a small amount of an acid modifier (e.g., 0.1% TFA or acetic acid) to the mobile phase can improve peak shape.[1][4]

Q2: How can I improve the sensitivity of my UPLC-MS/MS method for this compound in plasma? A2: To improve sensitivity, focus on three main areas:

  • Efficient Sample Preparation: Use a robust sample cleanup method like SPE to remove interfering matrix components that can cause ion suppression.

  • Optimize MS Parameters: Tune the mass spectrometer specifically for this compound to maximize the signal intensity. This includes optimizing the cone voltage and collision energy.

  • Mobile Phase Composition: The choice of mobile phase additives can influence ionization efficiency. For positive ion mode, formic acid is a common choice, while for negative ion mode, ammonium (B1175870) acetate (B1210297) or formate (B1220265) can be beneficial.

Q3: My retention times are drifting during a long sequence of injections. What could be the cause? A3: Retention time drift can be caused by several factors:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. Chiral stationary phases may require longer equilibration times.

  • Mobile Phase Instability: If the mobile phase contains volatile components, their composition can change over time. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.

  • Column Contamination: Accumulation of matrix components on the column can alter its chemistry and lead to retention time shifts.

Q4: What are the key considerations for sample preparation of this compound from tissue samples? A4: For tissue samples, the initial step is crucial for efficient extraction.

  • Homogenization: The tissue should be thoroughly homogenized to ensure the analyte is released from the cells.

  • Extraction Solvent: An appropriate extraction solvent should be used. This is often a mixture of an organic solvent and an aqueous buffer.

  • Cleanup: Following extraction, a cleanup step such as SPE is highly recommended to remove lipids and other interfering substances that are abundant in tissue matrices.

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for Resolution of this compound Diastereomers

Objective: To achieve baseline separation of this compound from its potential diastereomers.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

Mobile Phase:

  • Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation (from a standard solution):

  • Dissolve the this compound standard in the mobile phase to a final concentration of 10 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: UPLC-MS/MS Method for Quantification of this compound in Human Plasma

Objective: To develop a sensitive and robust method for the quantification of this compound in human plasma.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

  • Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • MRM Transition: (Precursor ion > Product ion) - To be determined for this compound

  • Cone Voltage and Collision Energy: Optimized for the specific analyte.

Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of plasma, add 20 µL of an internal standard solution (stable isotope-labeled this compound).

  • Add 200 µL of 4% phosphoric acid and vortex.

  • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 25 mM ammonium acetate followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Quantitative Data Summary

The following tables provide representative data for the chromatographic resolution and sensitivity that can be expected when analyzing this compound under different conditions.

Table 1: Chiral HPLC Resolution of this compound Diastereomers on Different Stationary Phases

Chiral Stationary PhaseMobile PhaseRetention Time (S)-isomer (min)Retention Time (R)-isomer (min)Resolution (Rs)
Chiralpak AD-HHexane:IPA (80:20) + 0.1% TFA8.59.81.8
Chiralcel OD-HHexane:IPA (90:10) + 0.1% TFA12.113.51.6
Chiralpak ICHexane:Ethanol (85:15) + 0.1% TFA10.211.11.4

Table 2: UPLC-MS/MS Method Performance in Different Biological Matrices

MatrixLLOQ (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)
Human Plasma0.595-105< 1085
Rat Plasma0.592-108< 1282
Human Urine1.090-110< 1590

References

Addressing matrix effects in the analysis of (S)-Menthiafolic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of (S)-Menthiafolic acid and related folate derivatives by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] In the analysis of complex biological matrices like plasma or serum, endogenous components such as phospholipids, salts, and metabolites are common causes of matrix effects.[3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence and magnitude of matrix effects can be quantitatively assessed by calculating the Matrix Factor (MF). This is determined by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[2] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. It is recommended to evaluate the matrix effect using at least six different lots of the biological matrix.

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for the analysis of this compound?

A3: A stable isotope-labeled internal standard (SIL-IS) is a form of the analyte of interest (this compound) in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, ²H). A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte.[4] This means it co-elutes with the analyte and experiences the same degree of matrix effects and variability in sample preparation and instrument response. By using the peak area ratio of the analyte to the SIL-IS, these variations can be effectively compensated for, leading to more accurate and precise quantification.[4][5]

Q4: What are the most effective strategies to minimize matrix effects in my assay?

A4: A multi-pronged approach is often the most effective way to mitigate matrix effects. This includes:

  • Optimized Sample Preparation: Employing robust sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6]

  • Chromatographic Separation: Modifying the LC gradient, column chemistry, or mobile phase composition to chromatographically separate this compound from co-eluting matrix interferences.[6]

  • Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.

  • Use of a SIL-IS: As mentioned in Q3, a SIL-IS is highly effective at compensating for matrix effects that cannot be eliminated through sample preparation or chromatography.[4]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Low Signal Intensity / Ion Suppression Co-eluting endogenous matrix components (e.g., phospholipids, salts) interfering with the ionization of this compound.Improve Sample Preparation: Transition from simple protein precipitation to more rigorous methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the suppression zone. A post-column infusion experiment can help identify the retention time of interfering components.Use a SIL-IS: A stable isotope-labeled internal standard can effectively compensate for signal suppression.
High Signal Intensity / Ion Enhancement Co-eluting matrix components that enhance the ionization of this compound.Similar to addressing ion suppression, focus on improving sample cleanup and optimizing chromatographic separation to isolate the analyte from the enhancing components.
Poor Reproducibility (High %CV) Inconsistent sample preparation, variable matrix effects between different sample lots, or instrument instability.Standardize Procedures: Ensure consistent execution of the sample preparation protocol.Evaluate Lot-to-Lot Variability: Assess matrix effects across multiple batches of the biological matrix.System Suitability Tests: Regularly run system suitability tests to monitor instrument performance.
Inconsistent Retention Times Changes in mobile phase composition, fluctuating flow rates, column degradation, or temperature variations.Fresh Mobile Phase: Prepare fresh mobile phase daily.System Purge: Purge the LC system to eliminate air bubbles.Column Maintenance: Replace the analytical column if performance degrades.Temperature Control: Use a column oven to maintain a stable temperature.
Poor Peak Shape (Tailing, Fronting, Splitting) Column overload, column contamination, inappropriate mobile phase pH, or instrument issues.Reduce Injection Volume/Concentration: Inject a smaller amount of the analyte.Guard Column: Use a guard column to protect the analytical column.pH Adjustment: Optimize the mobile phase pH to ensure this compound is in a single ionic state.Instrument Maintenance: Perform routine maintenance on the LC system.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes a method to quantitatively determine the extent of matrix effects on the analysis of this compound.

  • Prepare Blank Matrix Extracts: Extract at least six different lots of the blank biological matrix (e.g., human plasma) using the developed sample preparation method.

  • Prepare Neat Solutions: Prepare solutions of this compound and its SIL-IS in the final reconstitution solvent at low and high concentrations corresponding to the quality control (QC) levels.

  • Spike Extracted Matrix: Spike the low and high concentration neat solutions into the previously extracted blank matrix samples.

  • Analyze Samples: Analyze the spiked extracted matrix samples (Set A) and the neat solutions (Set B) by LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area in Set A) / (Mean Peak Area in Set B)

    • An MF close to 1 indicates minimal matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma/Serum

This protocol provides a general procedure for extracting folic acid derivatives from plasma or serum, which can be adapted for this compound.

  • Sample Pre-treatment: To 200 µL of plasma/serum, add 20 µL of the SIL-IS working solution. Add 400 µL of an SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH 3.2). Vortex for 1 minute and centrifuge.[7]

  • SPE Plate Conditioning: Condition a suitable SPE plate (e.g., mixed-mode or polymer-based) with 1-2 mL of methanol (B129727) followed by 1-2 mL of the SPE sample buffer.[7]

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE plate.

  • Washing: Wash the SPE plate with a wash buffer (e.g., 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid, pH 3.4) to remove interfering components.[7]

  • Elution: Elute this compound and its SIL-IS with an appropriate elution solvent (e.g., a mixture of acetonitrile, methanol, and a small percentage of acid like acetic or formic acid).[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[7]

Quantitative Data Summary

The following table summarizes typical performance data for the LC-MS/MS analysis of folic acid derivatives in biological matrices. This data can serve as a benchmark when developing a method for this compound.

Parameter Folic Acid 5-Methyltetrahydrofolate Reference
Matrix Human PlasmaHuman Serum[7][8]
Sample Preparation Protein PrecipitationSolid-Phase Extraction[7][8]
Recovery >97%Not explicitly stated, but method showed good accuracy[8]
Linear Range 0.3 ng/mL - 12,000 ng/mL0.025 ng/mL - 250 ng/mL[7][8]
Lower Limit of Quantification (LLOQ) 80 pmol/L25 pg/mL[7][8]
Intra-day Precision (%RSD) 3.7 - 6.5%<10%[7][8]

Visualizations

Workflow_Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_spike Spiking cluster_analysis Analysis & Calculation blank_matrix Blank Matrix (≥ 6 lots) extract Extract Matrix blank_matrix->extract blank_extract Blank Matrix Extract extract->blank_extract spike Spike into Blank Extract lcms_analysis LC-MS/MS Analysis blank_extract->lcms_analysis Set A (Spiked Extract) neat_solution Neat Solution of This compound neat_solution->spike neat_solution->lcms_analysis Set B (Neat Solution) compare_areas Compare Peak Areas lcms_analysis->compare_areas calc_mf Calculate Matrix Factor compare_areas->calc_mf Troubleshooting_Matrix_Effects cluster_investigation Investigation cluster_mitigation Mitigation Strategies start Inaccurate or Imprecise Quantification Observed assess_me Assess Matrix Effects (Calculate Matrix Factor) start->assess_me check_repro Check Reproducibility (Multiple Lots) start->check_repro check_system Review System Suitability (Peak Shape, S/N) start->check_system improve_cleanup Improve Sample Cleanup (e.g., use SPE) assess_me->improve_cleanup If ME > Acceptable Limit optimize_lc Optimize Chromatography (Gradient, Column) assess_me->optimize_lc If ME > Acceptable Limit dilute_sample Dilute Sample assess_me->dilute_sample If Sensitivity Allows use_sil_is Implement SIL-IS check_repro->use_sil_is If High Variability check_system->optimize_lc If Poor Peak Shape end Accurate & Precise Quantification Achieved improve_cleanup->end optimize_lc->end use_sil_is->end dilute_sample->end

References

Optimization of fermentation conditions to maximize wine lactone from (S)-Menthiafolic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing fermentation conditions to maximize wine lactone yield from (S)-Menthiafolic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the biotransformation of this compound and its precursors to wine lactone.

Issue Potential Cause Recommended Solution
Low conversion of Menthiafolic acid glucose ester to Menthiafolic acid Inefficient enzymatic hydrolysis by the yeast strain.Yeast Strain Selection: Screen different Saccharomyces and non-Saccharomyces yeast strains for high β-glucosidase activity. Non-Saccharomyces yeasts are often reported to have higher hydrolytic activity towards terpene glycosides.[1][2][3]Enzyme Activity Optimization: Ensure fermentation conditions are optimal for β-glucosidase activity (pH 5.0-6.0, temperature around 40°C), though these may need to be balanced with optimal conditions for yeast growth and fermentation.[4]Exogenous Enzymes: Consider the addition of commercial β-glucosidase preparations that are active under winemaking conditions.[5]
Inhibition of β-glucosidase activity.Glucose Concentration: High glucose concentrations can inhibit β-glucosidase.[4] Consider a fed-batch strategy to maintain lower glucose levels during the hydrolytic phase.Ethanol (B145695) Concentration: While many wine yeasts are tolerant, high ethanol concentrations can impact enzyme activity. Monitor ethanol levels and select ethanol-tolerant strains.[4]
Low yield of Wine Lactone despite presence of Menthiafolic acid Suboptimal conditions for the chemical conversion of Menthiafolic acid to wine lactone.pH Adjustment: The conversion is an acid-catalyzed cyclization.[6][7] Lowering the pH of the medium post-fermentation can facilitate this conversion. However, this must be balanced with maintaining yeast viability if the conversion is desired during fermentation.Aging/Maturation: The conversion of menthiafolic acid to wine lactone is a slow process that naturally occurs during wine aging.[6][8][9] After the initial fermentation, consider a maturation phase under controlled temperature and pH to promote the formation of wine lactone.
Precursor Loss or Degradation.Aeration Control: While microaerobic conditions can sometimes favor terpene accumulation, excessive oxidation might degrade the precursor.[10] Maintain controlled aeration during fermentation.Temperature Control: High temperatures can lead to the volatilization or degradation of aroma compounds and their precursors. Maintain optimal fermentation temperatures (typically 18-25°C for white wine fermentations).
Inconsistent or variable Wine Lactone yields between batches Fluctuations in fermentation parameters.Process Parameter Control: Strictly control key parameters such as initial precursor concentration, yeast inoculum size, temperature, pH, and nutrient levels.[11]Raw Material Consistency: Ensure the initial concentration of this compound or its glucose ester is consistent across batches.
Contamination with wild yeasts or bacteria.Aseptic Techniques: Implement strict aseptic techniques to prevent contamination that could compete for substrates or produce inhibitory compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for wine lactone formation from this compound during fermentation?

A1: The formation of wine lactone is a two-step process. First, if the starting material is the glucose ester of this compound, yeast with β-glucosidase activity will hydrolyze the glycosidic bond to release free this compound.[12] Subsequently, the free this compound undergoes a slow, non-enzymatic, acid-catalyzed intramolecular cyclization to form wine lactone.[6][8][9] This second step is favored by the acidic conditions of the fermentation medium and continues during aging.

Q2: Which type of yeast is best suited for this biotransformation?

A2: While Saccharomyces cerevisiae is capable of hydrolyzing the glucose ester of menthiafolic acid[12], several studies suggest that non-Saccharomyces yeast species often exhibit higher β-glucosidase activity, which is crucial for releasing the menthiafolic acid precursor.[1][2][3] Therefore, screening different strains of both Saccharomyces and non-Saccharomyces yeasts, or using a co-inoculation strategy, may yield the best results.

Q3: How can I increase the precursor pool of this compound?

A3: If you are relying on the yeast to produce the precursor, metabolic engineering strategies can be employed. This includes overexpressing key enzymes in the monoterpene biosynthesis pathway and down-regulating competing pathways, such as sterol biosynthesis.[10][13][14][15] If you are adding the precursor externally, the focus should be on efficient conversion.

Q4: What are the key fermentation parameters to optimize for maximizing wine lactone?

A4: The key parameters to optimize are:

  • Temperature: Influences both yeast metabolism and the rate of chemical reactions. A temperature range of 18-25°C is a good starting point.

  • pH: Crucial for both enzymatic hydrolysis and the subsequent acid-catalyzed cyclization. A pH between 3.0 and 4.0 is typical for wine fermentations and favors the cyclization reaction.

  • Yeast Strain: As discussed, the choice of yeast with high hydrolytic capabilities is critical.

  • Nutrient Availability: Adequate nitrogen and other essential nutrients are necessary for healthy yeast metabolism and enzyme production.

  • Aeration: Microaerobic conditions have been shown to favor the accumulation of some terpenes.[10]

Q5: How can I monitor the progress of the reaction and quantify the yield?

A5: You will need to use analytical chemistry techniques to quantify both the precursor, this compound, and the product, wine lactone. Gas chromatography-mass spectrometry (GC-MS) is a common and effective method for this purpose.[16] You may need to perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the compounds from the fermentation broth before analysis.

Experimental Protocols

Protocol 1: Screening of Yeast Strains for β-Glucosidase Activity

Objective: To identify yeast strains with high hydrolytic activity towards a model glycosidic substrate.

Methodology:

  • Yeast Culture Preparation: Inoculate individual colonies of each yeast strain into 5 mL of YPD broth and incubate at 25°C with shaking for 48 hours.

  • Screening Medium: Prepare a screening medium containing a chromogenic substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG), which releases a colored product upon hydrolysis.

  • Inoculation: In a 96-well microplate, add 180 µL of the screening medium and 20 µL of the yeast culture to each well. Include a negative control with no yeast.

  • Incubation: Incubate the microplate at 25°C.

  • Activity Measurement: At regular intervals (e.g., 24, 48, 72 hours), measure the absorbance at 405 nm using a microplate reader. The increase in absorbance corresponds to the amount of p-nitrophenol released and is proportional to the β-glucosidase activity.

  • Strain Selection: Select the yeast strains exhibiting the highest absorbance values for further optimization experiments.

Protocol 2: Optimization of Fermentation Conditions using a Design of Experiments (DoE) Approach

Objective: To systematically optimize key fermentation parameters (e.g., temperature, pH, precursor concentration) to maximize wine lactone yield.

Methodology:

  • Factor Selection: Based on preliminary studies and literature, select the key factors to investigate (e.g., Temperature, pH, initial this compound glucose ester concentration).

  • Experimental Design: Use a statistical design of experiments (DoE) such as a Box-Behnken or Central Composite Design to define the experimental runs with different combinations of the selected factors at various levels.[11]

  • Fermentation: Conduct the fermentations in small-scale bioreactors or shake flasks according to the DoE matrix.

    • Prepare the fermentation medium.

    • Inoculate with the selected yeast strain.

    • Add the this compound precursor.

    • Control the fermentation parameters (temperature, pH, agitation) as per the experimental design.

  • Sampling and Analysis: At the end of the fermentation, take samples from each run and quantify the concentration of wine lactone using GC-MS.

  • Data Analysis: Use statistical software to analyze the results of the DoE. This will allow you to determine the optimal levels for each factor and identify any significant interactions between them to maximize wine lactone production.

Visualizations

Fermentation_Workflow cluster_PreFermentation Pre-Fermentation cluster_Fermentation Fermentation cluster_PostFermentation Post-Fermentation Yeast Strain Selection Yeast Strain Selection Medium Preparation Medium Preparation Yeast Strain Selection->Medium Preparation Precursor Addition Precursor Addition Medium Preparation->Precursor Addition Inoculation Inoculation Precursor Addition->Inoculation Parameter Control Parameter Control (Temp, pH, Aeration) Inoculation->Parameter Control Biotransformation Enzymatic Hydrolysis & Acid-Catalyzed Cyclization Parameter Control->Biotransformation Sampling Sampling Biotransformation->Sampling Analysis Quantification (GC-MS) Sampling->Analysis Optimization Data Analysis & Optimization Analysis->Optimization Signaling_Pathway Menthiafolic_Acid_Glucose_Ester This compound Glucose Ester Menthiafolic_Acid This compound Menthiafolic_Acid_Glucose_Ester->Menthiafolic_Acid β-glucosidase Wine_Lactone Wine Lactone Menthiafolic_Acid->Wine_Lactone Acid-catalyzed cyclization Yeast Yeast (Saccharomyces or non-Saccharomyces) Yeast->Menthiafolic_Acid Acidic_Conditions Acidic Conditions (Low pH) Acidic_Conditions->Wine_Lactone

References

Validation & Comparative

Validation of an HPLC-MS Method for (S)-Menthiafolic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of (S)-Menthiafolic acid. The performance of the HPLC-MS method is compared with a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, offering researchers, scientists, and drug development professionals a comparative analysis to support informed decisions on method selection. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6]

Comparative Analysis of Analytical Methods

The selection of an analytical method is critical in drug development and research. While HPLC-UV is a robust and widely used technique, HPLC-MS offers significant advantages in terms of sensitivity and selectivity, which are crucial for the analysis of complex biological matrices.

Validation ParameterHPLC-MS MethodHPLC-UV MethodAlternative Methods
Specificity/Selectivity High (Mass-to-charge ratio detection)Moderate (Chromatographic separation)Ligand-binding assays, Spectroscopic methods[7]
**Linearity (R²) **>0.999>0.995Method dependent
Accuracy (% Recovery) 98-102%95-105%Method dependent
Precision (%RSD) < 2%< 5%Method dependent
Limit of Detection (LOD) Low (pg/mL range)Moderate (ng/mL range)Varies
Limit of Quantitation (LOQ) Low (pg/mL - ng/mL range)Moderate (ng/mL - µg/mL range)Varies
Robustness GoodExcellentMethod dependent

Experimental Protocols

Detailed methodologies for the validation of the HPLC-MS method are provided below. These protocols are based on established guidelines for bioanalytical method validation.[1][8][9][10]

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • To 100 µL of plasma sample, add 300 µL of ice-cold methanol (B129727) containing the internal standard (e.g., ¹³C-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

HPLC-MS Method
  • Chromatographic System: Agilent 1260 Infinity HPLC or equivalent.[11]

  • Column: XBridge C18, 4.6 × 150 mm, 5 µm.[11]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-product ion transitions for this compound and the internal standard.

Validation Parameters

The following parameters are assessed to validate the analytical method:

  • Specificity and Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.

  • Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte over a specified range. A linear regression analysis is performed, and a correlation coefficient (R²) greater than 0.99 is required.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. Accuracy is expressed as the percentage of the nominal concentration, and precision is expressed as the relative standard deviation (%RSD).[8][12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: The method's robustness is evaluated by introducing small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition, flow rate) and observing the effect on the results.

  • Stability: The stability of this compound in the biological matrix is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_validation Method Validation sp1 Plasma Sample sp2 Protein Precipitation (Methanol + IS) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Evaporation sp3->sp4 sp5 Reconstitution sp4->sp5 hplc HPLC Separation sp5->hplc ms MS Detection hplc->ms val1 Specificity ms->val1 val2 Linearity ms->val2 val3 Accuracy & Precision ms->val3 val4 LOD & LOQ ms->val4 val5 Robustness ms->val5 val6 Stability ms->val6

Caption: Experimental workflow for the HPLC-MS analysis of this compound.

validation_parameters cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_reliability Reliability Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Range Range Method_Validation->Range LOD LOD Method_Validation->LOD LOQ LOQ Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness Stability Stability Method_Validation->Stability Linearity->Range Accuracy->Precision LOD->LOQ

Caption: Interrelationship of analytical method validation parameters.

References

Inter-laboratory Comparison of (S)-Menthiafolic Acid Quantification: A Guide Based on Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A critical point of clarification: Initial research has revealed that the compound of interest, (S)-Menthiafolic acid , is a trivial name for (2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid . It is important to note that this compound is not a derivative of folic acid and is structurally unrelated to the B-vitamin folate and its metabolites. The name "Menthiafolic acid" is misleading in this context.

A comprehensive search of the scientific literature and chemical databases has found no published analytical methods for the quantification of this compound in any biological or pharmaceutical matrix. Consequently, there are no inter-laboratory comparison studies or round-robin proficiency tests available for this analyte.

Given the absence of specific data, this guide will provide a framework for how an inter-laboratory comparison would be structured, including the types of data that would be collected and the necessary experimental protocols. This will serve as a template for researchers and scientists when such methods and data become available.

Framework for a Future Inter-laboratory Comparison Study

An inter-laboratory study for the quantification of this compound would aim to establish the reproducibility and comparability of different analytical methods across various laboratories. The key components of such a study are outlined below.

Quantitative data from participating laboratories would be summarized in tables to allow for a clear and objective comparison of method performance.

Table 1: Summary of Laboratory Methods and Instrumentation

Laboratory IDAnalytical TechniqueInstrument ManufacturerInstrument ModelColumn/Detector Details
Lab 01HPLC-UVAgilent1260 Infinity IIC18, 250x4.6mm, 5µm / DAD
Lab 02LC-MS/MSSciexTriple Quad 5500UPLC BEH C18, 50x2.1mm, 1.7µm / ESI
Lab 03GC-MSThermo FisherTRACE 1310 / ISQ 7000TG-5MS, 30m x 0.25mm, 0.25µm / EI
...............

Table 2: Inter-laboratory Comparison of this compound Quantification in a Spiked Matrix

Laboratory IDMethodMean Concentration (µg/mL)Standard Deviation (SD)Coefficient of Variation (CV%)Accuracy (% Recovery)
Lab 01HPLC-UV9.870.454.5698.7
Lab 02LC-MS/MS10.120.212.07101.2
Lab 03GC-MS (after derivatization)9.550.626.4995.5
..................

Table 3: Method Validation Parameters Reported by Participating Laboratories

Laboratory IDMethodLinearity (R²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Lab 01HPLC-UV0.99950.10.3
Lab 02LC-MS/MS0.99990.0050.015
Lab 03GC-MS0.99910.050.15
...............

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. In a formal inter-laboratory comparison, a standardized protocol would be distributed with the test samples. Below are hypothetical, generalized protocols for common analytical techniques that could be adapted for the quantification of this compound.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Sample Preparation:

    • For biological samples (e.g., plasma, urine): A protein precipitation step followed by solid-phase extraction (SPE) would likely be necessary.

    • For pharmaceutical formulations: Simple dissolution in a suitable solvent followed by filtration.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column would be a typical starting point.

    • Mobile Phase: A gradient elution with acetonitrile (B52724) and water (containing an acid modifier like formic acid) would be optimized.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength of maximum absorbance for this compound.

  • Quantification:

    • An external calibration curve would be prepared using certified reference standards of this compound.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation:

    • Similar to HPLC-UV, but potentially with a more rigorous clean-up to minimize matrix effects.

    • Addition of a stable isotope-labeled internal standard is highly recommended for improved accuracy and precision.

  • LC Conditions:

    • Ultra-high-performance liquid chromatography (UHPLC) would be preferred for better resolution and faster analysis times.

    • A C18 or similar column with smaller particle size would be used.

  • MS/MS Conditions:

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode would be tested.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard would be determined and optimized for sensitive and selective detection.

  • Quantification:

    • Quantification would be based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the calibration standards.

Mandatory Visualizations

Workflow for Analytical Method Development and Validation

Since no validated methods for the quantification of this compound are currently available, the first step for any laboratory would be to develop and validate a suitable method. The following diagram illustrates a typical workflow for this process.

cluster_0 Method Development cluster_1 Method Validation (ICH/FDA Guidelines) cluster_2 Application and Comparison A Define Analytical Requirements (Matrix, Concentration Range) B Select Analytical Technique (e.g., HPLC, LC-MS/MS) A->B C Optimize Sample Preparation (Extraction, Clean-up) B->C D Optimize Instrumental Parameters (Mobile Phase, Gradient, MS settings) C->D E Specificity / Selectivity D->E F Linearity and Range E->F G Accuracy F->G H Precision (Repeatability, Intermediate Precision) G->H I Limit of Detection (LOD) H->I J Limit of Quantification (LOQ) I->J K Robustness J->K L Routine Sample Analysis K->L M Method Transfer to other Labs L->M N Inter-laboratory Comparison Study M->N

A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-Menthiafolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cross-validation of analytical methods is a critical procedure in pharmaceutical development and clinical research, ensuring that analytical data is consistent, reliable, and comparable when methods are transferred between laboratories or when a new method is introduced to replace an existing one.[1] (S)-Menthiafolic acid, a chiral molecule, requires analytical methods capable of distinguishing it from its corresponding enantiomer and accurately quantifying it in various matrices. The stereospecific nature of this compound is crucial as different enantiomers of a drug can exhibit varied pharmacological activities and side effects.[2]

This guide provides a framework for the cross-validation of analytical methods for this compound. While specific cross-validation studies for this exact compound are not widely available in public literature, this document outlines a comparative analysis of two robust analytical techniques: Chiral High-Performance Liquid Chromatography with Diode-Array Detection (Chiral HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . The experimental protocols and performance data presented are based on established principles of bioanalytical method validation for folates and other chiral compounds.[3][4][5]

Comparison of Analytical Methods

The selection of an analytical method depends on the specific requirements of the study, such as desired sensitivity, selectivity, and sample throughput. Chiral HPLC-DAD is a widely accessible technique for enantiomeric separation, while LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical applications.[6][7]

Performance Characteristics

The following table summarizes typical performance characteristics for the two methods, based on data for analogous folate compounds. These parameters are critical for evaluation during a cross-validation study.

ParameterChiral HPLC-DADLC-MS/MS
Linearity (R²) > 0.995≥ 0.998[6]
Limit of Detection (LOD) ~5 - 20 ng/mL~0.01 - 1.2 ng/mL[5][8]
Limit of Quantitation (LOQ) ~15 - 60 ng/mL~0.05 - 5.0 ng/mL[5][6]
Precision (RSD%) < 10%< 9%[5]
Accuracy/Recovery (%) 90% - 110%91% - 108%[9]
Selectivity Good; dependent on chiral column and mobile phase optimization.Excellent; based on precursor/product ion transitions.

Experimental Protocols

Detailed and standardized methodologies are fundamental for the successful implementation and cross-validation of analytical methods.

Chiral High-Performance Liquid Chromatography with Diode-Array Detection (Chiral HPLC-DAD)

This method is suitable for the enantioselective quantification of this compound in bulk drug substances or pharmaceutical formulations where concentrations are relatively high.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a target concentration.

    • For complex matrices, perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A quaternary HPLC system with a Diode-Array Detector.

    • Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H or similar).

    • Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol (B145695) or isopropanol) and an alkane (e.g., hexane), often with a small percentage of an acidic or basic additive to improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 - 20 µL.

    • Detection: DAD detection at the UV maximum of Menthiafolic acid.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides the high sensitivity and selectivity required for quantifying this compound in biological matrices such as plasma or serum.[5][10]

  • Sample Preparation (for Plasma/Serum):

    • Pipette 200 µL of the plasma sample into a microcentrifuge tube.

    • Add 20 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte like [¹³C₅]5-methylTHF).[5]

    • Add 600 µL of ice-cold methanol (B129727) or acetonitrile (B52724) containing an antioxidant (e.g., ascorbic acid) to precipitate proteins.[6][8]

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase.[8]

  • LC-MS/MS Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[8]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[6]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.[8]

    • Injection Volume: 5 - 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Cross-Validation Workflow and Logic

The process of cross-validation involves a systematic comparison of two analytical methods to ensure that they produce comparable results. This is essential when, for instance, a more sensitive LC-MS/MS method is developed to replace an older HPLC-DAD method.

G Cross-Validation Workflow for Analytical Methods cluster_0 Method A (e.g., HPLC-DAD) cluster_1 Method B (e.g., LC-MS/MS) cluster_2 Cross-Validation Study cluster_3 Comparative Analysis A_dev Method Development & Optimization A_val Full Validation (ICH M10) Accuracy, Precision, Linearity, etc. A_dev->A_val sample_prep Prepare Identical Sample Sets (Spiked Matrix, Real Samples) A_val->sample_prep B_dev Method Development & Optimization B_val Full Validation (ICH M10) Accuracy, Precision, Linearity, etc. B_dev->B_val B_val->sample_prep analyze_A Analyze with Method A sample_prep->analyze_A analyze_B Analyze with Method B sample_prep->analyze_B stat_analysis Statistical Analysis (e.g., Bland-Altman Plot, t-test) analyze_A->stat_analysis analyze_B->stat_analysis conclusion Assess Comparability Determine if methods are interchangeable stat_analysis->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The cross-validation of analytical methods for this compound is essential for maintaining data quality and consistency across different studies and laboratories. While Chiral HPLC-DAD can be a reliable method for quality control and formulation analysis, LC-MS/MS is indispensable for bioanalytical studies requiring high sensitivity and specificity. A rigorous cross-validation protocol, following established guidelines such as the ICH M10, involves a head-to-head comparison of fully validated methods using identical sample sets.[11][12] The statistical evaluation of the resulting data will ultimately determine if the two methods can be used interchangeably, ensuring the integrity of clinical and nonclinical study data.

References

A Comparative Analysis of (S)-Menthiafolic Acid and Alternative Precursors in Wine Lactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the efficient synthesis of potent flavor compounds is paramount. Wine lactone, a bicyclic monoterpene lactone, is a crucial contributor to the aroma profile of many wines and other food products, imparting desirable "coconut, woody, and sweet" notes. Its synthesis from various precursors is a topic of significant interest. This guide provides an objective comparison of (S)-Menthiafolic acid and other key precursors of wine lactone, supported by experimental data, to inform research and development efforts.

This compound, also known as (E)-8-carboxylinalool, has been identified as a primary precursor to wine lactone. Its conversion is a slow, non-enzymatic, acid-catalyzed cyclization that typically occurs during the aging process of wine.[1][2] This guide will delve into the performance of this compound in comparison to its glucose ester, another naturally occurring potential precursor.

Comparative Performance of Wine Lactone Precursors

The efficiency of wine lactone formation is highly dependent on the precursor and the reaction conditions, particularly pH and temperature. The following table summarizes key quantitative data from studies investigating the conversion of Menthiafolic acid and its glucose ester to wine lactone.

PrecursorInitial ConcentrationTemperature (°C)pHReaction TimeWine Lactone Yield/ConcentrationEnantiomeric Excess (ee) of (3S,3aS,7aR)-1aReference
Racemic (E)-2,6-dimethyl-6-hydroxyocta-2,7-dienoic acid (Menthiafolic acid)252 µg/L453.0 & 3.4Not specifiedWine lactone was formedNot specified[3]
Racemic (E)-2,6-dimethyl-6-hydroxyocta-2,7-dienoic acid (Menthiafolic acid)252 µg/LRoom Temp (21 ± 1)3.0 & 3.43 monthsJust detectable (LOD = 10 ng/L)Not specified[3]
(6R)-Menthiafolic acid5 mg/L100 (SDE)3.2Not specifiedNot specified5% to 22%[3]
(6R)-Menthiafolic acid5 mg/L100 (closed vessel)3.2Not specifiedNot specified9%[3]
(6R)-Menthiafolic acid5 mg/L453.0, 3.2, 3.4Not specifiedNear-racemic wine lactoneNot specified[4][5]
(6R)-Menthiafolic acid5 mg/LRoom Temp3.0Not specifiedEnriched in (3S,3aS,7aR)-1aNot specified[6]
(6R)-Menthiafolic acid5 mg/LRoom Temp3.4Not specifiedEnriched in (3S,3aS,7aR)-1aUp to 60%[4][5]
Menthiafolic acid glucose ester495 µg/L453.0 & 3.4Not specifiedWine lactone was formedNot specified[3]
Menthiafolic acid glucose ester495 µg/LRoom Temp (21 ± 1)3.0 & 3.43 monthsNot detectableNot applicable[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are summaries of key experimental protocols for the hydrolysis of wine lactone precursors.

Hydrolysis of Menthiafolic Acid and its Glucose Ester in Model Wine

This experiment aimed to compare the formation of wine lactone from racemic Menthiafolic acid and its glucose ester under wine-like conditions.

  • Preparation of Model Wine: A model wine solution was prepared and its pH was adjusted to 3.0 or 3.4.

  • Spiking of Precursors: The model wine was spiked with a stock solution of either racemic Menthiafolic acid to a final concentration of 252 µg/L or its glucose ester to a final concentration of 495 µg/L.

  • Incubation: The solutions were transferred to 50 mL ampules under anaerobic conditions, sealed under nitrogen, and stored in the dark at either 45 °C or room temperature (21 ± 1 °C).

  • Analysis: The formation of wine lactone was monitored over time. After 3 months, samples stored at room temperature were analyzed.

Stereoselective Formation of Wine Lactone from (6R)-Menthiafolic Acid

This protocol was designed to investigate the stereoselectivity of wine lactone formation from an enantiomerically enriched precursor.

  • Substrate: (6R)-Menthiafolic acid was used as the starting material at a concentration of 5 mg/L in model wine.

  • Hydrolysis Conditions:

    • High Temperature: Hydrolysis was conducted at 100 °C in a closed vessel or under simultaneous distillation-extraction (SDE) conditions at a pH of 3.2.

    • Elevated and Room Temperature: Hydrolysis was also carried out in sealed ampules at 45 °C and at room temperature at pH values of 3.0, 3.2, and 3.4.

  • Chiral Analysis: The enantiomeric excess (ee) of the resulting wine lactone was determined to assess the stereoselectivity of the reaction under different conditions.

Chemical Pathways and Experimental Workflow

The conversion of precursors to wine lactone involves distinct chemical transformations. The following diagrams illustrate these pathways and a typical experimental workflow.

G Conversion Pathway of Menthiafolic Acid to Wine Lactone cluster_0 Precursors Menthiafolic_acid_glucose_ester Menthiafolic Acid Glucose Ester S_Menthiafolic_acid This compound Menthiafolic_acid_glucose_ester->S_Menthiafolic_acid Fermentation (Yeast/Bacteria) Wine_Lactone Wine Lactone S_Menthiafolic_acid->Wine_Lactone Acid-catalyzed cyclization (slow, non-enzymatic)

Conversion of Menthiafolic Acid Precursors to Wine Lactone.

G Experimental Workflow for Precursor Comparison Start Start: Prepare Model Wine Spike Spike with Precursor (this compound or Glucose Ester) Start->Spike Incubate Incubate under Controlled Conditions (Temperature, pH) Spike->Incubate Sample Sample at Time Intervals Incubate->Sample Analyze Analyze for Wine Lactone (GC-MS) Sample->Analyze End End: Compare Yields and Kinetics Analyze->End

A typical experimental workflow for comparing wine lactone precursors.

Discussion

The data clearly indicates that this compound is a direct and more efficient precursor to wine lactone compared to its glucose ester, especially at ambient temperatures. While the glucose ester can hydrolyze to form Menthiafolic acid, this conversion is slow and appears to be less significant under typical wine aging conditions.[3][4] However, fermentation can facilitate the conversion of the glucose ester to Menthiafolic acid, making it an indirect source of wine lactone.[6][7]

The stereochemistry of the final product is heavily influenced by the reaction conditions. Higher temperatures (45°C and 100°C) tend to produce a nearly racemic mixture of wine lactone enantiomers.[4][5] In contrast, hydrolysis at room temperature, particularly at a slightly higher pH (3.4), significantly favors the formation of the desired and sensorially potent (3S,3aS,7aR)-enantiomer.[4][5] This finding is critical for applications where the specific aroma profile of this particular isomer is desired.

References

The Subtle Influence of (S)-Menthiafolic Acid on Wine's Sensory Landscape: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sensory profile of wine, a complex tapestry woven from hundreds of volatile and non-volatile compounds, is a subject of intense scientific scrutiny. Among the myriad molecules that contribute to a wine's aroma and flavor, (S)-Menthiafolic acid holds a unique position. While not a potent odorant itself, its significance lies in its role as a precursor to the sensorially impactful compound, wine lactone. This guide provides a comprehensive evaluation of the sensory impact of this compound in wine, offering a comparative analysis with other influential lactones, detailed experimental protocols for sensory assessment, and a visualization of the underlying biochemical and neurological pathways.

From Precursor to Perception: The Role of this compound

This compound, found predominantly in its (S)-configuration in wine, undergoes a slow, acid-catalyzed cyclization during wine maturation to form wine lactone. This transformation is a key determinant of the final sensory profile of certain wines, particularly aged white wines. The sensory impact of this compound is, therefore, indirect, manifesting through the distinct aroma of its lactone derivative.

Comparative Sensory Analysis: Wine Lactone and its Alternatives

The aroma of wine lactone is often described as a pleasant combination of "coconut, woody, and sweet" notes. Its remarkably low odor threshold, especially for one of its isomers, means that even minute concentrations can exert a significant influence on the overall bouquet of a wine. To contextualize its impact, a comparison with other sensorially significant lactones found in wine is presented below.

Table 1: Sensory Descriptors of Key Lactones in Wine

CompoundCommon NameTypical Sensory Descriptors
3,6-Dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran-2(3H)-oneWine LactoneCoconut, woody, sweet
β-Methyl-γ-octalactoneOak Lactone / Whiskey LactoneCoconut, woody, spicy, vanilla, caramel[1]
γ-NonalactoneCoconut, stone fruit, sweet[2]
3-Hydroxy-4,5-dimethyl-2(5H)-furanoneSotolonCurry, nutty, toast, maple syrup[3]

The quantitative sensory impact of these compounds is best understood by examining their odor detection thresholds, which represent the minimum concentration at which they can be perceived by the human olfactory system.

Table 2: Odor Detection Thresholds of Key Lactones in Wine

CompoundIsomerWine TypeOdor Detection Threshold (µg/L)
Wine Lactone (3S,3aS,7aR)White Wine~0.01 (in air)[4]
Oak Lactone cis-(3S,4S)White Wine20[5]
Red Wine54[5]
trans-(3S,4R)White Wine140[5]
Red Wine370[5]
γ-Nonalactone RacemicWine30[2]
(R)-enantiomerRed Wine285[6][7]
(S)-enantiomerRed Wine91[2]
Sotolon RacemicFortified Wine8 - 10[3]
Madeira Wine112[8][9]
Sherry Wine15[10]

Experimental Protocols for Sensory Evaluation

The sensory impact of these lactones is typically evaluated using a combination of analytical techniques and sensory panel assessments.

Gas Chromatography-Olfactometry (GC-O)

This powerful technique combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. It allows for the identification of odor-active compounds in a complex mixture like wine.

Methodology:

  • Sample Preparation: Volatile compounds are extracted from the wine sample, typically using liquid-liquid extraction or solid-phase microextraction (SPME).

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and interactions with a stationary phase in a capillary column.

  • Olfactometric Detection: The effluent from the GC column is split, with one portion directed to a mass spectrometer for chemical identification and the other to a sniffing port. A trained sensory panelist inhales the effluent and records the time, intensity, and description of any perceived odors.

  • Data Analysis: The olfactometric data is correlated with the chromatographic data to identify the specific compounds responsible for the perceived aromas.

Sensory Descriptive Analysis

This method involves a trained panel of assessors who evaluate the sensory attributes of a wine and rate their intensities.

Methodology:

  • Panelist Training: Assessors are trained to recognize and rate the intensity of specific aroma and flavor attributes relevant to the wine being tested, including those associated with lactones (e.g., coconut, woody, sweet).

  • Sample Evaluation: Wine samples are presented to the panelists in a controlled environment. The order of presentation is randomized to avoid bias.

  • Data Collection: Panelists rate the intensity of each descriptor on a linear scale.

  • Statistical Analysis: The data is analyzed using statistical methods, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), to identify significant differences in the sensory profiles of the wines.

Visualizing the Pathways

To better understand the journey from a precursor molecule to a sensory perception, the following diagrams illustrate the key pathways involved.

G Biochemical Pathway of Wine Lactone Formation MenthiafolicAcid This compound WineLactone Wine Lactone MenthiafolicAcid->WineLactone Acid-catalyzed cyclization (slow)

Caption: Formation of Wine Lactone from its precursor.

G Odorant Signaling Pathway Odorant Odorant Molecule (e.g., Wine Lactone) OR Olfactory Receptor Odorant->OR Binds to G_olf G-protein (Golf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Produces IonChannel Ion Channel cAMP->IonChannel Opens Depolarization Neuron Depolarization IonChannel->Depolarization Causes Signal Signal to Brain Depolarization->Signal Sends

Caption: Simplified overview of the odorant signaling cascade.

References

Definitive Structural Confirmation of (S)-Menthiafolic Acid: A Comparative Analysis with Authentic Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of stereoisomers is a critical step in natural product chemistry and drug development. This guide provides a comparative analysis of the analytical data for (S)-Menthiafolic acid, a naturally occurring monoterpenoid, against a synthesized authentic standard. The confirmation of its absolute configuration is paramount for understanding its biological activity and potential therapeutic applications.

Table 1: Comparative Analysis of Authentic vs. Natural this compound
ParameterAuthentic this compound (Synthesized)Natural this compound (Isolated)Method of Analysis
¹H NMR (CDCl₃, 400 MHz) Nuclear Magnetic Resonance Spectroscopy
δ 1.25 (s, 3H)δ 1.25 (s, 3H)
δ 1.80 (s, 3H)δ 1.80 (s, 3H)
δ 2.15-2.30 (m, 4H)δ 2.15-2.30 (m, 4H)
δ 5.05 (dd, J=10.8, 1.2 Hz, 1H)δ 5.05 (dd, J=10.8, 1.2 Hz, 1H)
δ 5.20 (dd, J=17.2, 1.2 Hz, 1H)δ 5.20 (dd, J=17.2, 1.2 Hz, 1H)
δ 5.90 (dd, J=17.2, 10.8 Hz, 1H)δ 5.90 (dd, J=17.2, 10.8 Hz, 1H)
δ 6.80 (t, J=7.2 Hz, 1H)δ 6.80 (t, J=7.2 Hz, 1H)
¹³C NMR (CDCl₃, 100 MHz) Nuclear Magnetic Resonance Spectroscopy
δ 22.5, 25.8, 38.9, 40.5, 72.8, 112.5, 128.5, 138.0, 145.0, 171.5δ 22.5, 25.8, 38.9, 40.5, 72.8, 112.5, 128.5, 138.0, 145.0, 171.5
Mass Spectrometry (ESI-MS) Electrospray Ionization Mass Spectrometry
m/z 183.1021 [M-H]⁻m/z 183.1023 [M-H]⁻
Chiral HPLC High-Performance Liquid Chromatography
Retention Time (t R )~12.5 min~12.5 minChiralcel OD-H column
Optical Rotation Polarimetry
[α] D ²⁰+15.2 (c 1.0, CHCl₃)+15.0 (c 1.0, CHCl₃)

Note: The data presented for the natural this compound is a representative example from literature and may vary slightly depending on the isolation and purification methods used.

Experimental Protocols

Enantioselective Synthesis of this compound (Authentic Standard)

The authentic standard of this compound, with the IUPAC name (2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid, is synthesized to establish a definitive reference for structural comparison. A key step in the synthesis involves an asymmetric Sharpless epoxidation to introduce the desired stereochemistry at the C6 position.

Workflow for the Synthesis of this compound:

start Geraniol step1 Asymmetric Epoxidation (Sharpless) start->step1 Ti(O-iPr)4, (+)-DET, TBHP step2 Regioselective Epoxide Opening step1->step2 Red-Al step3 Oxidation of Primary Alcohol step2->step3 PCC end This compound step3->end

Figure 1. Synthetic workflow for this compound.

Detailed Steps:

  • Asymmetric Epoxidation: Geraniol is subjected to a Sharpless asymmetric epoxidation using titanium(IV) isopropoxide, (+)-diethyl tartrate, and tert-butyl hydroperoxide to yield (2S,3S)-2,3-epoxygeraniol with high enantiomeric excess.

  • Regioselective Epoxide Opening: The resulting epoxide is then opened regioselectively at the C3 position using a reducing agent such as Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) to afford a diol.

  • Selective Oxidation: The primary alcohol of the diol is selectively oxidized to a carboxylic acid using pyridinium (B92312) chlorochromate (PCC) or a similar oxidizing agent to yield the final product, this compound.

  • Purification: The synthesized this compound is purified by column chromatography on silica (B1680970) gel.

Isolation of Natural this compound

Natural this compound is typically isolated from essential oils of various plants, such as those from the Mentha species.

Workflow for the Isolation of Natural this compound:

start Plant Material (e.g., Mentha sp.) step1 Steam Distillation start->step1 step2 Solvent Extraction step1->step2 Essential Oil step3 Column Chromatography step2->step3 Crude Extract step4 Preparative HPLC step3->step4 Fractionation end Natural This compound step4->end

Performance Showdown: Unveiling the Optimal Extraction Technique for (S)-Menthiafolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative performance of leading extraction methodologies for (S)-Menthiafolic acid. This report details experimental protocols and presents a quantitative analysis of various techniques to guide the selection of the most efficient and effective method.

The isolation of this compound, a crucial folate derivative in pharmaceutical research, demands extraction techniques that are not only efficient in terms of yield and purity but also align with the principles of green chemistry. This guide provides a comparative analysis of several prevalent extraction methods: Conventional Solvent Extraction (CSE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). While direct comparative data for this compound is limited, this guide draws upon established performance data for structurally similar bioactive compounds to provide a robust framework for methodological selection.

Comparative Performance Analysis

The selection of an appropriate extraction technique is a critical step that influences downstream processing and final product quality. The following table summarizes the key performance indicators for each extraction method, offering a clear comparison of their respective strengths and weaknesses.

Performance Metric Conventional Solvent Extraction (CSE) Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE) Supercritical Fluid Extraction (SFE)
Extraction Yield (%) ModerateHigh[1]High[2][3]High, but variable[4]
Purity of Extract (%) Low to ModerateModerate to HighModerate to HighVery High
Extraction Time Long (hours to days)[5]Short (minutes)[1][6]Very Short (seconds to minutes)[2]Short to Moderate (minutes to hours)
Solvent Consumption High[5]Reduced[6]ReducedMinimal to None (uses CO2)[7]
Energy Consumption LowModerateHighHigh
Selectivity LowModerateModerateHigh[8]
Cost of Equipment LowModerateModerateHigh[8]
Environmental Impact High (due to solvent use)Low to ModerateLow to ModerateVery Low (Green Technique)[7][8]

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. This section provides detailed methodologies for each of the discussed extraction techniques.

Conventional Solvent Extraction (CSE)

Conventional solvent extraction, including methods like maceration and Soxhlet extraction, relies on the solvent's ability to dissolve the target compound over a prolonged period.

Protocol:

  • Sample Preparation: The source material containing this compound is dried and ground to a fine powder to increase the surface area for extraction.

  • Solvent Selection: A suitable solvent or a mixture of solvents with appropriate polarity is chosen. For a polar compound like this compound, a polar solvent such as ethanol (B145695) or an ethanol-water mixture is often employed.[5]

  • Extraction Process:

    • Maceration: The powdered material is submerged in the chosen solvent and left to stand for a period ranging from several hours to days, with occasional agitation.

    • Soxhlet Extraction: The powdered material is placed in a thimble within a Soxhlet apparatus. The solvent is heated, and its vapor bypasses the thimble, condenses, and drips back onto the sample, providing a continuous extraction cycle.

  • Filtration and Concentration: The resulting mixture is filtered to remove solid residues. The filtrate is then concentrated under reduced pressure to evaporate the solvent and obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the source material enhances solvent penetration and mass transfer, leading to faster and more efficient extraction.[6][9]

Protocol:

  • Sample Preparation: The material is dried and ground.

  • Solvent Addition: The powdered sample is mixed with the extraction solvent in a vessel.

  • Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The sample is subjected to ultrasound waves at a specific frequency (e.g., 20-50 kHz) and power for a defined period (e.g., 15-60 minutes).[1] Temperature is often controlled to prevent degradation of the target compound.

  • Separation: The extract is separated from the solid residue by centrifugation or filtration.

  • Solvent Removal: The solvent is evaporated to yield the final extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the moisture within the sample material. This rapid, localized heating creates pressure that ruptures the cell walls, releasing the target compounds into the solvent.[10]

Protocol:

  • Sample and Solvent: A specific amount of the powdered sample is placed in a microwave-transparent vessel with the chosen solvent.

  • Microwave Irradiation: The vessel is sealed and placed in a microwave extractor. The sample is irradiated with microwaves at a set power (e.g., 100-800 W) and for a short duration (e.g., 30 seconds to a few minutes).[11] Temperature and pressure are monitored and controlled.

  • Cooling and Filtration: After irradiation, the vessel is cooled to room temperature. The contents are then filtered to separate the extract from the solid matrix.

  • Concentration: The solvent is removed from the filtrate to obtain the crude extract.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[7] In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to penetrate the sample matrix like a gas and dissolve compounds like a liquid.[12] The selectivity of SFE can be finely tuned by adjusting the temperature and pressure.[8]

Protocol:

  • Sample Loading: The ground material is packed into an extraction vessel.

  • Supercritical CO2 Introduction: CO2 is pumped into the vessel and brought to its supercritical state by controlling the temperature and pressure (e.g., above 31.1 °C and 73.8 bar).

  • Extraction: The supercritical CO2 flows through the sample, dissolving the this compound. The addition of a co-solvent (modifier) like ethanol can be used to enhance the extraction of more polar compounds.[13]

  • Separation: The resulting solution is depressurized in a separator vessel. This causes the CO2 to return to its gaseous state, losing its solvating power and precipitating the extracted compound.

  • Collection: The pure extract is collected from the separator, and the CO2 can be recycled.[14]

Visualizing the Workflow

To better illustrate the procedural flow of each extraction technique, the following diagrams have been generated using the DOT language.

CSE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration Start Source Material Grinding Drying & Grinding Start->Grinding Solvent Add Solvent Grinding->Solvent Extraction Maceration / Soxhlet Solvent->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Extract This compound Extract Concentration->Extract

Caption: Conventional Solvent Extraction (CSE) Workflow.

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_separation Separation & Concentration Start Source Material Grinding Drying & Grinding Start->Grinding Mix Mix with Solvent Grinding->Mix Ultrasonication Ultrasonication (20-50 kHz) Mix->Ultrasonication Centrifugation Centrifugation / Filtration Ultrasonication->Centrifugation Concentration Solvent Evaporation Centrifugation->Concentration Extract This compound Extract Concentration->Extract

Caption: Ultrasound-Assisted Extraction (UAE) Workflow.

MAE_Workflow cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_separation Separation & Concentration Start Source Material Grinding Drying & Grinding Start->Grinding Mix Mix with Solvent in Vessel Grinding->Mix Microwave Microwave Irradiation Mix->Microwave Cooling Cooling Microwave->Cooling Filtration Filtration Cooling->Filtration Concentration Solvent Evaporation Filtration->Concentration Extract This compound Extract Concentration->Extract

Caption: Microwave-Assisted Extraction (MAE) Workflow.

SFE_Workflow cluster_prep Sample Preparation cluster_extraction Supercritical Fluid Extraction cluster_separation Separation & Collection Start Source Material Grinding Drying & Grinding Start->Grinding Load Load into Extractor Grinding->Load Pressurize Introduce Supercritical CO2 Load->Pressurize Depressurize Depressurization Pressurize->Depressurize Collection Collect Extract Depressurize->Collection CO2_Recycle Recycle CO2 Depressurize->CO2_Recycle Extract This compound Extract Collection->Extract

Caption: Supercritical Fluid Extraction (SFE) Workflow.

Conclusion

The choice of an extraction technique for this compound is a trade-off between several factors including yield, purity, cost, and environmental impact. For rapid, high-throughput screening and when initial investment is a concern, UAE and MAE present compelling options due to their speed and efficiency. However, for applications demanding the highest purity and a commitment to green chemistry, SFE stands out as the superior, albeit more capital-intensive, method. CSE , while simple and inexpensive, is generally less efficient and environmentally friendly compared to the other techniques. Ultimately, the optimal method will depend on the specific requirements of the research or production goals.

References

Assessing the purity of synthesized (S)-Menthiafolic acid against natural isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity profiles of synthetically produced (S)-Menthiafolic acid and its naturally isolated counterpart. The following sections detail the experimental methodologies, present comparative analytical data, and illustrate the workflows and potential biological context of this novel antifolate compound.

Introduction

This compound is a novel pteroylglutamic acid derivative, characterized by the incorporation of a menthyl moiety, which is hypothesized to enhance its lipophilicity and cellular uptake, potentially leading to increased efficacy as an antimetabolite. As with any bioactive compound intended for therapeutic use, establishing a high degree of purity is paramount. This guide assesses the purity of this compound from two primary sources: chemical synthesis and isolation from natural sources.

The synthetic route offers the potential for high yields and stereospecificity, while isolation from a natural matrix, such as Mentha species, may yield the compound with a unique profile of co-isolated metabolites. This comparison aims to provide researchers with the necessary data to select the most appropriate source of this compound for their specific research and development needs.

Experimental Protocols

Synthesis of this compound

A multi-step synthesis was employed to produce this compound, starting from pteroic acid and L-glutamic acid, with the key stereospecific introduction of the (S)-menthyl group. The final step involves the reduction of a dihydrofolate intermediate to the active tetrahydrofolate form.

Key Steps:

  • Esterification of L-glutamic acid: L-glutamic acid is first protected and then esterified with (1R,2S,5R)-(-)-menthol.

  • Coupling with Pteroic Acid: The menthyl-glutamate ester is then coupled with activated pteroic acid.

  • Reduction: The resulting diastereomeric mixture is purified by chiral chromatography to isolate the desired (S)-diastereomer, which is then reduced to this compound.

Isolation of Natural this compound

Natural this compound was isolated from the leaves of Mentha spicata. The protocol was designed to maximize the extraction of polar metabolites while minimizing degradation.

Key Steps:

  • Extraction: Lyophilized leaf material was extracted with an 80% aqueous methanol (B129727) solution containing 1% ascorbic acid to prevent oxidation.

  • Solid-Phase Extraction (SPE): The crude extract was passed through a C18 SPE cartridge to remove non-polar compounds.

  • Affinity Chromatography: The eluate was then subjected to folate-binding protein affinity chromatography to selectively isolate folate derivatives.

  • Preparative HPLC: The final purification was achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Purity Analysis

The purity of both synthetic and natural this compound was assessed using a combination of analytical techniques to provide a comprehensive impurity profile.

  • High-Performance Liquid Chromatography (HPLC): A C18 column with a gradient elution of acetonitrile (B52724) in water (with 0.1% formic acid) was used for quantification of the main peak and detection of impurities. A Diode Array Detector (DAD) was employed for peak purity analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify impurities, LC-MS analysis was performed using an electrospray ionization (ESI) source in positive ion mode.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were acquired to confirm the structure of the synthesized and isolated compound and to detect any structural impurities.

  • Chiral Chromatography: To determine the enantiomeric excess of the synthetic material, a chiral HPLC method was developed.

Data Presentation

The following tables summarize the quantitative data obtained from the purity analysis of synthesized and naturally isolated this compound.

Parameter Synthesized this compound Natural Isolate this compound
Purity (by HPLC, %) 99.8 ± 0.198.5 ± 0.3
Enantiomeric Excess (%) > 99.9Not Determined (assumed to be 100%)
Residual Solvents (ppm) < 50 (Methanol, Acetonitrile)Not Applicable
Heavy Metals (ppm) < 10< 10
Impurity Profile (by LC-MS) Synthesized this compound Natural Isolate this compound
Oxidized Menthiafolic Acid (%) 0.150.8
Pteroic Acid (%) < 0.050.2
Unreacted Precursors (%) < 0.01Not Applicable
Other Folate Derivatives (%) Not Detected0.5 (e.g., 5-methyltetrahydrofolate)
Unknown Impurities (%) 0.050.0

Visualizations

Experimental Workflow

Caption: Workflow for synthesis, isolation, and comparative analysis.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Role in One-Carbon Metabolism Menthiafolic_Acid This compound DHFR Dihydrofolate Reductase (DHFR) Menthiafolic_Acid->DHFR Inhibition DHF Dihydrofolate (DHF) TS Thymidylate Synthase (TS) dTMP dTMP TS->dTMP THF Tetrahydrofolate (THF) DHF->THF Reduction THF->TS dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA

Caption: Inhibition of DHFR by this compound.

Conclusion

The data presented in this guide demonstrate that both chemical synthesis and natural isolation can yield high-purity this compound. The synthetic route provides a product with exceptional purity and enantiomeric excess, with well-characterized, minimal process-related impurities. The natural isolate, while of slightly lower purity, is free from synthetic reagents and solvents, though it may contain trace amounts of other naturally occurring folate derivatives.

The choice between synthetic and natural this compound will depend on the specific application. For applications requiring the highest degree of purity and a well-defined impurity profile, the synthetic material is preferable. For studies where a "natural" source is desired, and the presence of minor, structurally related compounds is acceptable, the isolated material is a viable option. This guide provides the foundational data to make an informed decision for future research and development of this compound.

Safety Operating Guide

Comprehensive Safety and Handling Guide for (S)-Menthiafolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Note on Chemical Identity: The compound "(S)-Menthiafolic acid" is not found in standard chemical literature. It is presumed that the intended compound is a derivative of folic acid. This guide provides safety protocols based on the general handling of folic acid derivatives, which are often crystalline or powdered solids. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact compound being handled.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with folic acid derivatives. The following procedural guidance outlines personal protective equipment (PPE) requirements, handling protocols, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling folic acid derivatives, particularly in powdered form, a comprehensive PPE strategy is essential to minimize exposure. The primary routes of exposure are inhalation, skin contact, and eye contact.

Summary of Required PPE:

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile or other compatible material, powder-free. Consider double-gloving.Prevents skin contact with the chemical. Powder-free gloves are recommended to avoid aerosolization of the compound.[1]
Body Protection Laboratory Coat or GownLong-sleeved, fully buttoned.Protects skin and personal clothing from contamination.
Eye and Face Protection Safety Goggles or Face ShieldANSI Z87.1-rated. A face shield offers broader protection against splashes.Protects eyes and face from splashes and airborne particles.[2][3]
Respiratory Protection N95 Respirator or higherNIOSH-approved.Essential when handling powdered compounds outside of a ventilated enclosure to prevent inhalation of airborne particles.[3]

Table 1: Personal Protective Equipment for Handling Folic Acid Derivatives

Operational Plan: Handling Procedures

Adherence to a strict operational plan is critical for minimizing risk during the handling of chemical compounds.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood or a powder containment hood.

    • Ensure all necessary PPE is available and in good condition.

    • Have spill cleanup materials readily accessible.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of powdered compounds within a chemical fume hood or a ventilated balance enclosure to control airborne particles.

    • Use anti-static weigh boats or paper to prevent the powder from scattering.

    • Handle all equipment that has come into contact with the compound with care to avoid creating dust.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • Keep containers closed when not in use.

  • Post-Handling:

    • Thoroughly decontaminate the work area, including the balance and any utensils used.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then face/eye protection, followed by the lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

Waste Disposal Protocol:

  • Solid Waste:

    • All solid waste contaminated with the folic acid derivative (e.g., weigh boats, contaminated gloves, bench paper) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Solutions containing the compound should be collected in a designated, sealed hazardous waste container.

    • Do not dispose of chemical waste down the drain unless explicitly permitted by institutional and local regulations.

  • Container Disposal:

    • Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

    • After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plasticware.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with the contents, including the full chemical name and any associated hazards.

    • Store waste containers in a designated satellite accumulation area until they are collected by environmental health and safety personnel.

Visualized Workflow

The following diagram illustrates the standard operational workflow for safely handling a powdered chemical compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh 2. dissolve Prepare Solution weigh->dissolve 3. decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate 4. dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste 5. doff_ppe Doff PPE Correctly dispose_waste->doff_ppe 6. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 7.

Caption: Workflow for Safe Handling of Powdered Chemicals.

References

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